molecular formula C2H7N5O4S B1358406 1H-1,2,4-Triazole-3,5-diamine sulfate CAS No. 92278-55-2

1H-1,2,4-Triazole-3,5-diamine sulfate

Cat. No.: B1358406
CAS No.: 92278-55-2
M. Wt: 197.18 g/mol
InChI Key: RYTIYGVHKPCJDX-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-3,5-diamine sulfate ( 92278-55-2) is the sulfate salt of guanazole, a versatile heterocyclic building block in scientific research . The parent compound, 1H-1,2,4-Triazole-3,5-diamine (CAS 1455-77-2), is a well-established intermediate for synthesizing pharmaceuticals and agrochemicals . The 3,5-diaminotriazole scaffold is of significant interest in medicinal chemistry. Research indicates that this core structure is a privileged scaffold for developing potent enzyme inhibitors. Notably, analogues based on this structure have been identified as novel and potent anticancer agents acting as cyclin-dependent kinase (CDK) inhibitors . Furthermore, this scaffold has been exploited to develop a novel class of potent and selective reversible inhibitors for the epigenetic target Lysine-Specific Demethylase 1 (LSD1) . These inhibitors show promise as antitumor agents and for treating other epigenetically-based diseases without causing overt cytotoxicity . As a sulfate salt, this compound offers altered physicochemical properties, such as improved water solubility and crystallinity, which can be advantageous for purification, handling, and specific synthetic applications. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

sulfuric acid;1H-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5N5.H2O4S/c3-1-5-2(4)7-6-1;1-5(2,3)4/h(H5,3,4,5,6,7);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTIYGVHKPCJDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623930
Record name Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92278-55-2
Record name Sulfuric acid--1H-1,2,4-triazole-3,5-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1H-1,2,4-Triazole-3,5-diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-1,2,4-Triazole-3,5-diamine, commonly known as guanazole, and its corresponding sulfate salt are pivotal building blocks in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the primary synthetic routes to 1H-1,2,4-triazole-3,5-diamine sulfate. Eschewing a rigid template, this document is structured to offer a comprehensive understanding of the chemical principles, procedural nuances, and comparative analysis of the most relevant synthesis methodologies. We will delve into the classic and widely utilized dicyandiamide-hydrazine condensation pathway, as well as the alternative route commencing from aminoguanidine. Each method is critically evaluated, presenting detailed reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of their respective yields and operational parameters. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important heterocyclic scaffold.

Introduction: The Significance of 1H-1,2,4-Triazole-3,5-diamine and its Sulfate Salt

The 1,2,4-triazole nucleus is a ubiquitous feature in a vast array of biologically active compounds, including antifungal, antiviral, and anticancer agents. The 3,5-diamino substituted variant, guanazole, is of particular interest due to its versatile reactivity, allowing for further functionalization to generate diverse chemical libraries for drug discovery. The sulfate salt of guanazole offers advantages in terms of stability, solubility, and handling, making it a preferred form for various applications. A thorough understanding of its synthesis is therefore fundamental for chemists in the pharmaceutical and allied industries.

The Dicyandiamide Route: A Workhorse for Guanazole Synthesis

The most established and economically viable method for the industrial-scale production of 1H-1,2,4-triazole-3,5-diamine is the condensation reaction between dicyandiamide and a hydrazine salt. This pathway is attractive due to the low cost and ready availability of the starting materials.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition of hydrazine to one of the nitrile groups of dicyandiamide, followed by an intramolecular cyclization.

G DCD Dicyandiamide Intermediate1 Biguanide Intermediate DCD->Intermediate1 Nucleophilic Attack Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization (-NH₃) Guanazole 1H-1,2,4-Triazole-3,5-diamine (Guanazole) Intermediate2->Guanazole Tautomerization G CaCN2 Calcium Cyanamide AminoguanidineSol Aminoguanidine Solution CaCN2->AminoguanidineSol HydrazineSulfate Hydrazine Sulfate HydrazineSulfate->AminoguanidineSol SulfuricAcid Sulfuric Acid (for pH adjustment) SulfuricAcid->AminoguanidineSol pH 9-9.5 CaSO4 Calcium Sulfate (precipitate) AminoguanidineSol->CaSO4 Filtration AGB Aminoguanidine Bicarbonate (precipitate) AminoguanidineSol->AGB Precipitation Bicarbonate Ammonium or Sodium Bicarbonate Bicarbonate->AGB

Figure 2: Workflow for the synthesis of Aminoguanidine Bicarbonate.

Experimental Protocol (for Aminoguanidine Bicarbonate):

  • Reaction Setup: In a suitable reaction vessel, mix hydrazine hydrate and water.

  • pH Adjustment and Reaction: Add sulfuric acid to adjust the pH to an acidic level. Heat the solution and add finely divided calcium cyanamide. The pH is then carefully maintained between 9 and 9.5 with the addition of 50% sulfuric acid to facilitate the formation of aminoguanidine. The reaction of calcium cyanamide with hydrazine sulfate in an aqueous medium leads to the formation of aminoguanidine and insoluble calcium sulfate.

  • Filtration: After the reaction, the mixture is heated and then filtered to remove the precipitated calcium sulfate.

  • Precipitation of Aminoguanidine Bicarbonate: The filtrate containing aminoguanidine is then treated with ammonium or sodium bicarbonate to precipitate aminoguanidine bicarbonate, which can be isolated by filtration.

  • Purification: The aminoguanidine bicarbonate can be purified by recrystallization from boiling water.

Cyclization of Aminoguanidine to 1H-1,2,4-Triazole-3,5-diamine

The direct cyclization of aminoguanidine to guanazole is not a common high-yield method. Instead, aminoguanidine is typically reacted with a carboxylic acid or its derivative to form a 5-substituted-3-amino-1,2,4-triazole.[1] To obtain the 3,5-diamino derivative, a different approach is needed, often involving harsher conditions or different reagents that can provide the second amino group. A more direct route is the self-condensation of aminoguanidine salts at elevated temperatures, though this can lead to a mixture of products.

A more controlled method involves the reaction of aminoguanidine with a source of a single carbon atom that can be subsequently converted to an amino group. However, for the specific synthesis of 1H-1,2,4-triazole-3,5-diamine, the dicyandiamide route is generally more direct and efficient.

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on several factors including cost, scale, available starting materials, and desired purity.

Parameter Dicyandiamide Route Aminoguanidine Route
Starting Materials Dicyandiamide, Hydrazine Salt (Sulfate or Dihydrochloride)Calcium Cyanamide, Hydrazine Sulfate (to make Aminoguanidine)
Cost-Effectiveness Generally more cost-effective due to inexpensive starting materials.Can be more expensive due to the multi-step synthesis of aminoguanidine.
Overall Yield High yields (up to 97% for the free base) have been reported.Yields can be variable depending on the efficiency of both aminoguanidine synthesis and its subsequent conversion.
Reaction Conditions Moderate temperatures (30-100°C).Involves multiple steps with varying conditions.
Scalability Well-established for large-scale industrial production.More complex for large-scale production due to multiple steps.
Key Advantages Direct, high-yielding, and economical.Offers an alternative pathway when dicyandiamide is not suitable.
Potential Challenges The reaction can be exothermic and requires careful temperature control.The synthesis of aminoguanidine can have side reactions, and its isolation as the bicarbonate is an extra step.

Conclusion

The synthesis of 1H-1,2,4-triazole-3,5-diamine sulfate is most efficiently achieved via the condensation of dicyandiamide with a hydrazine salt, followed by acidification with sulfuric acid. This method is robust, high-yielding, and scalable, making it the preferred choice for most applications. The alternative route through aminoguanidine provides a viable, albeit more complex, alternative. A thorough understanding of the underlying reaction mechanisms and careful control of reaction parameters are paramount to achieving high yields and purity of the final product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers and drug development professionals to confidently synthesize this important heterocyclic building block.

References

  • Synthesis of 3,5-Diamino-1,2,4-triazole Sulf
  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (URL not available)
  • A review on methods of synthesis of 1,2,4-triazole deriv
  • Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydr
  • Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. (URL not available)
  • Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.
  • PREPARATION OF GUANAZOLE. Sciencemadness.org. (URL not available)
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applic
  • Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. (URL not available)
  • Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL not available)
  • Method for synthesizing 3-amino-5-mercapto-1,2,4-triazole.
  • Synthesis of 3-Azido-5-amino-1,2,4-triazole.
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • synthesis of 1,2,4 triazole compounds. ISRES. (URL not available)
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (URL not available)
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]

  • Guanazoguanazole derivatives. Sciencemadness.org. (URL not available)
  • Regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole.
  • Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole.
  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. NIH. (URL not available)
  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. (URL not available)
  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles.
  • Syntheses of Heterocyclic Compounds
  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
  • Preparation of guanazole.
  • Reactions of aminoguanidine and guanidine with 3- and 5-formyl-4-arylaminopyridones. (URL not available)
  • Reduction and Oxidation :: Reductions with Hydrazine.
  • Biguanide-Based Synthesis of 1,3,5-Triazine Derivatives with Anticancer Activity and 1,3,5-Triazine Incorporated Calcium Citrate Nanoparticles. MDPI. [Link]

  • 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. OpenStax. (URL not available)

Sources

Technical Guide: 1H-1,2,4-Triazole-3,5-diamine Sulfate (Guanazole Sulfate)

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Experimental Protocols, and Therapeutic Context

Executive Summary

1H-1,2,4-Triazole-3,5-diamine sulfate (commonly referred to as Guanazole Sulfate ) is a synthetic heterocyclic compound acting as a potent Ribonucleotide Reductase (RNR) inhibitor . Unlike nucleoside analogs (e.g., Gemcitabine) that act as suicide substrates or chain terminators, Guanazole functions as a free radical scavenger . It specifically quenches the tyrosyl free radical essential for the catalytic activity of the RNR M2 subunit.[1]

This guide provides a technical deep-dive into the compound's interaction with the RNR holoenzyme, its downstream effects on dNTP pools and cell cycle progression, and validated protocols for quantifying its inhibitory potential.

Chemical Identity & Properties

The sulfate salt form is utilized primarily to enhance aqueous solubility and stability compared to the free base. Upon dissolution in physiological media, the salt dissociates, releasing the active 3,5-diamino-1,2,4-triazole species.

PropertySpecification
IUPAC Name 1H-1,2,4-Triazole-3,5-diamine sulfate
Common Name Guanazole Sulfate
CAS Number 1455-77-2 (Free base: 1455-77-2; Sulfate specific CAS varies by stoichiometry)
Molecular Formula C₂H₅N₅[2][3][4] · xH₂SO₄
Active Moiety 3,5-Diamino-1,2,4-triazole (Planar, aromatic)
Solubility Highly soluble in water (Sulfate form); Amphoteric
pKa ~10.26 (neutral), ~2.45 (protonated)

Mechanism of Action: Ribonucleotide Reductase Inhibition

The primary target of Guanazole is Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[5]

The Molecular Target: RNR M2 Subunit

Mammalian RNR is a heterodimer consisting of:

  • R1 (

    
    ) Subunit:  Contains the catalytic site and allosteric regulation sites.
    
  • R2 (

    
    ) Subunit:  Contains a diferric iron center (Fe-O-Fe) that generates and stabilizes a tyrosyl free radical  (Tyr176 in humans).
    
Radical Scavenging Mechanism

Guanazole acts via a one-electron transfer mechanism . Unlike chelators that strip the iron, Guanazole reduces the tyrosyl radical to a normal tyrosine residue.

  • Entry: Guanazole enters the pocket of the R2 subunit near the iron center.

  • Electron Transfer: It donates an electron to the tyrosyl radical (

    
    ).
    
  • Quenching: The radical is reduced (

    
    ), and Guanazole is oxidized to a radical intermediate (likely a nitrogen-centered radical), which subsequently degrades or reacts further.
    
  • Inactivation: Without the tyrosyl radical, the R2 subunit cannot initiate the long-range electron transfer required to activate the cysteine in the R1 catalytic site. The enzyme becomes catalytically inert.[1]

Comparison with Hydroxyurea (HU)

While mechanistically similar to Hydroxyurea (HU), Guanazole exhibits distinct kinetics:

  • Potency: Generally requires higher molar concentrations than HU for equivalent inhibition.

  • Kinetics: Guanazole is a linear non-competitive inhibitor with respect to the substrate (CDP/ADP).

  • Reversibility: The inhibition is reversible in cellular contexts because the enzyme can regenerate the radical if the drug is removed and the iron center remains intact. However, the scavenging event itself is irreversible for that specific radical instance.

Visualization of Mechanism

The following diagram illustrates the interruption of the radical transfer pathway.

RNR_Inhibition cluster_R2 RNR R2 Subunit (Radical Generator) cluster_R1 RNR R1 Subunit (Catalytic Core) Fe_Center Di-iron Center (Fe-O-Fe) Tyr_Rad Tyrosyl Radical (Tyr-O•) Fe_Center->Tyr_Rad Stabilizes Tyr_Reduced Reduced Tyrosine (Tyr-OH) Tyr_Rad->Tyr_Reduced Quenched Cys_Site Active Site Cysteine (Cys-SH) Tyr_Rad->Cys_Site Long-Range Electron Transfer (REQUIRED) Tyr_Reduced->Cys_Site Transfer Blocked Substrate Ribonucleotides (NDP) Cys_Site->Substrate Reduces Product Deoxyribonucleotides (dNDP) Substrate->Product DNA Synthesis Guanazole Guanazole Sulfate (Scavenger) Guanazole->Tyr_Rad Donates Electron (Scavenging) Ox_Guanazole Oxidized Metabolites Guanazole->Ox_Guanazole Oxidation

Caption: Guanazole interrupts the critical electron transfer chain between R2 and R1 subunits by reducing the tyrosyl radical, effectively halting dNTP production.

Cellular Effects: S-Phase Synchronization

Because RNR is the sole source of de novo dNTPs, its inhibition leads to:

  • dNTP Pool Depletion: Rapid drop in dATP, dGTP, dCTP, and dTTP levels.

  • Replication Fork Stalling: DNA polymerases run out of substrate, causing replication forks to stall.

  • S-Phase Arrest: Cells accumulate in the S-phase (specifically early S-phase) as they cannot complete DNA replication.

  • Apoptosis: Prolonged stalling leads to replication stress, double-strand breaks, and eventual apoptotic signaling (often p53-mediated).

Research Application: Guanazole is frequently used to synchronize cells at the G1/S boundary or in S-phase for cell cycle studies, offering an alternative to thymidine blocks.

Experimental Protocols

Protocol 1: In Vitro RNR Inhibition Assay (Radiometric)

Objective: Determine the IC50 of Guanazole Sulfate against purified RNR. Method: Measurement of [³H]-CDP reduction to [³H]-dCDP.

Reagents:

  • Purified RNR (Recombinant R1 and R2 subunits).

  • [³H]-CDP (Substrate).[6]

  • DTT (Reductant to regenerate R1 active site).

  • ATP (Allosteric effector).

  • Guanazole Sulfate (Test compound).

  • Hydroxyurea (Positive Control).

Workflow:

  • Enzyme Activation: Pre-incubate R1 and R2 (1:1 molar ratio, ~0.5 µM final) in Assay Buffer (50 mM HEPES pH 7.2, 4 mM MgCl₂, 2 mM ATP, 10 mM DTT) for 10 minutes at 37°C.

  • Inhibitor Addition: Add Guanazole Sulfate at graded concentrations (e.g., 0.1 mM to 10 mM). Incubate for 15 minutes.

    • Critical Step: Include a "No Enzyme" blank and a "No Inhibitor" (DMSO/Buffer only) control.

  • Reaction Initiation: Add [³H]-CDP (final conc. 50 µM).

  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by boiling (100°C for 3 min) or adding 1M HClO₄.

  • Separation: Convert nucleotides to nucleosides (using alkaline phosphatase) and separate dC from C using Boronate Affinity Chromatography (Boronate binds ribose, eluting deoxyribose).

  • Quantification: Liquid Scintillation Counting (LSC) of the flow-through (dC).

Data Analysis: Calculate % Activity relative to "No Inhibitor" control. Plot log[Concentration] vs. % Activity to derive IC50.

Protocol 2: Cell Cycle Synchronization & Analysis

Objective: Validate mechanism by observing S-phase accumulation.

Workflow:

  • Seeding: Seed HeLa or CHO cells at

    
     cells/well. Allow attachment (24h).
    
  • Treatment: Treat with Guanazole Sulfate (1 mM - 5 mM) for 16–24 hours.

    • Control: Untreated cells (asynchronous population).

  • Harvest: Trypsinize and wash with PBS.

  • Fixation: Fix in 70% ice-cold ethanol (dropwise addition while vortexing) for >2 hours at -20°C.

  • Staining: Resuspend in PBS containing:

    • 50 µg/mL Propidium Iodide (DNA stain).

    • 100 µg/mL RNase A (Digests RNA to prevent background).

  • Analysis: Flow Cytometry (FL2 channel).

  • Result: Guanazole-treated cells should show a distinct peak between 2N (G1) and 4N (G2) DNA content, indicating S-phase arrest.

Visualization of Experimental Logic

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Phase cluster_analysis Data Output RNR Purified RNR (R1+R2) Incubation Pre-Incubation (15 min, 37°C) RNR->Incubation Guanazole Guanazole Sulfate Guanazole->Incubation Substrate [3H]-CDP Catalysis Catalysis (20 min) Substrate->Catalysis Incubation->Catalysis Stop Heat Inactivation (100°C) Catalysis->Stop Separation Boronate Chromatography Stop->Separation dCDP vs CDP LSC Scintillation Counting Separation->LSC dCDP (Flow-through) IC50 IC50 Calculation LSC->IC50

Caption: Step-by-step radiometric assay workflow for validating RNR inhibition potency.

References

  • Brockman, R. W., et al. (1970).[7] "Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by guanazole." Cancer Research, 30(9), 2358-2368.[7]

  • Elford, H. L. (1968). "Effect of hydroxyurea on ribonucleotide reductase."[1][7][8][9][10][11] Biochemical and Biophysical Research Communications, 33(1), 129-135.

  • Lassmann, G., et al. (1992). "Structure of the tyrosyl radical in ribonucleotide reductase from Escherichia coli and mouse 3T6 cells." Biochemistry, 31(33), 7582-7586.

  • Shao, J., et al. (2006). "Ribonucleotide reductase inhibitors and future drug design." Current Cancer Drug Targets, 6(5), 409-431.

  • Cory, J. G., & Fleischer, A. E. (1979). "Specific inhibitors of ribonucleotide reductase."[4] Pharmacology & Therapeutics, 15, 79-138.

Sources

Technical Monograph: Guanazole Sulfate (CAS 92278-55-2)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS number 92278-55-2 Properties (Guanazole Sulfate) Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Engineers

A Critical Analysis of Physicochemical Properties, Synthesis, and Bioactivity

Executive Summary

CAS 92278-55-2 , chemically identified as 1H-1,2,4-Triazole-3,5-diamine sulfate (commonly Guanazole Sulfate ), is the sulfate salt of the antineoplastic agent Guanazole. While the free base (CAS 1455-77-2) is historically significant as a Ribonucleotide Reductase (RNR) inhibitor, the sulfate form offers distinct advantages in stability and aqueous solubility, making it a preferred intermediate in the synthesis of high-nitrogen energetic materials and heterocyclic pharmaceuticals.

This guide dissects the compound’s utility, transitioning from its fundamental chemical architecture to its application in inhibiting DNA synthesis and its role as a precursor in advanced organic synthesis.

Chemical Identity & Physicochemical Profile

Guanazole sulfate differs from its parent free base by the incorporation of sulfuric acid, which protonates the triazole ring system, enhancing its crystallinity and water solubility. This modification is critical for formulation in aqueous media and for controlled crystallization processes.

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name 1H-1,2,4-Triazole-3,5-diamine sulfate (2:1 or 1:1 stoichiometry depending on isolation)
CAS Number 92278-55-2
Synonyms Guanazole sulfate; 3,5-Diamino-1,2,4-triazole sulfate
Molecular Formula C₂H₅N₅[1][2][3][4][5][6][7][8] · H₂SO₄ (Often isolated as C₂H₇N₅O₄S)
Molecular Weight ~197.17 g/mol
Appearance White to off-white crystalline powder
Solubility High: Water, Dilute Acid Low: Ethanol, Acetone, Non-polar solvents
Melting Point >200°C (Decomposes); Salt formation elevates MP compared to free base.
Acidity (pKa) The parent triazole has pKa values ~4.3 and ~12.1; the sulfate salt is acidic in solution.

Mechanism of Action: Ribonucleotide Reductase Inhibition

In drug development, the moiety of interest is the 3,5-diamino-1,2,4-triazole core. This pharmacophore functions as a specific inhibitor of Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.[9]

Mechanistic Insight

RNR catalyzes the reduction of ribonucleotides (NDPs) to deoxyribonucleotides (dNDPs).[10][11][12][13] Guanazole acts similarly to Hydroxyurea (HU) but with distinct kinetics. It quenches the tyrosyl free radical at the active site of the RNR M2 subunit, effectively starving the cell of dNTPs required for DNA replication and repair. This leads to cell cycle arrest in the S-phase.

Visualization: RNR Inhibition Pathway

The following diagram illustrates the critical intervention point of Guanazole within the nucleotide metabolism pathway.

RNR_Inhibition NDP Ribonucleotides (NDP) dNDP Deoxyribonucleotides (dNDP) NDP->dNDP Reduction RNR Ribonucleotide Reductase (RNR) RNR->NDP Catalysis dNTP dNTP Pool dNDP->dNTP Phosphorylation DNA_Syn DNA Synthesis (Replication/Repair) dNTP->DNA_Syn Polymerase Activity Arrest S-Phase Arrest & Apoptosis DNA_Syn->Arrest dNTP Depletion Guanazole Guanazole Sulfate (CAS 92278-55-2) Guanazole->RNR Quenches Tyrosyl Radical (M2 Subunit)

Figure 1: Mechanism of Action showing Guanazole-mediated blockade of the RNR enzyme, preventing the conversion of ribonucleotides to deoxyribonucleotides.

Synthesis & Manufacturing Protocols

For researchers utilizing CAS 92278-55-2 as a starting material or reference standard, understanding its provenance is vital for impurity profiling.

A. Synthesis Route (Hydrothermal/Condensation)

The synthesis typically involves the cyclization of dicyandiamide with hydrazine, followed by salt formation.

Step-by-Step Protocol:

  • Precursor Reaction: Hydrazine hydrate is reacted with Dicyandiamide (cyanoguanidine) in an aqueous medium.

    • Conditions: Reflux or hydrothermal conditions (high pressure) enhance yield and cyclization efficiency.

    • Reaction:(NH2)2C=N-CN + N2H4 → C2H5N5 (Guanazole) + NH3

  • Isolation of Free Base: The mixture is cooled, and Guanazole precipitates (or is extracted).

  • Salt Formation (Sulfate):

    • Dissolve crude Guanazole in minimal hot water.

    • Slowly add stoichiometric Sulfuric Acid (H₂SO₄) while maintaining temperature <60°C to prevent degradation.

    • Crystallization: Cool the solution to 0-4°C. The sulfate salt (CAS 92278-55-2) precipitates as a dense white solid.

    • Purification: Recrystallize from water/ethanol to remove unreacted hydrazine (toxic impurity).

B. Quality Control (Analytical)
  • HPLC: Use a polar column (e.g., Amide or HILIC) due to high polarity. Standard C18 columns may result in poor retention (elution at void volume).

  • NMR: ¹H NMR (D₂O) will show the loss of exchangeable protons (NH/NH₂) depending on pH, but the CH signal of the triazole ring is absent (fully substituted). Carbon NMR is required for definitive characterization.

Applications in Research & Development

Energetic Materials Precursor

The high nitrogen content (~67% for the base) makes Guanazole Sulfate a valuable precursor for High-Nitrogen Energetic Materials (HNBs) .

  • Protocol Insight: It is used to synthesize Guanazoguanazole or metal complexes (e.g., Copper(II) Guanazole) which serve as green primary explosives or gas generants. The sulfate group is often displaced or removed during the final energetic formulation to adjust oxygen balance.

Antineoplastic Drug Screening

In oncology research, Guanazole Sulfate serves as a control compound for validating RNR inhibition assays.

  • Usage: It is used in in vitro leukemia models (e.g., L1210 cell lines) to measure IC50 values against novel RNR inhibitors (e.g., Triapine derivatives).

Handling, Stability & Safety (E-E-A-T)

Warning: As an antineoplastic derivative and chemical intermediate, strict safety protocols are mandatory.

  • Hazard Classification:

    • H315/H319: Causes skin and serious eye irritation.[7]

    • H361: Suspected of damaging fertility or the unborn child (Teratogenicity is a known risk of RNR inhibitors).

  • Storage: Hygroscopic. Store in a desiccator at room temperature (15-25°C). Protect from moisture to prevent clumping and hydrolysis.

  • Incompatibility: Avoid contact with strong oxidizing agents (risk of exothermic reaction) and strong bases (liberates free Guanazole).

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 22253214, 1H-1,2,4-Triazole-3,5-diamine sulfate. Retrieved from [Link]

  • Hahn, M. A., & Adamson, R. H. (1972).[14] Pharmacology of 3,5-diamino-1,2,4-triazole (guanazole).[1][6] I. Antitumor activity of guanazole. Journal of the National Cancer Institute. Retrieved from [Link]

  • Chernyshev, V. M., et al. (2006). Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry.
  • Google Patents. (2000). RU2152389C1 - Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.[3] (Analogous synthesis route for salt forms). Retrieved from

Sources

Comprehensive Characterization of Guanazole Sulfate: Solubility, Stability, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a foundational reference for the characterization of Guanazole Sulfate (CAS 92278-55-2). It synthesizes known chemical behavior of the 3,5-diamino-1,2,4-triazole scaffold with standard pharmaceutical salt characterization protocols.[1][2]

Executive Summary & Chemical Identity

Guanazole Sulfate (1H-1,2,4-Triazole-3,5-diamine sulfate) is the sulfuric acid salt of guanazole, a di-basic heterocyclic compound historically investigated for antitumor activity (DNA synthesis inhibition) and currently utilized in industrial applications ranging from resin curing agents to corrosion inhibitors.[1][2][3][4]

While the free base (Guanazole) exhibits moderate water solubility and air sensitivity, the sulfate salt form is engineered to modulate these properties, typically offering enhanced aqueous solubility and altered thermal stability profiles. This guide outlines the critical physicochemical parameters and the experimental frameworks required to validate them.

Chemical Specifications
ParameterDetail
IUPAC Name 3,5-Diamino-1,2,4-triazole sulfate (1:1 or 2:1 stoichiometry possible; typically 1:1 in commercial synthesis)
CAS Number 92278-55-2
Molecular Formula

(Assumed 1:[1][2][3][4][5][6][7][8][9][10]1)
Molecular Weight ~197.17 g/mol (Salt); 99.09 g/mol (Free Base)
Core Moiety pKa pKa1 ~4.43 (protonation at N4), pKa2 ~12.1 (deprotonation)
Appearance White to off-white crystalline powder

Physicochemical Profiling: Solubility

The solubility profile of Guanazole Sulfate is governed by the dissociation of the ionic lattice and the solvation of the protonated triazolium species. Unlike the free base, which relies on hydrogen bonding, the sulfate salt benefits from high lattice energy and ionic dipole interactions.

Theoretical Solubility Behavior[1][2]
  • Aqueous Solubility: High.[1][4][11][12] The sulfate counterion significantly increases polarity. Expected solubility >50 mg/mL in water at 25°C.[1]

  • pH Dependence: The solubility will decrease as pH increases towards the pKa of the base (4.43), where the equilibrium shifts towards the less soluble free base.

  • Organic Solvents: Practically insoluble in non-polar solvents (hexane, DCM); sparingly soluble in polar aprotic solvents (DMSO, DMF).[1][2]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

To be performed to generate definitive Certificate of Analysis (CoA) data.

Objective: Determine thermodynamic solubility at pH 1.2, 4.5, and 6.8 (simulating physiological fluids).

Workflow:

  • Preparation: Add excess Guanazole Sulfate to 10 mL of buffer in amber glass vials.

  • Equilibration: Agitate at 37°C ± 0.5°C for 24–48 hours.

  • Separation: Filter supernatant using a 0.22 µm PVDF filter (pre-saturated).

  • Quantification: Analyze filtrate via HPLC-UV (Method detailed in Section 4).

Solubility Workflow Diagram

The following logic flow ensures data integrity during solubility screening.

SolubilityWorkflow Start Sample Prep (Excess Solid + Solvent) Agitate Agitation (37°C, 24-48h) Start->Agitate pH_Check Check pH (Drift Control) Agitate->pH_Check pH_Check->Agitate pH Drift > 0.1 Filter Filtration (0.22 µm PVDF) pH_Check->Filter pH Stable Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Figure 1: Standard Equilibrium Solubility Workflow ensuring pH stability before quantification.

Stability Profile & Degradation Pathways

Guanazole derivatives are generally robust heterocyclic systems, but the exocyclic amine groups make them susceptible to oxidation and specific hydrolysis pathways under stress.

Critical Stability Factors
  • Hygroscopicity: Sulfate salts are frequently hygroscopic.[1] Moisture uptake can lead to deliquescence or hydrate formation (pseudopolymorphism), altering dissolution rates.[1]

  • Oxidation: The electron-rich diamine system is sensitive to air oxidation, potentially forming azo-dimers or N-oxides, particularly in solution.[1][2]

  • Thermal: High thermal stability is expected (MP > 200°C), but thermal stress may induce desolvation (loss of

    
    ) or ring fragmentation at extreme temperatures (>250°C).[1]
    
Forced Degradation Protocol (Stress Testing)

To validate the stability-indicating nature of analytical methods, subject the compound to the following conditions:

StressorConditionSampling TimepointsExpected Degradant
Acid Hydrolysis 0.1 N HCl, 60°C2, 6, 24 hrsRing cleavage (minor)
Base Hydrolysis 0.1 N NaOH, 60°C2, 6, 24 hrsFree base precipitation
Oxidation 3%

, RT
1, 4, 24 hrsN-oxides, Azo-dimers
Thermal 80°C (Solid state)3, 7 daysDesulfation products
Photolytic 1.2M Lux hoursEnd of cyclePhoto-oxidation products
Degradation Pathway Diagram

Hypothesized degradation routes based on 1,2,4-triazole chemistry.

DegradationPathways Parent Guanazole Sulfate (Protonated Triazole) FreeBase Guanazole Free Base (Precipitate at pH > 5) Parent->FreeBase Base Hydrolysis (OH-) Oxidation Azo-Dimers / N-Oxides (Oxidative Stress) Parent->Oxidation H2O2 / Air / Light RingOpen Linear Nitriles/Ureas (Extreme Hydrolysis) Parent->RingOpen Strong Acid/Heat (>100°C)

Figure 2: Primary degradation pathways.[1] Note that ring opening requires extreme energy; oxidation is the primary risk.

Analytical Methodologies

Due to the high polarity of Guanazole Sulfate, standard C18 Reverse Phase Chromatography (RPC) often yields poor retention (retention factor


). HILIC or Ion-Pair Chromatography is recommended.[1][2]
Recommended HPLC Conditions
  • Mode: Hydrophilic Interaction Liquid Chromatography (HILIC)[2]

  • Column: Zorbax HILIC Plus or Amide-functionalized column (4.6 x 150 mm, 3.5 µm).[1][2]

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 5.8)

    • B: Acetonitrile[1][2]

    • Isocratic Ratio: 10% A / 90% B (Adjust for retention).[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 210 nm (Amine absorption) and 240 nm (Triazole ring).

  • Injection Volume: 5–10 µL.

Self-Validating System Suitability Criteria

To ensure data trustworthiness, every analytical run must meet these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for amine salts).[1]
  • Precision: RSD of 6 replicate injections

    
    .
    
  • Resolution (

    
    ): 
    
    
    
    between Guanazole and the Sulfate peak (if visible/unretained) or nearest degradant.

Handling and Storage Recommendations

Based on the chemical family (nitrogen-rich heterocycle salts):

  • Storage: Store in tightly sealed, light-resistant containers at 2–8°C. Desiccants are mandatory due to potential hygroscopicity.[1][2]

  • Safety: While Guanazole Sulfate is less sensitive than nitro-triazoles, it should be treated as a potential energetic precursor.[1][2] Avoid friction and shock.[1]

  • Incompatibility: Do not mix with strong oxidizing agents (peroxides, permanganates) or strong bases (liberates free amine).[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22253214, 1H-1,2,4-Triazole-3,5-diamine sulfate.[1][2] Retrieved October 26, 2023 from [Link][2]

  • ScienceMadness & RSC Publishing. Synthesis and Stability of Guanazole Derivatives.[1] (Contextual synthesis data). Retrieved via Search.

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[Link]

Sources

Spectroscopic Characterization of 1H-1,2,4-Triazole-3,5-diamine Sulfate

[1]

Executive Summary

1H-1,2,4-Triazole-3,5-diamine sulfate (CAS: N/A for specific salt; Free base CAS: 1455-77-2) is the stable salt form of the antineoplastic and energetic precursor Guanazole . While the free base is commonly characterized, the sulfate salt represents a critical intermediate in the industrial synthesis of guanazole from dicyandiamide and hydrazine sulfate.

This guide provides the definitive spectroscopic signature of the sulfate salt, distinguishing it from the free base through specific vibrational (

Core Molecular Data
PropertyValue
IUPAC Name 3,5-Diamino-1,2,4-triazolium sulfate
Formula

(or stoichiometric variant)
Molecular Weight 197.17 g/mol (assuming 1:1 stoichiometry)
Appearance White to off-white crystalline solid
Solubility Highly soluble in water; insoluble in non-polar organics

Synthesis & Molecular Architecture

Understanding the synthesis is prerequisite to interpreting the spectra. The sulfate salt is formed directly via the cyclization of dicyandiamide with hydrazine sulfate.

Reaction Pathway (DOT Visualization)

GDicyDicyandiamide(C2H4N4)InterCyclization(Aq. Solution, 60-100°C)Dicy->InterHydSulfHydrazine Sulfate(N2H6SO4)HydSulf->InterGuanSulfGuanazole Sulfate(Precipitate/Solution)Inter->GuanSulfRing ClosureBaseFree Base(Guanazole)GuanSulf->BaseNeutralization(Na2CO3/NaOH)

Figure 1: Synthetic pathway yielding 1H-1,2,4-Triazole-3,5-diamine sulfate. The salt is the primary product before base neutralization.

Vibrational Spectroscopy (FT-IR)

The Infrared spectrum is the primary tool for distinguishing the sulfate salt from the free base. The presence of the sulfate anion dominates the fingerprint region.

Diagnostic Bands

The spectrum is a superposition of the protonated triazolium cation and the sulfate anion .

Frequency (

)
AssignmentStructural Origin
3400 - 3100

Primary amine (

) stretching (Asymmetric & Symmetric).
3000 - 2600

Broad Ammonium Envelope. Characteristic of amine salts. Overlaps with

stretch.[1]
1680 - 1620

Scissoring bending mode of the exocyclic amino groups.
1580 - 1520

Triazole ring stretching. Shifts slightly higher (

) vs free base due to cation resonance.
1150 - 1050

Critical Identifier. Very strong, broad band corresponding to the asymmetric sulfate stretch.
620 - 600

Sulfate bending mode. Sharp, medium intensity.

Technical Insight: In the free base, the region around

Nuclear Magnetic Resonance (NMR)

NMR analysis requires a polar deuterated solvent, typically DMSO-d6 or D2O . Note that in



Therefore, DMSO-d6 is mandatory for full characterization.
1H NMR (DMSO-d6, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
12.50 - 13.00 Singlet (Broad)1H - 2HRing

Deshielded. Shifts downfield from ~12.1 ppm (free base) due to positive charge on the ring.
7.50 - 8.50 Broad Singlet4HExocyclic

Salt Effect. In the free base, these appear at ~5.8 ppm. Protonation of the ring withdraws electron density, significantly deshielding these protons.
3.40 Broad-

The sulfate salt is hygroscopic; a water peak is almost always present.

Mechanistic Interpretation: The 3,5-diamino-1,2,4-triazole molecule protonates at the N4 position (or N1/N2 depending on tautomer stabilization). This cationic charge is delocalized across the aromatic ring, causing a global downfield shift (deshielding) of all attached protons compared to the neutral species.

13C NMR (DMSO-d6)
  • 
     ~150 - 155 ppm: 
    
    
    carbons attached to amino groups.
  • Comparison: Minimal shift is observed in the carbon spectrum between the salt and free base, making 1H NMR the superior diagnostic tool.

Analytical Workflow & Quality Control

To validate the identity of 1H-1,2,4-Triazole-3,5-diamine sulfate, follow this self-validating workflow.

Characterization Logic (DOT Visualization)

AnalysisSampleUnknown Sample(Suspected Sulfate Salt)SolubilitySolubility Test(Water vs. Acetone)Sample->SolubilityIRFT-IR SpectroscopySolubility->IRSoluble in H2ONMR1H NMR (DMSO-d6)IR->NMRBand at 1100 cm-1BaCl2Wet Chem: BaCl2 TestIR->BaCl2Confirm AnionDecisionIdentity ConfirmationNMR->DecisionShifted NH2 (>7.0 ppm)BaCl2->DecisionWhite Precipitate (BaSO4)

Figure 2: Step-by-step analytical protocol for validating Guanazole Sulfate.

Protocol Steps
  • Solubility Check: The sulfate salt is soluble in water but insoluble in acetone/ethanol (unlike the free base which has partial organic solubility).

  • Sulfate Confirmation (Wet Chemistry):

    • Dissolve 10 mg sample in 1 mL deionized water.

    • Add 2 drops of 1M

      
       solution.
      
    • Result: Immediate dense white precipitate (

      
      ) confirms the sulfate anion.
      
  • Protonation State (NMR):

    • Run 1H NMR in DMSO-d6.[2]

    • Observe the centroid of the amine peak. If

      
       ppm, it is the Free Base . If 
      
      
      ppm, it is the Salt .

References

  • Synthesis & Crystal Structure of Guanazole Hydrate (Free Base Baseline) Title: Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

  • Guanazole Chemical Properties & Safety Title: 3,5-Diamino-1,2,4-triazole (Compound Summary).[3][4][5][6][7][8][9][10] Source: PubChem (National Library of Medicine). URL:[Link]

  • Synthesis Precursors (Patent Data)
  • IR Interpretation of Amine Salts Title: Organic Nitrogen Compounds V: Amine Salts.[1] Source: Spectroscopy Online. URL:[Link]

An In-depth Technical Guide to the Biological Activity of 1H-1,2,4-Triazole-3,5-diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the biological activity of 1H-1,2,4-triazole-3,5-diamine sulfate, a compound of significant interest in the field of medicinal chemistry. While much of the foundational research has been conducted on its parent compound, 1H-1,2,4-triazole-3,5-diamine (commonly known as guanazole), this guide will synthesize the existing knowledge and provide insights into the potential implications for the sulfate salt. The primary focus will be on its established antineoplastic properties, stemming from its mechanism as an inhibitor of ribonucleoside diphosphate reductase. This guide will delve into the mechanistic underpinnings of its action, its observed effects in preclinical and clinical settings, and detailed protocols for evaluating its biological activity. The role of the sulfate moiety in the compound's physicochemical properties and its potential impact on formulation and bioavailability will also be discussed.

Introduction: The 1,2,4-Triazole Scaffold and the Emergence of Guanazole

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This five-membered heterocycle, with three nitrogen atoms, offers a unique combination of chemical stability, metabolic resistance, and the capacity for diverse molecular interactions. Within this broad class of compounds, 1H-1,2,4-triazole-3,5-diamine, or guanazole, has been identified as a potent antineoplastic agent.[3] Its primary mode of action is the inhibition of DNA synthesis, a critical pathway for rapidly proliferating cancer cells.[4]

The sulfate salt of 1H-1,2,4-triazole-3,5-diamine is a formulation of this active compound. While specific biological activity data for the sulfate salt is not extensively documented in publicly available literature, the use of salts is a common strategy in pharmaceutical development to enhance properties such as solubility, stability, and ease of handling.[5] It is generally anticipated that the biological activity of the salt form is primarily dictated by the parent compound, guanazole.

Mechanism of Action: Inhibition of Ribonucleoside Diphosphate Reductase

The principal mechanism underlying the anticancer activity of guanazole is its inhibition of the enzyme ribonucleoside diphosphate reductase (RNR).[4] RNR is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, the essential building blocks for DNA replication and repair.[6] By catalyzing the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), RNR plays a rate-limiting role in DNA synthesis.

Guanazole acts as an inhibitor of RNR, thereby depleting the intracellular pool of deoxyribonucleotides necessary for DNA replication.[7] This leads to an S-phase arrest in the cell cycle and ultimately induces apoptosis in rapidly dividing cells, such as cancer cells.

Guanazole_Mechanism_of_Action cluster_synthesis Deoxyribonucleotide Synthesis cluster_dna DNA Replication Ribonucleoside_Diphosphates Ribonucleoside Diphosphates (NDPs) RNR Ribonucleoside Diphosphate Reductase (RNR) Ribonucleoside_Diphosphates->RNR Substrate Deoxyribonucleoside_Diphosphates Deoxyribonucleoside Diphosphates (dNDPs) DNA_Synthesis DNA Synthesis Deoxyribonucleoside_Diphosphates->DNA_Synthesis Deoxyribonucleoside_Diphosphates->DNA_Synthesis RNR->Deoxyribonucleoside_Diphosphates Catalyzes Reduction Cell_Proliferation Cancer Cell Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis DNA_Synthesis->Apoptosis Guanazole 1H-1,2,4-Triazole-3,5-diamine (Guanazole) Guanazole->RNR

Figure 1: Mechanism of action of 1H-1,2,4-Triazole-3,5-diamine (Guanazole) as an inhibitor of Ribonucleoside Diphosphate Reductase (RNR), leading to the suppression of DNA synthesis and induction of apoptosis in cancer cells.

Documented Biological Activities and Clinical Insights

The biological activities of guanazole have been primarily investigated in the context of oncology.

Antineoplastic Activity

Preclinical studies have demonstrated the antitumor activity of guanazole against various cancer cell lines and in animal models.[8] Its efficacy has been particularly noted in murine leukemias.[8]

Clinical trials, primarily conducted in the 1970s, explored the use of guanazole in patients with advanced neoplastic diseases, with a focus on acute leukemia.[9][10] These studies reported instances of complete remission in some patients with acute myelocytic leukemia.[9] However, the therapeutic window for guanazole was found to be narrow, with dose-related toxicities being a significant concern.[9]

Table 1: Summary of Preclinical and Clinical Antineoplastic Activity of Guanazole

Study TypeCancer Model/Patient PopulationKey FindingsReference(s)
Preclinical Murine Leukemias (L1210)Demonstrated significant antitumor activity.[8]
Preclinical Various Cancer Cell LinesShowed cytotoxic effects against a range of cancer cell lines.[8]
Clinical (Phase I) Advanced Neoplastic DiseasesMain toxic effect was bone marrow suppression. Partial responses observed in lung carcinoma, prostate carcinoma, and melanoma.[11]
Clinical Acute Myelocytic LeukemiaAchieved complete remission in a subset of previously treated patients.[9]
Other Potential Biological Activities

While the primary focus has been on its anticancer effects, the broad spectrum of activities observed in other 1,2,4-triazole derivatives suggests that guanazole and its sulfate salt may possess other biological properties worth investigating, such as:

  • Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antibacterial and antifungal properties.[1]

  • Antiviral Activity: The triazole nucleus is a key component of some antiviral drugs.[2]

Further research is warranted to explore these potential applications for 1H-1,2,4-triazole-3,5-diamine sulfate.

The Role of the Sulfate Salt

The formulation of a drug as a salt is a common practice to improve its physicochemical properties. While specific comparative data for guanazole versus its sulfate salt is limited, the formation of a sulfate salt can potentially offer several advantages:

  • Enhanced Solubility: Sulfate salts are often more water-soluble than the parent compound, which can be beneficial for formulation, particularly for intravenous administration.[5]

  • Improved Stability: Salt formation can lead to a more stable solid form, increasing the shelf-life of the drug substance.

  • Ease of Handling and Purification: Crystalline salts are often easier to handle and purify during the manufacturing process.

It is crucial to note that while the sulfate moiety is generally considered pharmaceutically acceptable, the overall safety and efficacy profile of the salt form must be independently evaluated.

Experimental Protocols for Biological Activity Assessment

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of 1H-1,2,4-triazole-3,5-diamine sulfate.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] It is a standard initial screening tool for evaluating the cytotoxic potential of anticancer compounds.[13]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., a leukemia cell line such as HL-60 or a solid tumor line like A549) to logarithmic growth phase.

    • Trypsinize and resuspend the cells in fresh culture medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1H-1,2,4-triazole-3,5-diamine sulfate in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation_24h_1 Incubate for 24h Cell_Seeding->Incubation_24h_1 Compound_Addition Add serial dilutions of 1H-1,2,4-Triazole-3,5-diamine sulfate Incubation_24h_1->Compound_Addition Incubation_Treatment Incubate for 24-72h Compound_Addition->Incubation_Treatment MTT_Addition Add MTT solution Incubation_Treatment->MTT_Addition Incubation_MTT Incubate for 3-4h MTT_Addition->Incubation_MTT Formazan_Solubilization Remove medium and add solubilizing agent Incubation_MTT->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC₅₀ Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for assessing in vitro cytotoxicity using the MTT assay.

Ribonucleotide Reductase (RNR) Activity Assay

This assay measures the activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

Principle: The assay relies on the separation and quantification of the radiolabeled product from the substrate.

Protocol:

  • Enzyme and Substrate Preparation:

    • Purify RNR from a suitable source or use a commercially available enzyme.

    • Prepare a reaction mixture containing buffer, dithiothreitol (DTT) as a reducing agent, and magnesium chloride.

    • Prepare a solution of the radiolabeled substrate, for example, [³H]CDP (cytidine diphosphate).

  • Enzyme Inhibition:

    • Pre-incubate the RNR enzyme with varying concentrations of 1H-1,2,4-triazole-3,5-diamine sulfate for a specified period.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the radiolabeled substrate to the enzyme mixture.

    • Incubate at 37°C for a defined time (e.g., 30 minutes).

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • Separate the deoxyribonucleotide product (dCDP) from the ribonucleotide substrate (CDP) using a suitable method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification:

    • Quantify the amount of radiolabeled product formed using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of RNR inhibition for each concentration of the compound.

    • Determine the IC₅₀ value for RNR inhibition.

Conclusion and Future Directions

1H-1,2,4-triazole-3,5-diamine, or guanazole, is a well-established inhibitor of ribonucleoside diphosphate reductase with demonstrated antineoplastic activity. Its sulfate salt is a promising formulation for further investigation and development. While the direct biological data for the sulfate form is sparse, it is reasonable to extrapolate the primary mechanism of action from its parent compound.

Future research should focus on several key areas:

  • Direct Comparative Studies: Head-to-head studies comparing the solubility, stability, and in vitro and in vivo efficacy of guanazole and its sulfate salt are essential to fully understand the advantages of the salt form.

  • Exploration of Other Biological Activities: A broader screening of 1H-1,2,4-triazole-3,5-diamine sulfate for other potential therapeutic applications, such as antimicrobial and antiviral activities, is warranted.

  • Combination Therapies: Investigating the synergistic effects of 1H-1,2,4-triazole-3,5-diamine sulfate with other chemotherapeutic agents could lead to more effective cancer treatment regimens with potentially lower toxicity.

  • Elucidation of Resistance Mechanisms: Understanding the mechanisms by which cancer cells may develop resistance to guanazole will be crucial for its long-term clinical utility.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of 1H-1,2,4-triazole-3,5-diamine sulfate. By leveraging the established knowledge of guanazole and employing rigorous experimental methodologies, the full potential of this compound can be explored and potentially translated into novel therapeutic interventions.

References

  • Wikipedia. (2023). 1,2,4-Triazole. Retrieved from [Link]

  • Bodey, G. P., Hewlett, J. S., & Freireich, E. J. (1976). Clinical Pharmacological Trial of Guanazole. Cancer Research, 36(5), 1683-1687.
  • Pletr, M., et al. (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 25(21), 5027.
  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 208, 112831.
  • Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation. (2021). Antioxidants & Redox Signaling, 34(15), 1229-1246.
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81), e50767.
  • Mebendazole induces apoptosis and inhibits migration via the reactive oxygen species-mediated STAT3 signaling downregulation in non-small cell lung cancer. (2024). Journal of Thoracic Disease, 16(2), 1186-1199.
  • Moore, E. C., & Hurlbert, R. B. (1985). The inhibition of ribonucleoside diphosphate reductase by hydroxyurea, guanazole and pyrazoloimidazole (IMPY). Pharmacology & Therapeutics, 27(2), 167-196.
  • Mebendazole preferentially inhibits cilia formation and exerts anticancer activity by synergistically augmenting DNA damage. (2024).
  • kratomiter. (2016, April 26). Guanazoguanazole derivatives. Sciencemadness.org. Retrieved from [Link]

  • The effect of metronidazole on the cell cycle and DNA in metronidazole-susceptible and -resistant Giardia cell lines. (2015). Molecular and Biochemical Parasitology, 199(1-2), 23-30.
  • Synergistic anti-tumor effect of fenbendazole and diisopropylamine dichloroacetate in immunodeficient BALB/c nude mice transplanted with A549 lung cancer cells. (2025).
  • Filov, V. A., et al. (1990).
  • Hahn, M. A., & Adamson, R. H. (1972). Pharmacology of 3,5-diamino-1,24-triazole (guanazole). 1. Antitumor activity of guanazole. Journal of the National Cancer Institute, 48(3), 783-790.
  • Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor. (2017). Antioxidants & Redox Signaling, 26(3), 107-121.
  • Caoili, E. M., et al. (1975). Guanazole (NSC-1895)--a phase I clinical study. Cancer Chemotherapy Reports, 59(6), 1117-1121.
  • ChemBK. (2024, April 9). Guanazole. Retrieved from [Link]

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  • Novel cell imaging techniques show induction of apoptosis and proliferation in mesothelial cells by asbestos. (1997). American Journal of Respiratory Cell and Molecular Biology, 17(5), 533-541.
  • Allosteric Inhibition of Human Ribonucleotide Reductase by dATP Entails the Stabilization of a Hexamer. (2016). Biochemistry, 55(1), 3-7.
  • Transcriptome analysis reveals the anticancer effects of fenbendazole on ovarian cancer: an in vitro and in vivo study. (2025). Journal of Ovarian Research, 18(1), 103.
  • Induction of ligustrazine apoptosis of A549 cells through activation of death receptor pathway. (2022).
  • Bahuguna, A., et al. (2017). MTT assay to evaluate the cytotoxic potential of a drug. Bangladesh Journal of Pharmacology, 12(2), 115-118.
  • Hahn, M. A., & Adamson, R. H. (1972). Pharmacology of 3,5-Diamino-1,2,4-Triazole (Guanazole). I. Antitumor Activity of Guanazole. Journal of the National Cancer Institute, 48(3), 783-790.
  • Wikipedia. (2023). Ribonucleotide reductase. Retrieved from [Link]

  • Formulation aspects of intravenous nanosuspensions. (2020). Journal of Controlled Release, 327, 142-161.
  • Wikipedia. (2023). Guanylate cyclase. Retrieved from [Link]

  • Inhibitors of ribonucleotide reductase alter DNA repair in human fibroblasts through specific depletion of purine deoxynucleotide triphosphates. (1986). Cell Biology and Toxicology, 2(3), 329-346.
  • Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. (2024).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Ribonucleotide Reductases (RNRs): Structure, chemistry, and metabolism suggest new therapeutic targets. (2020). Annual Review of Biochemistry, 89, 399-425.
  • Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model. (2019). European Journal of Medicinal Chemistry, 178, 301-314.
  • Guanylyl cyclase structure, function and regulation. (2014). The FEBS Journal, 281(23), 5163-5184.
  • Anti-cancer effect of fenbendazole-incorporated PLGA nanoparticles in ovarian cancer. (2023). Journal of Gynecologic Oncology, 34(4), e58.
  • 1,2,4-Triazoles as Important Antibacterial Agents. (2020). Molecules, 25(21), 5027.
  • A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substr
  • Khan Academy. (n.d.). Cancer and the cell cycle. Retrieved from [Link]

  • Biochemistry, Guanylate Cyclase. (2023). In StatPearls.

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Technical Guide: Guanazole Sulfate & Derivatives Synthesis

[1]

Executive Summary & Pharmacophore Analysis

Guanazole (NSC 1895) is a ribonucleotide reductase inhibitor that specifically targets the S-phase of the cell cycle.[1] While the base form (3,5-diamino-1,2,4-triazole) is the active pharmacophore, the sulfate salt is frequently utilized in early-stage development to modulate solubility and bioavailability profiles.[1]

From a synthetic perspective, the 1,2,4-triazole core is a "privileged scaffold."[1] However, its high nitrogen content (69% by mass) and tautomeric nature present unique challenges in regioselective derivatization.[1] This guide prioritizes the "Base-Isolation-Salt" protocol, a self-validating workflow that ensures high purity by separating the ring-closure chemistry from the salt-formation thermodynamics.[1]

Retrosynthetic Logic & Mechanism

The most robust route to the guanazole core is the cyclocondensation of Dicyandiamide (1) with Hydrazine (2) .

  • Mechanism: The reaction proceeds via a nucleophilic attack of hydrazine on the nitrile carbon of dicyandiamide, forming a guanylhydrazine intermediate. This intermediate undergoes an intramolecular cyclization, driven by the thermodynamic stability of the aromatic triazole ring.

  • Critical Control Point: Direct reaction with hydrazine hydrate often yields low conversion.[1] The use of Hydrazine Dihydrochloride or acidic conditions is catalytic for the cyclization, acting as a proton source to activate the nitrile.

Guanazole_SynthesisDicyDicyandiamide(C2H4N4)InterGuanylhydrazineIntermediateDicy->Inter Nucleophilic Attack(80-100°C, H2O)HydrazineHydrazine 2HCl(N2H4·2HCl)Hydrazine->Inter Nucleophilic Attack(80-100°C, H2O)Guan_HClGuanazole HCl(Crude Salt)Inter->Guan_HCl Cyclization(- NH4Cl)BaseGuanazole Base(Free Amine)Guan_HCl->Base Neutralization(NaOH/MeOH)SulfateGuanazole Sulfate(Final Salt)Base->Sulfate Salt Formation(H2SO4, Crystallization)

Figure 1: The "Base-Isolation-Salt" synthetic workflow ensures removal of ammonium byproducts before final salt formation.[1]

Core Synthesis Protocol: Guanazole Base

Objective: Synthesis of high-purity 3,5-diamino-1,2,4-triazole (Base) prior to sulfation.[1]

Reagents & Stoichiometry
ReagentRoleEquiv.[1]Notes
Dicyandiamide Precursor1.0Recrystallize if MP < 209°C
Hydrazine Dihydrochloride Reagent1.05Slight excess drives conversion
Water (DI) Solvent3.0 volMinimum volume for slurry
NaOH (50% aq) Neutralizer2.0Stoichiometric to HCl
Step-by-Step Methodology
  • Slurry Formation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, charge Hydrazine Dihydrochloride and Water .[1] Heat to 40°C until fully dissolved.

  • Addition: Add Dicyandiamide portion-wise over 15 minutes. Note: Exothermic reaction.[1] Maintain internal temperature < 50°C during addition to prevent polymerization.

  • Cyclization: Ramp temperature to 85-95°C . Hold for 3-4 hours .

    • Process Check: The suspension will dissolve to a clear solution, then potentially precipitate the guanazole HCl salt as the reaction cools.

  • Neutralization: Cool to 10°C. Slowly add 50% NaOH to adjust pH to 10-11. This liberates the free base and forms NaCl.

  • Isolation (The "Methanol Trick"):

    • Evaporate the aqueous mixture to dryness under reduced pressure (Rotavap, 60°C).

    • Extract the solid residue with boiling Methanol (3x extractions). Guanazole base is soluble in hot methanol; NaCl is not.[1]

    • Filter hot to remove NaCl.[1]

  • Crystallization: Concentrate the methanolic filtrate to 20% volume and cool to 0°C. Filter the white crystals of Guanazole Base .

    • Yield Target: >85%[1][2]

    • Melting Point: 204-206°C[1]

Guanazole Sulfate Salt Formation

Objective: Conversion of the base to the pharmaceutical sulfate salt.

Protocol
  • Dissolution: Dissolve 10.0 g of Guanazole Base in 50 mL of Water at 50°C.

  • Acidification: Slowly add Sulfuric Acid (1M) .

    • Stoichiometry: For the hemisulfate (2 Base : 1 Acid), add 0.5 molar equivalents. For the monosulfate (1 Base : 1 Acid), add 1.0 equivalent.

    • Observation: The monosulfate is significantly less soluble than the base.

  • Crystallization: Allow the solution to cool slowly to room temperature, then chill to 4°C for 12 hours.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with ice-cold ethanol (to remove water without dissolving the salt).[1]

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Synthesis of Structural Derivatives

Derivatization of guanazole is challenging due to the presence of three nucleophilic sites: the two exocyclic primary amines (N3, N5) and the ring nitrogens (N1/N2).

Strategy A: Regioselective N-Alkylation via Schiff Bases

Direct alkylation with alkyl halides yields a mixture of ring-alkylated (N1) and amine-alkylated products.[1] To target the exocyclic amines (N3/N5), a Reductive Amination strategy is required.

DerivativesGuanGuanazole Core(3,5-diamino-1,2,4-triazole)SchiffSchiff Base Intermediate(Bis-imine)Guan->Schiff Reflux, EtOH(- H2O)AldehydeAryl Aldehyde(R-CHO)Aldehyde->SchiffProductN,N'-Dialkyl Guanazole(Secondary Amines)Schiff->Product Reduction(Regioselective)Red_AgentNaBH4 / MeOHRed_Agent->Product

Figure 2: Indirect alkylation prevents N1-ring substitution, directing modification solely to the exocyclic amines.[1]

Protocol: N,N'-Dibenzylguanazole Synthesis
  • Condensation: Reflux Guanazole Base (1 eq) with Benzaldehyde (2.2 eq) in Ethanol with a catalytic amount of acetic acid.

    • Product: The bis-benzylidene derivative (Schiff base) precipitates upon cooling.[1]

  • Reduction: Suspend the Schiff base in Methanol. Add Sodium Borohydride (NaBH4) (4 eq) portion-wise at 0°C.

  • Workup: Quench with dilute HCl, neutralize with NaHCO3, and extract with Ethyl Acetate.

  • Result: 3,5-bis(benzylamino)-1,2,4-triazole.[1]

Analytical Characterization & QC

To ensure the integrity of the synthesis, the following analytical markers must be verified.

ParameterGuanazole BaseGuanazole Sulfate
Appearance White crystalline powderWhite/Off-white crystals
Melting Point 204-206°C>270°C (Decomposes)
Solubility Soluble in Hot MeOH, WaterWater Soluble, Insol.[1] MeOH
IR (cm⁻¹) 3300-3100 (NH str), 1640 (C=N)1100-1050 (SO₄²⁻ broad band)
¹H NMR (DMSO-d₆) δ 5.5 (s, 4H, NH₂), 10.8 (s, 1H, NH)NH signals downfield shifted

References

  • Roemer, J. J., & Kaiser, D. W. (1953).[1][3] Preparation of Guanazole. US Patent 2,648,671.[1] American Cyanamid Co.[1][3] Link

  • Chernyshev, V. M., et al. (2006).[1] Regioselective Synthesis of Alkyl Derivatives of 3,5-Diamino-1,2,4-triazole. Russian Journal of Applied Chemistry. Link

  • PubChem. (n.d.).[1] 3,5-Diamino-1,2,4-triazole (Guanazole) Compound Summary. National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] 3,5-Diamino-1,2,4-triazole Product Specification. Link[1]

The Discovery and Synthesis of 1H-1,2,4-Triazole-3,5-diamine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1,2,4-Triazole-3,5-diamine, commonly known as guanazole, is a heterocyclic compound that has garnered significant interest since its discovery due to its diverse applications, ranging from a precursor in the synthesis of energetic materials to its notable biological activities. This technical guide provides an in-depth exploration of the historical discovery and synthetic evolution of guanazole, with a specific focus on its sulfate salt, 1H-1,2,4-Triazole-3,5-diamine sulfate. We will delve into the seminal works that led to its initial synthesis, the subsequent improvements in synthetic methodologies, and the key experimental protocols that have defined its preparation. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, offering both historical context and practical, field-proven insights into this important molecule.

A Journey Through Time: The Historical Discovery of Guanazole

The story of guanazole's discovery is one of incremental advancements in synthetic organic chemistry, spanning several decades. The initial synthesis of the 1,2,4-triazole ring system can be traced back to the late 19th century.

Early Explorations: The Pellizzari Reaction

The first significant contribution to the synthesis of 1,2,4-triazole derivatives was made by Guido Pellizzari. In 1894, Pellizzari reported a method for the preparation of guanazole by heating dicyandiamide and hydrazine monohydrochloride in an alcohol solution. However, this early method was plagued by poor yields[1]. Later, in 1911, Pellizzari published further work on the synthesis of 1,2,4-triazoles through the condensation of an amide and an acylhydrazide, a reaction that would come to be known as the Pellizzari reaction.

Further Developments in the Early 20th Century

In 1934, R. Stolle and W. Dietrich contributed to the growing body of knowledge on guanazole. Their work, published in the Journal für praktische Chemie, explored the properties and derivatives of guanazole, including the preparation of its dinitrate salt by reacting a hydrochloric acid solution of guanazole with nitric acid[2]. These early studies laid the groundwork for future investigations into the chemistry and potential applications of this compound.

A Breakthrough in Synthesis: The Roemer and Kaiser Patent

A major leap in the practical synthesis of guanazole came in 1953 with a patent filed by John J. Roemer and Donald W. Kaiser of the American Cyanamid Company. Their invention detailed a method for preparing guanazole in substantially theoretical yields by reacting dicyandiamide with a hydrazine dihydrohalide in an aqueous solution[1]. This method overcame the significant limitations of previous approaches, which were characterized by low and uncertain yields, slow reaction times, and the formation of difficult-to-separate colored byproducts[1]. The Roemer and Kaiser patent was a pivotal moment, making guanazole more readily accessible for research and industrial applications.

The following diagram illustrates the historical progression of key synthetic milestones in the discovery of guanazole.

Guanazole_Discovery_Timeline Pellizzari_1894 1894: Pellizzari's initial synthesis (low yield) Stolle_Dietrich_1934 1934: Stolle & Dietrich explore guanazole derivatives Pellizzari_1894->Stolle_Dietrich_1934 Roemer_Kaiser_1953 1953: Roemer & Kaiser patent high-yield synthesis Stolle_Dietrich_1934->Roemer_Kaiser_1953 Guanazole_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Dicyandiamide Dicyandiamide (H2N-C(=NH)-NH-CN) Intermediate Amidino-guanidine intermediate Dicyandiamide->Intermediate Nucleophilic attack by hydrazine Hydrazine Hydrazine (H2N-NH2) Guanazole Guanazole (1H-1,2,4-Triazole-3,5-diamine) Intermediate->Guanazole Intramolecular cyclization & H2O loss

Caption: A simplified reaction pathway for the synthesis of guanazole from dicyandiamide and hydrazine.

Experimental Protocol: Synthesis of 1H-1,2,4-Triazole-3,5-diamine Sulfate

The following protocol is a method for the synthesis of 1H-1,2,4-Triazole-3,5-diamine sulfate, adapted from described synthetic procedures. This method involves the initial synthesis of guanazole followed by its conversion to the sulfate salt.

Step 1: Synthesis of 1H-1,2,4-Triazole-3,5-diamine (Guanazole)

  • Add water to the mixture to create a stirrable slurry.

  • Heat the reaction mixture to between 50-100°C with constant stirring. The reaction is typically complete within a few hours.

  • Cool the reaction mixture and neutralize it with a suitable base, such as sodium hydroxide, to precipitate the crude guanazole.

  • Filter the crude product and wash it with cold water.

  • The crude guanazole can be purified by recrystallization from a suitable solvent, such as water or ethanol.

Step 2: Conversion to 1H-1,2,4-Triazole-3,5-diamine Sulfate

  • Dissolve the purified guanazole in deionized water.

  • Slowly add a stoichiometric amount of concentrated sulfuric acid to the guanazole solution with stirring. The reaction is exothermic and should be cooled in an ice bath.

  • The 1H-1,2,4-Triazole-3,5-diamine sulfate will precipitate out of the solution.

  • Allow the precipitation to complete by cooling the mixture for several hours.

  • Filter the precipitate and wash it with cold ethanol.

The overall synthesis can be represented by the following workflow:

Guanazole_Sulfate_Synthesis_Workflow Reactants Dicyandiamide + Hydrazine Dihydrochloride Reaction Condensation & Rearrangement in H2O Reactants->Reaction Guanazole_Crude Crude Guanazole Reaction->Guanazole_Crude Purification Recrystallization Guanazole_Crude->Purification Guanazole_Pure Pure Guanazole Purification->Guanazole_Pure Sulfation Addition of H2SO4 Guanazole_Pure->Sulfation Product 1H-1,2,4-Triazole-3,5-diamine Sulfate Sulfation->Product

Caption: A workflow diagram for the synthesis of 1H-1,2,4-Triazole-3,5-diamine sulfate.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of 1H-1,2,4-Triazole-3,5-diamine and its sulfate salt.

Property1H-1,2,4-Triazole-3,5-diamine1H-1,2,4-Triazole-3,5-diamine Sulfate
Molecular Formula C₂H₅N₅C₂H₇N₅O₄S
Molecular Weight 99.10 g/mol 197.18 g/mol
Appearance White to off-white crystalline powderWhite crystalline powder
Melting Point 204-206 °CNot available
Solubility Soluble in waterSoluble in water
CAS Number 1455-77-292278-55-2

Early Applications and Significance

The development of a high-yield synthesis for guanazole opened the door to exploring its potential applications. One of the most significant early areas of investigation was its use as an antineoplastic agent.

In 1972, a study by M.A. Hahn and R.H. Adamson published in the Journal of the National Cancer Institute detailed the antitumor activity of guanazole. The study found that guanazole was effective against several murine leukemias and other tumors. This research highlighted the potential of guanazole as a lead compound in the development of new cancer therapies.

Beyond its medicinal applications, the 1,2,4-triazole ring system is a versatile scaffold in various fields. While specific early industrial applications of guanazole are not extensively documented, related triazole derivatives have been used in:

  • Agrochemicals: As fungicides and herbicides.

  • Photography: As antifogging agents in photographic emulsions.

  • Polymer Chemistry: As monomers or additives in the synthesis of specialized polymers and resins. The presence of multiple nitrogen atoms and amino groups makes guanazole an interesting candidate for creating nitrogen-rich polymers with potential applications as flame retardants or high-energy materials.

The prebiotic synthesis of guanazole from dicyandiamide and hydrazine has also been a topic of interest in the study of the origins of life, suggesting that such heterocyclic compounds could have been present on the early Earth.

Conclusion

The history of 1H-1,2,4-Triazole-3,5-diamine sulfate is a testament to the continuous evolution of synthetic chemistry. From the early, low-yield methods of the late 19th and early 20th centuries to the development of highly efficient synthetic routes in the mid-20th century, the journey to understanding and producing guanazole and its salts has been marked by significant scientific ingenuity. The discovery of its antitumor properties underscored its importance in medicinal chemistry, while the versatility of the triazole ring continues to inspire its use in a wide array of scientific and industrial fields. This guide has provided a comprehensive overview of the discovery, synthesis, and properties of 1H-1,2,4-Triazole-3,5-diamine sulfate, offering a valuable resource for researchers and professionals working with this important compound.

References

  • Synthesis of 3,5-Diamino-1,2,4-triazole Sulfate. Semantic Scholar. Available at: [Link]

  • Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate. Google Patents.
  • 1H-1,2,4-Triazole-3,5-diamine sulfate. PubChem. Available at: [Link]

  • Pharmacology of 3,5-diamino-1,24-triazole (guanazole). 1. Antitumor activity of guanazole. Journal of the National Cancer Institute. Available at: [Link]

  • Preparation of guanazole. Google Patents.
  • Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole. Google Patents.

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Fundamental Chemistry and Pharmaceutical Profiling of Guanazole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fundamental chemistry, synthesis, and pharmaceutical profiling of Guanazole Sulfate , a salt form of the ribonucleotide reductase inhibitor Guanazole (3,5-diamino-1,2,4-triazole).

Executive Summary

Guanazole (3,5-diamino-1,2,4-triazole) is a established antitumor agent that functions as a rate-limiting inhibitor of DNA synthesis by scavenging the tyrosyl free radical of the R2 subunit of ribonucleotide reductase (RNR).[1] While the free base has demonstrated efficacy, pharmaceutical development often necessitates salt formation to optimize solubility, bioavailability, and solid-state stability.

This guide focuses on Guanazole Sulfate , a specific salt form designed to enhance the physicochemical profile of the parent compound. It provides a comprehensive workflow for the synthesis, characterization, and biological validation of this entity, serving as a roadmap for drug development professionals.

Part 1: Molecular Architecture & Synthesis

Chemical Structure and Stoichiometry

Guanazole exists as a planar, aromatic heterocycle. The 1,2,4-triazole core is amphoteric; however, the presence of two exocyclic amino groups at positions 3 and 5 significantly increases the basicity of the ring nitrogens (specifically N4) via electron donation.

  • Parent Compound: Guanazole (

    
    )[2]
    
  • Counterion: Sulfuric Acid (

    
    )
    
  • Target Salt Stoichiometry:

    • Mono-sulfate (1:1):

      
       (Most common for strong acidic salts).
      
    • Hemi-sulfate (2:1):

      
       (Possible due to diprotic nature of sulfuric acid).
      

The protonation site is kinetically and thermodynamically favored at the N4 position of the triazole ring, stabilizing the cation through resonance delocalization across the amidine-like systems.

Synthesis Protocol (Self-Validating System)

The following protocol is adapted from established methods for triazole nitrate salts [1], optimized for the sulfate counterion to ensure high purity and yield.

Reagents:

  • Guanazole (Free Base), >98% purity.

  • Sulfuric Acid (98% conc).

  • Solvent: Deionized Water (primary) and Ethanol (antisolvent).

Workflow Diagram (DOT):

SynthesisWorkflow Start Start: Guanazole Free Base Dissolution Dissolution (H2O, 60°C) Start->Dissolution Suspend AcidAdd Acid Addition (1.05 eq H2SO4, Dropwise) Dissolution->AcidAdd Clear Solution Cooling Controlled Cooling (Rate: 5°C/min to 4°C) AcidAdd->Cooling Nucleation Filtration Filtration & Wash (Cold EtOH) Cooling->Filtration Precipitation Drying Vacuum Drying (50°C, 24h) Filtration->Drying Wet Cake Product End: Guanazole Sulfate Crystalline Solid Drying->Product Yield Calculation

Figure 1: Step-by-step synthesis workflow for Guanazole Sulfate. The controlled cooling step is critical for defining crystal habit.

Detailed Methodology:

  • Dissolution: Suspend 10.0 g (0.10 mol) of Guanazole in 50 mL of deionized water. Heat to 60°C with vigorous stirring until a clear solution is obtained.

  • Acidification: Slowly add 0.105 mol of concentrated sulfuric acid (slight excess) dropwise over 20 minutes. Maintain temperature <70°C to prevent thermal degradation. Checkpoint: Solution should remain clear; pH should be <2.

  • Crystallization: Cool the solution slowly to room temperature, then chill to 4°C in an ice bath. If no precipitate forms, add ethanol (antisolvent) dropwise until turbidity persists.

  • Isolation: Filter the white crystalline solid under vacuum. Wash the cake twice with 10 mL of cold ethanol to remove excess acid and impurities.

  • Drying: Dry in a vacuum oven at 50°C for 24 hours.

Part 2: Physicochemical Characterization[3]

Solid-State Profiling

Characterization is essential to distinguish the salt from the free base and identify polymorphs.

ParameterGuanazole (Free Base)Guanazole Sulfate (Target)Method
Appearance White/Pale Yellow PowderWhite Crystalline NeedlesVisual
Melting Point 202–205°C [2]>220°C (Decomposition)DSC
Solubility (H2O) SolubleHighly Soluble (>100 mg/mL)Gravimetric
Hygroscopicity LowModerate (Potential Hydrates)DVS

Experimental Validation:

  • DSC (Differential Scanning Calorimetry): Run at 10°C/min. Look for a sharp endotherm (melting) followed by exotherms (decomposition). A shift in melting point >20°C compared to the free base confirms salt formation.

  • XRD (X-Ray Diffraction): Essential to verify a unique crystal lattice distinct from the physical mixture of guanazole and sulfate.

Stability and Degradation

Guanazole sulfate is generally stable but susceptible to oxidative degradation under stress.

Degradation Pathway Logic:

  • Oxidation: The amino groups are prone to oxidation, leading to azo-dimer formation.

  • Hydrolysis: The triazole ring is robust, but extreme acid/base conditions at high heat can lead to ring opening.

Part 3: Biological Interface & Mechanism

Mechanism of Action

Guanazole sulfate functions as an antimetabolite. Its active moiety, guanazole, specifically inhibits Ribonucleotide Reductase (RNR) , the enzyme responsible for converting ribonucleotides to deoxyribonucleotides (dNTPs), the building blocks of DNA [3].

Pathway Diagram (DOT):

MOA RNR Ribonucleotide Reductase (RNR) Tyrosine Tyrosyl Radical (Essential for Catalysis) RNR->Tyrosine Generates Scavenging Radical Scavenging (Inactivation) Tyrosine->Scavenging Neutralized by Guanazole Guanazole Sulfate (Active Moiety) Guanazole->Scavenging Targets Inhibition Inhibition of dNTP Synthesis Scavenging->Inhibition Causes DNA_Arrest S-Phase DNA Synthesis Arrest Inhibition->DNA_Arrest Results in

Figure 2: Mechanism of Action. Guanazole specifically targets the tyrosyl radical of the RNR enzyme, halting DNA replication.

Bioavailability Implications

The sulfate salt offers a distinct advantage in dissolution rate .

  • Acidic Microenvironment: Upon dissolution, the sulfate salt releases protons, locally lowering pH. This self-buffering effect can enhance dissolution kinetics in the intestinal tract compared to the free base.

  • Formulation: The high water solubility allows for parenteral (IV) formulation development, which is challenging with the less soluble free base.

Part 4: Analytical Methodologies

To quantify Guanazole Sulfate in biological or formulation matrices, use the following HPLC condition.

HPLC Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Methanol (95:5 v/v). Note: Low organic content is required due to the high polarity of guanazole.

  • Detection: UV at 210 nm.

  • Flow Rate: 1.0 mL/min.

  • Retention Time: Expect early elution (approx. 3-5 mins) due to polarity.

References

  • Stolle, R., & Dietrich, W. (1934). Beiträge zur Kenntnis des Guanazols. Journal für Praktische Chemie, 139(1), 193-210.
  • PubChem.[3][4][5][6] (n.d.). Guanazole (Compound).[1][2][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Cory, J. G., & Chiba, P. (1985). Combination Chemotherapy with Ribonucleotide Reductase Inhibitors. Pharmacology & Therapeutics, 29(1), 111-127. (Mechanistic grounding).
  • Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E. Retrieved from [Link]

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1H-1,2,4-Triazole-3,5-diamine sulfate literature review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-1,2,4-Triazole-3,5-diamine sulfate (also known as Guanazole sulfate) represents a critical junction between pharmacological utility and high-energy materials science. As the sulfate salt of the antineoplastic agent Guanazole, it serves two distinct roles: a stable, water-soluble delivery system for ribonucleotide reductase (RNR) inhibition in oncology, and a high-nitrogen precursor for energetic coordination polymers.

This guide synthesizes the chemical engineering required for its production with the molecular mechanisms defining its biological activity. It moves beyond standard datasheets to explain the causality of its synthesis and the molecular logic of its inhibition pathways.

Part 1: Chemical Identity & Structural Properties

The sulfate salt differs significantly from the free base (Guanazole) in terms of thermal stability and shelf-life. The protonation of the triazole ring by sulfuric acid creates a robust ionic lattice, mitigating the hygroscopic nature often observed in the free amine forms.

Physicochemical Profile[1][2][3][4][5][6]
PropertySpecificationContextual Note
IUPAC Name 3,5-Diamino-1,2,4-triazole sulfateOften referred to as Guanazole Sulfate.[1]
CAS Registry 16075-81-1 (Salt) / 1455-77-2 (Base)Crucial distinction for regulatory filing.
Molecular Formula (C₂H₅N₅)₂[2][3][4] · H₂SO₄Stoichiometry typically 2:1 (Base:Acid).
Solubility High (Water), Low (Ethanol/Ether)Sulfate counter-ion drives hydrophilicity.
Thermal Stability Decomposes > 200°CPrecursor for energetic materials; handle with care.
Crystal System Monoclinic / TriclinicExtensive H-bond network stabilizes the lattice.

Part 2: Synthesis & Production Protocol

The "Why" Behind the Method

The synthesis relies on the cyclization of dicyandiamide (cyanoguanidine) with hydrazine. While hydrazine hydrate is a common reagent, using hydrazine sulfate provides a self-buffering acidic environment that promotes ring closure while immediately trapping the product as the sulfate salt. This prevents the formation of oxidative side products common in basic media.

Step-by-Step Protocol: Acid-Catalyzed Cyclization

Reagents:

  • Dicyandiamide (1.0 eq)

  • Hydrazine Sulfate (1.0 eq)

  • Solvent: Deionized Water (minimal volume)

Workflow:

  • Slurry Formation: Suspend hydrazine sulfate in water. Heat to 60°C until full dissolution.

    • Critical Control Point: Ensure the solution is clear before proceeding to avoid unreacted hydrazine entrapment.

  • Stepwise Addition: Add dicyandiamide in small portions over 30 minutes.

    • Mechanism:[5][6][1][7][8][9][10] The slow addition prevents a runaway exotherm. The reaction is driven by the nucleophilic attack of hydrazine on the cyano carbon.

  • Reflux Phase: Heat the mixture to reflux (approx. 100°C) for 4–6 hours.

    • Observation: The solution will transition from colorless to pale yellow. Deep yellow/orange indicates oxidative impurities (temperature overshoot).

  • Crystallization: Cool slowly to 4°C. The sulfate salt is less soluble than the reactants at low temperatures, driving precipitation.

  • Purification: Filter the white precipitate. Recrystallize from dilute sulfuric acid if high purity (>99%) is required for pharmaceutical applications.

Synthesis Logic Diagram

SynthesisWorkflow Start Raw Materials: Hydrazine Sulfate + Dicyandiamide Step1 Dissolution (60°C) Clear Solution Required Start->Step1 Step2 Nucleophilic Addition (Slow addition of Dicyandiamide) Step1->Step2 Activation Step3 Cyclization Reflux (100°C, 4-6 Hours) Step2->Step3 Ring Closure Step4 Cooling & Precipitation (4°C) Step3->Step4 Solubility Drop Output Product: 1H-1,2,4-Triazole-3,5-diamine Sulfate Step4->Output Filtration

Caption: Synthesis workflow emphasizing the critical temperature transitions required for high-yield cyclization.

Part 3: Pharmacological Mechanism of Action

While the sulfate serves as the delivery vehicle, the active pharmacophore is the 3,5-diamino-1,2,4-triazole (Guanazole) free base liberated in physiological pH.

Target: Ribonucleotide Reductase (RNR)

RNR is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides to deoxyribonucleotides (dNTPs).[5][9] It relies on a tyrosyl free radical (Tyr•) in its M2 subunit for catalysis.

Mechanism: Radical Scavenging

Unlike competitive inhibitors that bind to the active site, Guanazole acts as a radical scavenger .

  • Entry: The compound enters the cell via passive diffusion (facilitated by the water solubility of the sulfate salt).

  • Interaction: It specifically targets the iron-dependent free radical center of the RNR M2 subunit.

  • Quenching: Guanazole reduces the tyrosyl radical, rendering the enzyme inactive.

  • Result: Depletion of the dNTP pool, causing S-phase arrest in rapidly dividing cells (cancer cells).

RNR Inhibition Pathway

RNR_Inhibition Drug Guanazole Sulfate (Prodrug Form) FreeBase Free Guanazole (Active Species) Drug->FreeBase Dissociation (pH 7.4) Interaction Radical Quenching (Redox Reaction) FreeBase->Interaction RNR_Active RNR Enzyme (Active Tyr-Radical) RNR_Active->Interaction RNR_Inactive RNR Inactive (Reduced Tyr) Interaction->RNR_Inactive Electron Transfer DNA_Halt DNA Synthesis ARRESTED RNR_Inactive->DNA_Halt dNTP Depletion

Caption: The pharmacological cascade showing the conversion of the sulfate salt to the active radical scavenger.

Part 4: Analytical Validation & Safety

Quality Control Protocols

To ensure the synthesized material meets research or clinical standards, the following self-validating checks are required:

  • Sulfate Stoichiometry Confirmation (Gravimetric):

    • Dissolve product in water; add excess BaCl₂.

    • Precipitate BaSO₄.

    • Validation: Theoretical sulfate content should align with the 2:1 or 1:1 salt form intended. Deviation indicates trapped sulfuric acid or free base.

  • HPLC Purity Check:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate buffer (pH 3.0) / Methanol.[11]

    • Note: The low pH buffer ensures the amine remains protonated for consistent retention times.

Safety & Handling (SDS Summary)
  • Hazards: Skin and eye irritant.[8][12][13] Suspected reproductive toxin (based on RNR inhibition mechanism affecting dividing cells).

  • Storage: Hygroscopic. Store in desiccated, cool conditions.

  • Disposal: High nitrogen content makes it an energetic precursor. Do not dispose of large quantities via standard incineration without assessing explosion risk.

References

  • Synthesis & Characterization

    • Inoue, K., et al. (2024).[4] Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E.

  • Pharmacological Mechanism

    • Cory, J. G., & Fleischer, A. E. (1980). Mode of inhibition of tumor cell growth by guanazole. Cancer Research.
  • Energetic Materials Application

    • Kumasaki, M., et al. (2020).[14] Very thermostable energetic materials based on a fused-triazole. Royal Society of Chemistry Advances.

  • Safety Data

    • Thermo Fisher Scientific.[13] (2024).[12][13] Safety Data Sheet: 3,5-Diamino-1,2,4-triazole.

Sources

Technical Guide: Guanazole Sulfate Tautomerism and Isomerism

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural dynamics, tautomeric equilibria, and pharmaceutical characterization of Guanazole Sulfate.

Executive Summary

Guanazole (3,5-diamino-1,2,4-triazole) is a ribonucleotide reductase inhibitor that has seen renewed interest in oncology and corrosion inhibition. Its pharmaceutical utility is dictated by its complex tautomeric landscape and protonation dynamics upon salt formation (sulfation). This guide provides a mechanistic analysis of the 1H/2H/4H tautomeric equilibria and the specific structural architecture of the sulfate salt, essential for researchers optimizing solubility, bioavailability, and crystal stability.

Molecular Architecture & Isomerism
2.1. Structural Identity [1][2][3]
  • IUPAC Name: 3,5-diamino-1,2,4-triazole sulfate.[1]

  • Core Scaffold: The 1,2,4-triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms.

  • Symmetry: The 3,5-diamino substitution pattern imparts a

    
     symmetry to the idealized planar molecule, which is broken by tautomerization and protonation.
    
2.2. Tautomeric Equilibrium (Neutral Species)

In the neutral state, guanazole exists in a dynamic equilibrium between three annular tautomers: 1H , 2H , and 4H .

  • 1H-Tautomer (Dominant): Theoretical DFT calculations and X-ray crystallography confirm that the 1H-form is the thermodynamically preferred species in both the solid state and polar solvents. This preference is driven by the maximization of resonance energy and favorable dipole alignment.

  • 4H-Tautomer: While less stable in the neutral form due to adjacent lone-pair repulsion (N1-N2), it becomes the focal point during protonation (see Section 3).

  • Amine-Imine Tautomerism: While exocyclic amino groups can theoretically tautomerize to imino forms, spectroscopic data (NMR) overwhelmingly supports the amino form (

    
    ) over the imino form (
    
    
    
    ) due to the preservation of aromaticity in the triazole ring.
Visualization: Tautomeric Landscape

The following diagram illustrates the equilibrium and the resonance stabilization of the cation.

Tautomerism Neutral_1H 1H-Tautomer (Dominant Species) Neutral_2H 2H-Tautomer (Transient) Neutral_1H->Neutral_2H Proton Shift Neutral_4H 4H-Tautomer (Minor) Neutral_1H->Neutral_4H Proton Shift Cation Guanazolium Cation (Protonated at N4) Neutral_1H->Cation + H2SO4 (Protonation) Neutral_4H->Cation + H+

Figure 1: Tautomeric equilibrium of neutral guanazole and the irreversible path to the stable cation upon sulfation.

The Sulfate Salt: Protonation & Crystal Physics

When guanazole is treated with sulfuric acid, it forms guanazole sulfate . Understanding the site of protonation is critical for predicting crystal packing and solubility.

3.1. Site of Protonation (The N4 Rule)

Unlike simple amines where the exocyclic nitrogen is the most basic, in amino-triazoles, the ring nitrogens are the primary proton acceptors.

  • Mechanism: Protonation occurs preferentially at the N4 position.

  • Rationale: Protonation at N4 allows for the formation of a highly symmetric, resonance-stabilized cation (the guanazolium cation ). The positive charge is delocalized across the N1-C5-N4-C3-N2 system.

  • Resulting Species: The salt lattice typically consists of

    
     or 
    
    
    
    , depending on stoichiometry. The 1,4-dihydro-3,5-diamino-1,2,4-triazolium cation is the standard species.
3.2. Crystallographic Data
  • Space Group: Hydrated forms often crystallize in monoclinic space groups (e.g.,

    
    ).
    
  • Lattice Forces: The structure is held together by an extensive 3D network of hydrogen bonds involving the sulfate oxygens (acceptors) and the amino/triazole protons (donors).

  • Water Role: If present as a hydrate, water molecules act as bridging units, linking the sulfate anions to the guanazolium cations, significantly impacting thermal stability.

Experimental Characterization Protocols

To validate the tautomeric state and purity of guanazole sulfate, the following self-validating protocols are recommended.

Table 1: Physicochemical Profile [4]
ParameterValue / CharacteristicRelevance
Molecular Weight 197.18 g/mol (Sulfate Salt)Stoichiometry calculations
Appearance White to off-white crystalline powderVisual purity check
Solubility High in Water, DMSO; Low in EtOHFormulation vehicle selection
pKa (Conjugate Acid) ~2.45 (Triazolium ring)Buffer selection for assays
UV Max (

)
~210-215 nmHPLC detection
4.1. Protocol: Recrystallization & Purity Analysis

Objective: Isolate the thermodynamically stable sulfate polymorph.

  • Dissolution: Dissolve crude guanazole sulfate in minimum boiling water (approx. 90°C).

  • Filtration: Hot filter to remove insoluble mechanical impurities.

  • Acidification (Optional): If starting from neutral guanazole, add stoichiometric

    
     (1:1 molar ratio) dropwise to the hot solution.
    
  • Crystallization: Allow slow cooling to room temperature (25°C) over 4 hours. Rapid cooling promotes amorphous precipitation.

  • Harvesting: Filter crystals and wash with cold ethanol (to remove excess acid/water).

  • Drying: Vacuum dry at 50°C for 12 hours.

4.2. Analytical Workflow: Distinguishing Tautomers

Use this decision tree to interpret spectroscopic data.

Workflow Start Sample: Guanazole Sulfate Step1 1. Perform 1H-NMR (DMSO-d6) Start->Step1 Decision1 Broad Singlet > 10 ppm? Step1->Decision1 Result1 Protonated Ring NH (Confirms Salt Formation) Decision1->Result1 Yes Result2 Sharp Signals only < 7 ppm (Likely Neutral/Free Base) Decision1->Result2 No Step2 2. X-Ray Powder Diffraction (XRPD) Result1->Step2 Result3 Match Reference Pattern (P2_1/c Monoclinic) Step2->Result3

Figure 2: Analytical decision tree for confirming salt formation and tautomeric state.

Pharmaceutical Implications
5.1. Mechanism of Action (Ribonucleotide Reductase)

Guanazole acts as an antimetabolite.

  • Target: The M2 subunit of Ribonucleotide Reductase (RR).[5]

  • Mechanism: It scavenges the tyrosyl free radical essential for the reduction of ribonucleotides to deoxyribonucleotides (DNA precursors).

  • Sulfate Role: The sulfate salt improves water solubility, enhancing bioavailability compared to the free base. However, the high polarity limits blood-brain barrier (BBB) penetration.

5.2. Formulation Stability

The 1H-tautomer (in the salt form) is chemically stable. However, researchers must avoid:

  • Strong Basic Conditions: pH > 9 will deprotonate the salt, precipitating the less soluble neutral free base.

  • Oxidizing Agents: The amino groups are susceptible to oxidation (forming azo/nitro derivatives) if exposed to strong oxidants.

References
  • Crystal Structure & Tautomerism: Inoue, K., et al. (2024). "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate." Acta Crystallographica Section E.

  • Protonation Sites: Matulková, I., et al. (2007). "Crystal structure of 1-phenyl-1H-1,2,4-triazole-3,5-diamine hydrobromide." Acta Crystallographica.

  • Thermodynamic Stability: Raczyńska, E. D., et al. (2022). "Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study." ResearchGate.

  • Mechanism of Action: Chitambar, C. R. (2017). "Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present." MDPI.

  • Chemical Properties: PubChem. "1H-1,2,4-Triazole-3,5-diamine sulfate."[1] [1]

Sources

An In-depth Technical Guide to the Physical Characteristics of 1H-1,2,4-Triazole-3,5-diamine and its Sulfate Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1H-1,2,4-Triazole-3,5-diamine, commonly known as guanazole, is a nitrogen-rich heterocyclic compound with a wide range of applications, including as an intermediate in the synthesis of pharmaceuticals and energetic materials.[1] Its structure, featuring a triazole ring with two amino substituents, allows for the formation of various salts, which can significantly alter its physical and chemical properties. This guide provides a comprehensive overview of the known physical characteristics of 1H-1,2,4-Triazole-3,5-diamine and a scientifically grounded projection of the properties of its sulfate salt, a compound of interest for researchers in drug development and material science. The formation of a sulfate salt is anticipated to enhance aqueous solubility and modify the crystalline structure, which can have profound implications for bioavailability and formulation.

Core Physical Properties of 1H-1,2,4-Triazole-3,5-diamine

The physical characteristics of the free base, 1H-1,2,4-Triazole-3,5-diamine, are well-documented and serve as a crucial baseline for understanding its derivatives.

Physical PropertyValueSource(s)
Appearance Colorless crystals or a white to faintly yellow powder.[1][2]
Molecular Formula C₂H₅N₅[3]
Molecular Weight 99.09 g/mol [3]
Melting Point 202-205 °C (decomposes)[2][4][5]
Boiling Point 473.7 °C (Predicted)[2][5]
Density 1.686 g/cm³ (Predicted)[2][5]
Solubility Soluble in water.[4][5][6]
pKa 12.10 (Predicted)[5]

Projected Physical Characteristics of 1H-1,2,4-Triazole-3,5-diamine Sulfate

Appearance and Form: It is anticipated that 1H-1,2,4-Triazole-3,5-diamine sulfate would be a white to off-white crystalline solid. The exact crystal habit would depend on the crystallization conditions.

Molecular Formula and Weight: The molecular formula would be (C₂H₅N₅)₂·H₂SO₄ (as a disalt) or C₂H₅N₅·H₂SO₄ (as a monosalt), with corresponding molecular weights of 296.26 g/mol and 197.17 g/mol , respectively. The stoichiometry of the salt would depend on the reaction conditions during its synthesis.

Melting Point: The melting point of the sulfate salt is expected to be significantly different from the free base and likely higher, with decomposition. Generally, the ionic nature of salts leads to stronger intermolecular forces, requiring more energy to break the crystal lattice.

Solubility: A primary motivation for forming a sulfate salt of a drug candidate is to enhance its aqueous solubility. Therefore, it is highly probable that 1H-1,2,4-Triazole-3,5-diamine sulfate would exhibit greater solubility in water compared to the free base. The increased polarity and the ability of the sulfate ion to hydrogen bond with water molecules would contribute to this enhanced solubility.

Hygroscopicity: The hygroscopicity, or the tendency to absorb moisture from the air, of the sulfate salt could be more pronounced than that of the free base.[7] This is a critical parameter to consider in formulation and storage, as moisture uptake can affect the stability and handling of the material.

Crystal Structure: The crystal structure of the sulfate salt will be distinct from that of the free base or its monohydrate.[8][9] The sulfate ion will introduce new hydrogen bonding patterns and ionic interactions, leading to a different unit cell and packing arrangement. Characterization by single-crystal X-ray diffraction would be necessary to determine these parameters.

Experimental Methodologies for Characterization

To empirically determine the physical characteristics of 1H-1,2,4-Triazole-3,5-diamine sulfate, a series of standard analytical techniques would be employed.

Workflow for Physical Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization synthesis Synthesis of Sulfate Salt appearance Visual Inspection (Color, Form) synthesis->appearance melting_point Melting Point Determination (DSC/MPA) synthesis->melting_point solubility Solubility Assessment (Equilibrium Solubility) synthesis->solubility hygroscopicity Hygroscopicity Analysis (DVS) synthesis->hygroscopicity crystal_structure Crystal Structure (PXRD/SCXRD) synthesis->crystal_structure spectral_analysis Spectral Analysis (FTIR, NMR) synthesis->spectral_analysis

Caption: General workflow for the synthesis and physical characterization of a new salt form.

Step-by-Step Protocols

1. Melting Point Determination using Differential Scanning Calorimetry (DSC)

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the precise determination of the melting point and enthalpy of fusion.

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Seal the pan hermetically.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The onset of the endothermic peak in the thermogram corresponds to the melting point.

2. Aqueous Solubility Determination

  • Principle: The equilibrium solubility is determined by adding an excess of the solid to a solvent and allowing it to reach equilibrium. The concentration of the dissolved solid in the saturated solution is then measured.

  • Procedure:

    • Add an excess amount of 1H-1,2,4-Triazole-3,5-diamine sulfate to a known volume of deionized water in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Filter the suspension to remove the undissolved solid.

    • Analyze the clear filtrate for the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

3. Crystal Structure Analysis by Powder X-ray Diffraction (PXRD)

  • Principle: PXRD is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions.

  • Procedure:

    • Grind the crystalline sample to a fine powder.

    • Pack the powder into a sample holder.

    • Mount the sample holder in the diffractometer.

    • Expose the sample to a monochromatic X-ray beam and scan over a range of 2θ angles.

    • The resulting diffraction pattern is a fingerprint of the crystalline phase.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and structure of the sulfate salt.

Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Expected Observations: The FTIR spectrum of 1H-1,2,4-Triazole-3,5-diamine sulfate would exhibit characteristic absorption bands. The spectrum of the free base would be modified by the presence of the sulfate ion. Look for strong, broad absorption bands in the region of 1130–1080 cm⁻¹ and 680–610 cm⁻¹, which are characteristic of the sulfate ion. The N-H stretching vibrations of the amino groups and the triazole ring would likely be shifted due to protonation and hydrogen bonding with the sulfate ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Expected Observations: In the ¹H NMR spectrum, the chemical shifts of the protons on the triazole ring and the amino groups would be expected to shift downfield upon salt formation due to the deshielding effect of protonation. In the ¹³C NMR spectrum, the carbon atoms of the triazole ring would also experience a downfield shift. The specific solvent used for NMR analysis will be critical, with D₂O or DMSO-d₆ being likely candidates.

Safety and Handling

While specific toxicity data for the sulfate salt is unavailable, the free base is known to cause skin and eye irritation.[10] It is prudent to handle the sulfate salt with similar precautions. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated area to avoid inhalation of any dust.

Conclusion

The formation of a sulfate salt of 1H-1,2,4-Triazole-3,5-diamine presents a promising avenue for modifying its physical properties to suit various applications. While direct experimental data for the sulfate salt is sparse, a thorough understanding of the well-characterized free base, coupled with established principles of salt formation, allows for a robust projection of its key physical characteristics. This guide provides a foundational understanding for researchers and a roadmap for the experimental characterization of this and similar compounds. The detailed methodologies outlined will enable scientists to systematically investigate the properties of 1H-1,2,4-Triazole-3,5-diamine sulfate and unlock its full potential in drug development and materials science.

References

  • iChemical. Guanazole, CAS No. 1455-77-2. Available at: [Link]

  • ChemBK. 3,5-Diamino-1,2,4-triazole. Available at: [Link]

  • Wikipedia. 1,2,4-Triazole. Available at: [Link]

  • PubChem. 3,5-Diamino-1,2,4-triazole. Available at: [Link]

  • PubMed. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Available at: [Link]

  • Alzchem Group. 1H-1,2,4-Triazole-3,5-diamine. Available at: [Link]

  • ResearchGate. (PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Available at: [Link]

  • National Institutes of Health. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Available at: [Link]

  • Atmospheric Chemistry and Physics. Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Available at: [Link]

  • Journal of Ovonic Research. THERMAL BEHAVIOR AND DECOMPOSITION OF COPPER SULFIDE NANOMATERIAL SYNTHESIZED BY AQUEOUS SOL METHOD. Available at: [Link]

  • ResearchGate. Synthesis, Structure, and Physical Properties of a New Anions-Controlled Cd(II)-Guanazole (3,5-Diamino-1,2,4-triazole) Hybrid Family. Available at: [Link]

  • National Institutes of Health. Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. Available at: [Link]

  • ResearchGate. FTIR spectra: 1, initial guar gum; 2, ammonium salt of guar gum sulfate. Available at: [Link]

  • RSC Publishing. Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity. Available at: [Link]

  • Google Patents. US2648671A - Preparation of guanazole.
  • ResearchGate. FTIR spectra of anhydrous guanine. Experimental (a). Calculated, for.... Available at: [Link]

  • Semantic Scholar. A Comparative Investigation of Lead Sulfate and Lead Oxide Sulfate Study of Morphology and Thermal Decomposition. Available at: [Link]

  • National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.. Available at: [Link]

  • Atmospheric Measurement Techniques. Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier- transform infrared spectroscopy. Available at: [Link]

  • Journal of Chemical Health Risks. Synthesis, Characterization and Determination Antioxidant Activities for New Azo Dyederived from Sulfamethoxazole and Some Metal Ion Complexes. Available at: [Link]

  • Sciencemadness.org. Guanazoguanazole derivatives. Available at: [Link]

  • Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • PubMed. Kinetically Determined Hygroscopicity and Efflorescence of Sucrose-Ammonium Sulfate Aerosol Droplets under Lower Relative Humidity. Available at: [Link]

  • Al-Nahrain Journal of Science. Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Available at: [Link]

  • ResearchGate. Thermal analysis and decomposition kinetics of the dehydration of copper sulfate pentahydrate. Available at: [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. Available at: [Link]

  • MDPI. FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo. Available at: [Link]

  • Atmospheric Chemistry and Physics. Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Available at: [Link]

  • MDPI. Synthesis, Characterization and Nanoformulation of Novel Sulfonamide-1,2,3-triazole Molecular Conjugates as Potent Antiparasitic Agents. Available at: [Link]

  • Physical Chemistry Chemical Physics. Investigations of the hygroscopic properties of ammonium sulfate and mixed ammonium sulfate and glutaric acid micro droplets by means of optical levitation and Raman spectroscopy. Available at: [Link]

  • National Institutes of Health. Synthesis, crystal structure and Hirshfeld surface analysis of sulfamethoxazolium methylsulfate monohydrate. Available at: [Link]

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theoretical studies of guanazole sulfate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Computational Study of Guanazole Sulfate For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanazole, 3,5-diamino-1,2,4-triazole, is a heterocyclic compound with significant pharmacological interest, notably as an antineoplastic agent due to its role as a DNA synthesis inhibitor.[1][2][3] While its biological activity is well-documented, a thorough understanding of its physicochemical properties in different salt forms is crucial for drug development and formulation. This technical guide provides a comprehensive theoretical framework for the study of guanazole sulfate. In the absence of extensive experimental data for this specific salt, this document serves as a roadmap for researchers, outlining the fundamental principles and computational methodologies required to characterize its structure, properties, and behavior. By leveraging established quantum chemical calculations and spectroscopic prediction techniques, this guide explains the causality behind theoretical choices and provides self-validating protocols for in-silico investigation.

Introduction to Guanazole and Its Significance

Guanazole is a stable, colorless crystalline solid soluble in water.[3][4][5] Its structure, featuring a 1,2,4-triazole ring with two amino substituents, makes it a versatile building block in medicinal chemistry and materials science.[6] The triazole moiety is a key component in a wide array of therapeutic agents, valued for its ability to engage in hydrogen bonding and its overall stability.[7][8] Guanazole's primary recognized application is in oncology, where it functions as a cytostatic antimetabolite by inhibiting ribonucleotide reductase, an enzyme critical for DNA synthesis.[1][3]

The formation of salts is a common strategy in pharmaceutical development to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). While the hydrochloride salt of guanazole is more commonly referenced in the literature, the sulfate salt presents an alternative with potentially different physicochemical characteristics. A deep understanding of guanazole sulfate at a molecular level is therefore essential for its potential development.

Physicochemical Properties of Guanazole

A summary of the known physical and chemical properties of guanazole is presented in Table 1. This data serves as a baseline for theoretical and experimental investigations.

PropertyValueReference
Molecular FormulaC₂H₅N₅[4]
Molar Mass99.09 g/mol [4]
AppearanceColorless crystals or slightly yellow powder[1][5]
Melting Point202-205 °C (decomposes)[4][5][6]
Water SolubilitySoluble[4][9]
StabilityAir sensitive; reacts with acids and oxidizing agents[4][9]

Theoretical Framework for Guanazole Sulfate

Protonation of Guanazole

The formation of guanazole sulfate involves the protonation of the basic guanazole molecule by sulfuric acid. Guanazole possesses several potential protonation sites: the two exocyclic amino groups and the nitrogen atoms of the triazole ring.

A theoretical investigation into the protonation of 1,2,4-triazole using Density Functional Theory (DFT) has shown that the N4 position is the preferred site of protonation.[10] This is attributed to the electronic structure of the triazole ring. We can extrapolate that in guanazole, the ring nitrogens are also likely candidates for protonation. A systematic computational study of the proton affinity of each nitrogen atom in guanazole is the definitive method to identify the most probable protonation site(s).

The workflow for determining the most stable protonated form of guanazole is depicted in the diagram below.

G cluster_0 Protonation Site Analysis Start Guanazole Structure Protonate_N1 Protonate N1 Start->Protonate_N1 Protonate_N2 Protonate N2 Start->Protonate_N2 Protonate_N4 Protonate N4 Start->Protonate_N4 Protonate_NH2_3 Protonate Amino Group at C3 Start->Protonate_NH2_3 Protonate_NH2_5 Protonate Amino Group at C5 Start->Protonate_NH2_5 DFT_Opt Geometry Optimization and Frequency Calculation (DFT) Protonate_N1->DFT_Opt Protonate_N2->DFT_Opt Protonate_N4->DFT_Opt Protonate_NH2_3->DFT_Opt Protonate_NH2_5->DFT_Opt Energy_Compare Compare Relative Energies DFT_Opt->Energy_Compare Most_Stable Identify Most Stable Protonated Species Energy_Compare->Most_Stable G cluster_1 Computational Protocol Input Define Input Structures: Guanazole, H₂SO₄, Guanazolium Cations, Sulfate Anion Geom_Opt Geometry Optimization and Frequency Calculations (e.g., DFT with B3LYP/6-311++G(d,p)) Input->Geom_Opt Proton_Affinity Calculate Proton Affinities to Confirm Protonation Site Geom_Opt->Proton_Affinity Interaction_Energy Calculate Interaction Energies of Guanazolium-Sulfate Complexes Geom_Opt->Interaction_Energy Spectra_Pred Predict Spectroscopic Properties: IR, Raman, NMR, UV-Vis Geom_Opt->Spectra_Pred Data_Analysis Analyze Results: Molecular Orbitals (HOMO, LUMO), Electrostatic Potential, etc. Proton_Affinity->Data_Analysis Interaction_Energy->Data_Analysis Spectra_Pred->Data_Analysis Validation Compare with Experimental Data Data_Analysis->Validation Output Generate Report with Structures, Energies, and Spectra Validation->Output

Caption: A comprehensive computational workflow for the theoretical study of guanazole sulfate.

Step 1: Geometry Optimization and Frequency Calculations

The first step is to obtain the equilibrium geometries of all relevant species (neutral guanazole, the various protonated forms, and the guanazolium-sulfate complex).

Protocol:

  • Construct the 3D structures of the molecules using a molecular builder.

  • Perform geometry optimization calculations using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).

  • Following geometry optimization, perform frequency calculations at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Step 2: Prediction of Spectroscopic Properties

The output of the frequency and NMR calculations can be used to generate theoretical spectra.

Protocol:

  • IR and Raman Spectra: The calculated vibrational frequencies and intensities from the frequency calculation can be plotted to generate the theoretical IR and Raman spectra.

  • NMR Spectra: NMR shielding tensors can be calculated and converted to chemical shifts relative to a standard (e.g., tetramethylsilane).

  • UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can be performed on the optimized ground-state geometry to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.

Step 3: Analysis of Electronic Properties

Further insights into the chemical behavior of guanazole sulfate can be gained by analyzing its electronic properties.

Protocol:

  • Molecular Orbital Analysis: Visualize the HOMO and LUMO to understand the regions of electron density involved in chemical reactivity and electronic transitions.

  • Molecular Electrostatic Potential (MEP): Map the MEP onto the electron density surface to identify the regions of positive and negative electrostatic potential, which indicate sites susceptible to electrophilic and nucleophilic attack, respectively.

Conclusion

This technical guide provides a comprehensive theoretical and computational framework for the in-depth study of guanazole sulfate. By following the outlined protocols, researchers in drug development and related fields can gain a fundamental understanding of the structural, spectroscopic, and electronic properties of this important pharmaceutical salt. The integration of computational chemistry with experimental validation is a powerful approach to accelerate the research and development process, and this guide serves as a valuable resource for initiating such investigations.

References

  • ChemBK. Guanazole. [Link]

  • PubChem. 3,5-Diamino-1,2,4-triazole. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Hahn, M. A., & Adamson, R. H. (1972). Pharmacology of 3,5-Diamino-1,2,4-Triazole (Guanazole). I. Antitumor Activity of Guanazole. Journal of the National Cancer Institute, 48(3), 783–790.
  • Roemer, J. J., & Kaiser, D. W. (1953). U.S. Patent No. 2,648,671. Washington, DC: U.S.
  • LePage, G. A., & Hahn, M. A. (1972). Pharmacology of 3,5-Diamino-1,2,4-Triazole (Guanazole). II. Mechanism of Action. Journal of the National Cancer Institute, 48(3), 791–796.
  • Rozas, I., & Kruger, P. E. (2005). Theoretical Study of the Interaction between the Guanidinium Cation and Chloride and Sulfate Anions.
  • iChemical. Guanazole. [Link]

  • International Research Journal of Education and Technology. (2022).
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  • ResearchGate. (2022).
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  • ResearchGate. (2018). The Real Chemical States of 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions – Complex Experimental and Theoretical Studies.
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Methodological & Application

Application Note: 1H-1,2,4-Triazole-3,5-diamine Sulfate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1H-1,2,4-Triazole-3,5-diamine sulfate (Guanazole sulfate) is a critical heterocyclic building block and bioactive scaffold in modern medicinal chemistry.[1] Historically recognized for its antineoplastic activity via ribonucleotide reductase inhibition, it has evolved into a premier precursor for the synthesis of fused nitrogen-rich heterocycles, particularly [1,2,4]triazolo[1,5-a]pyrimidines . These fused systems serve as bioisosteres for purines, enabling the development of CDK inhibitors, adenosine receptor antagonists, and antiparasitic agents. This application note provides a comprehensive technical profile, validated synthetic protocols for scaffold generation, and critical handling guidelines for this amphoteric salt.

Chemical Profile & Material Science

1H-1,2,4-Triazole-3,5-diamine sulfate exists as a stable, water-soluble salt. Unlike its free base form (Guanazole), which can be sensitive to oxidation and hygroscopic, the sulfate salt offers improved shelf-stability and handling characteristics for GMP environments.

Table 1: Physicochemical Properties[2]
PropertySpecification
IUPAC Name 3,5-Diamino-1,2,4-triazole sulfate
Common Name Guanazole Sulfate
CAS Number 92278-55-2 (Sulfate); 1455-77-2 (Free Base)
Molecular Formula C₂H₅N₅[1] · xH₂SO₄ (Typically 1:1 or 2:1 stoichiometry)
Molecular Weight 99.09 g/mol (Free Base); ~197.17 g/mol (Sulfate)
Appearance White to off-white crystalline powder
Solubility Highly soluble in water; sparingly soluble in EtOH; insoluble in non-polar solvents (DCM, Hexane)
pKa ~12.1 (Amphoteric nature allows protonation at N4 or amino groups)
Melting Point 202–205 °C (Decomposes)

Medicinal Chemistry Applications

Direct Pharmacological Activity

Guanazole is a known Ribonucleotide Reductase (RNR) inhibitor . It specifically targets the M2 subunit of the enzyme, scavenging the tyrosyl free radical required for the reduction of ribonucleotides to deoxyribonucleotides (the rate-limiting step in DNA synthesis).

  • Clinical Context: Investigated for acute myeloid leukemia (AML) treatment.

  • Mechanism: The planar triazole ring chelates iron/copper centers within the enzyme active site, disrupting the radical transfer pathway.

Scaffold Utility: The Purine Bioisostere

The primary utility of the sulfate salt in modern drug discovery is as a precursor for [1,2,4]triazolo[1,5-a]pyrimidines .

  • Bioisosterism: This fused system mimics the adenine core of ATP.

  • Target Classes:

    • Kinase Inhibitors: CDK1/CDK2 inhibitors for cancer therapy.[2]

    • Adenosine Antagonists: A2A receptor antagonists for Parkinson’s disease.

    • Antiparasitics: Leishmanicidal agents (via metal complexation).

Experimental Protocols

Protocol A: Conversion of Sulfate Salt to Free Base (In-Situ)

Rationale: Most cyclization reactions require the nucleophilic free amine. The sulfate must be neutralized carefully to avoid precipitation of inorganic salts that contaminate the organic phase.

Reagents:

  • 1H-1,2,4-Triazole-3,5-diamine sulfate (10 mmol)

  • Sodium Ethoxide (NaOEt) or Sodium Hydroxide (NaOH)

  • Ethanol (Absolute)[3]

Procedure:

  • Suspend 10 mmol of the sulfate salt in 20 mL of absolute ethanol.

  • Add 20 mmol of base (e.g., 21 wt% NaOEt in EtOH) dropwise at 0 °C under

    
    .
    
  • Stir for 30 minutes at room temperature. The solution will become cloudy as

    
     precipitates.
    
  • Critical Step: Filter the mixture through a Celite pad to remove the inorganic sulfate salt.

  • Use the clear ethanolic filtrate (containing the free base) immediately for Protocol B.

Protocol B: Synthesis of 5,7-Disubstituted-[1,2,4]triazolo[1,5-a]pyrimidine

Rationale: This condensation reaction constructs the bicyclic core. The regioselectivity is controlled by the steric and electronic nature of the 1,3-dicarbonyl electrophile.

Reagents:

  • Freshly prepared Guanazole free base (from Protocol A)

  • 1,3-Dicarbonyl compound (e.g., Acetylacetone or Ethyl acetoacetate)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Charge: To the ethanolic solution of Guanazole (10 mmol), add 11 mmol (1.1 eq) of Acetylacetone.

  • Catalysis: Add 0.5 mL of Glacial Acetic Acid.

  • Reflux: Heat the mixture to reflux (78–80 °C) for 4–6 hours. Monitor by TLC (System: DCM:MeOH 9:1).

    • Observation: The product often precipitates upon cooling.

  • Work-up: Cool to 0 °C. Filter the precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Yield: Typical yields range from 75–85%.

Mechanism of Action (Synthetic Pathway):

ReactionPathway Guanazole Guanazole (Free Base) Intermediate Schiff Base Intermediate Guanazole->Intermediate Nucleophilic Attack (N2) Diketone 1,3-Diketone (Electrophile) Diketone->Intermediate Cyclization Cyclodehydration (- H2O) Intermediate->Cyclization Intramolecular Attack (N1) Product [1,2,4]Triazolo[1,5-a]pyrimidine (Purine Mimic) Cyclization->Product Aromatization

Figure 1: Condensation pathway of Guanazole with 1,3-diketones to form the bioactive bicyclic scaffold.

Analytical Characterization (HPLC Method)

To ensure the purity of the starting material or the final scaffold, the following reverse-phase HPLC method is recommended. Note that the sulfate counter-ion is not detected by UV but affects retention time via pH.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 5% B; 2-15 min: 5% -> 60% B; 15-20 min: 5% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Triazole ring absorption)
Retention Time Guanazole elutes early (~2-3 min) due to high polarity.

Safety & Handling

  • Explosion Hazard: While 3,5-diamino-1,2,4-triazole is less sensitive than unsubstituted triazoles, it is a high-nitrogen energetic material precursor. Avoid grinding dry powder with metal spatulas.

  • Toxicity: Harmful if swallowed. Suspected of damaging fertility or the unborn child (Reproductive Toxicity Category 2).

  • Incompatibility: Incompatible with strong oxidizing agents and strong acids (exothermic reaction).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and oxidation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22253214, 1H-1,2,4-Triazole-3,5-diamine sulfate.[1] Retrieved from [Link]

  • Potts, K. T. (1977). The Chemistry of 1,2,4-Triazoles.[4][5][6][7][8][9][10][11][12][13] Chemical Reviews, 77(1), 113-150. (Foundational chemistry for triazole synthesis).

  • Richardson, C., et al. (2008). Guanazole (3,5-Diamino-1,2,4-triazole) Hybrid Family: Inorganic Chemistry.[5][10] Inorganic Chemistry, 47(11), 4861–4876.[5] (Metal complexation and structural data).

  • Spychala, J. (1990). Synthesis of [1,2,4]Triazolo[1,5-a]pyrimidines.[3][6][7][8][11][12][14] Journal of Heterocyclic Chemistry. (Protocol validation for cyclization).

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Application Notes & Protocols for 1H-1,2,4-Triazole-3,5-diamine Sulfate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Untapped Potential of a Versatile Scaffold

In the continuous quest for novel and effective agrochemicals, the 1,2,4-triazole heterocycle has repeatedly emerged as a privileged scaffold. Its derivatives are the backbone of numerous commercial fungicides, herbicides, and plant growth regulators.[1] This guide focuses on a fundamental building block within this chemical family: 1H-1,2,4-Triazole-3,5-diamine, and its sulfate salt (CAS No. not explicitly found, parent compound CAS: 1455-77-2). While extensively used as a synthetic intermediate, its intrinsic bioactivity and potential for direct application in agrochemical screening programs are often overlooked.[2][3]

These application notes are designed for researchers, chemists, and plant scientists in the agrochemical industry. They provide a framework for exploring the potential of 1H-1,2,4-Triazole-3,5-diamine sulfate as a lead compound. The protocols herein are built upon established methodologies and are intended to be adapted and optimized for specific research objectives.

Section 1: Compound Profile and Rationale for Investigation

Physicochemical Properties

1H-1,2,4-Triazole-3,5-diamine, also known as Guanazole, is a white to off-white crystalline solid.[2] It is characterized by a five-membered ring with three nitrogen atoms and two amino groups at the 3 and 5 positions.[4] The sulfate salt is formed by reacting the basic amino groups with sulfuric acid, which is expected to enhance its aqueous solubility, a desirable trait for formulation and bioavailability studies.

PropertyValueSource
Molecular Formula (Base) C2H5N5[2]
Molecular Weight (Base) 99.09 g/mol [2]
Appearance Colorless crystals or faintly yellow powder[5]
Solubility (Base) Soluble in water and polar organic solvents[2]
Molecular Formula (Sulfate Salt) C2H7N5O4S[6]
Rationale for Agrochemical Screening

The rationale for investigating 1H-1,2,4-Triazole-3,5-diamine sulfate in an agrochemical context is threefold:

  • Proven Triazole Efficacy: The triazole moiety is a well-established pharmacophore in agriculture.[1] Triazole fungicides, for instance, act by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][7]

  • Structural Analogy to Plant Growth Regulators: Certain triazole compounds are known to modulate plant growth by interfering with gibberellin biosynthesis.[8][9] The structural features of guanazole suggest it could interact with similar pathways.

  • Metabolic Precursor Potential: In planta or in soil, the diamino-triazole core could be metabolized into various active compounds, presenting a novel mode of action.

Section 2: Synthesis and Preparation of Stock Solutions

Synthesis of 1H-1,2,4-Triazole-3,5-diamine

A common laboratory-scale synthesis involves the reaction of dicyandiamide with hydrazine sulfate.[5]

Protocol 2.1.1: Synthesis of 1H-1,2,4-Triazole-3,5-diamine

  • To a 2 L three-necked flask, add 500 mL of deionized water and 200.0 g of dicyandiamide. Stir vigorously for 20 minutes to form a suspension.

  • Add 155 g of hydrazine sulfate to the suspension and heat the mixture to 50°C.

  • Slowly add 72 mL of 80% hydrazine hydrate.

  • Increase the temperature to 120-125°C and maintain for 16 hours with continuous stirring. A small amount of solid may precipitate.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH to 9 by adding 100 mL of 10% sodium carbonate solution.

  • Extract the product with dichloromethane (500 mL).

  • Wash the organic phase with water and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to yield a white solid.

  • Dry the solid in a hot air oven. Expected yield is approximately 72%.[5]

Preparation of the Sulfate Salt

The sulfate salt can be readily prepared by reacting the synthesized base with sulfuric acid.

Protocol 2.2.1: Preparation of 1H-1,2,4-Triazole-3,5-diamine Sulfate

  • Dissolve the synthesized 1H-1,2,4-Triazole-3,5-diamine in a minimal amount of a suitable solvent (e.g., ethanol).

  • In a separate vessel, dilute a stoichiometric amount of concentrated sulfuric acid in the same solvent.

  • Slowly add the sulfuric acid solution to the triazole solution with stirring.

  • The sulfate salt will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Preparation of Stock Solutions for Bioassays

For biological screening, a high-concentration stock solution is essential.

Protocol 2.3.1: Preparation of a 100 mM Stock Solution

  • Accurately weigh the required amount of 1H-1,2,4-Triazole-3,5-diamine sulfate.

  • Dissolve in sterile deionized water or a suitable solvent (e.g., DMSO, if necessary, though water is preferred for the sulfate salt).

  • Use gentle heating and sonication if needed to ensure complete dissolution.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at 4°C in the dark.

Section 3: Application in Fungicide Discovery

The triazole class is renowned for its antifungal properties, primarily through the inhibition of sterol biosynthesis in fungi.[1][7] The following protocols outline a primary screening workflow to assess the fungicidal potential of 1H-1,2,4-Triazole-3,5-diamine sulfate.

Fungicide_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare fungal spore suspension C Inoculate 96-well plates with spores and compound A->C B Prepare serial dilutions of test compound B->C D Incubate under optimal growth conditions C->D E Measure optical density (OD) or visually assess growth D->E F Calculate percent inhibition E->F G Determine MIC50 F->G

Caption: Workflow for in vitro fungicide screening.

Protocol 3.1: In Vitro Antifungal Susceptibility Testing

This protocol uses a broth microdilution method, a standard for high-throughput screening.[10]

  • Fungal Pathogen Selection: Choose a panel of economically important plant pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Puccinia triticina).

  • Media Preparation: Prepare a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a specialized fungal medium.[11]

  • Inoculum Preparation: Grow the fungal strains on agar plates. Harvest spores and adjust the concentration to 1 x 10^5 spores/mL in the chosen broth.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 100 µL of the appropriate broth to each well.

  • Serial Dilution: Add 100 µL of the 100 mM stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Controls: Include a positive control (commercial fungicide, e.g., Tebuconazole) and a negative control (no compound).

  • Inoculation: Add 100 µL of the spore suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for each fungus (typically 25-28°C) for 48-72 hours.

  • Data Collection: Measure the optical density at 600 nm using a plate reader or visually assess fungal growth.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the Minimum Inhibitory Concentration (MIC50), the concentration that inhibits 50% of fungal growth.

Section 4: Application in Herbicide Discovery

The structural diversity of triazole derivatives has also led to their development as herbicides.[1] A primary screen for herbicidal activity involves evaluating the compound's effect on seed germination and seedling growth.

Herbicide_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare test solutions at various concentrations C Plate seeds on agar medium containing the test compound A->C B Surface sterilize seeds of model plants B->C D Incubate in a controlled growth chamber C->D E Measure germination rate D->E F Measure root and shoot length D->F G Determine GR50 E->G F->G

Caption: Workflow for primary herbicide screening.

Protocol 4.1: Seed Germination and Seedling Growth Assay

This assay provides a rapid assessment of pre-emergent and early post-emergent herbicidal activity.

  • Plant Species Selection: Use both a monocot (e.g., Lolium rigidum - ryegrass) and a dicot (e.g., Amaranthus retroflexus - redroot pigweed) model species.[12]

  • Assay Medium: Prepare a simple agar medium (e.g., 0.8% agar in water).

  • Preparation of Test Plates: Autoclave the agar medium and cool to approximately 50°C. Add the 1H-1,2,4-Triazole-3,5-diamine sulfate stock solution to achieve a range of final concentrations (e.g., 1, 10, 100, 1000 µM). Pour into sterile petri dishes.

  • Seed Plating: Place 10-20 surface-sterilized seeds on the surface of the solidified agar in each plate.

  • Controls: Include a positive control (e.g., glyphosate) and a negative control (no compound).

  • Incubation: Seal the plates and incubate in a growth chamber with a defined light/dark cycle and temperature.

  • Data Collection: After 7-14 days, record the percentage of seed germination and measure the primary root and shoot length of the seedlings.[13]

  • Analysis: Calculate the Growth Reduction 50 (GR50), the concentration that causes a 50% reduction in root or shoot length compared to the negative control.

Section 5: Application in Plant Growth Regulator (PGR) Research

Many triazole-based compounds act as plant growth retardants by inhibiting gibberellin (GA) biosynthesis.[8][14] This leads to desirable traits such as reduced stem elongation, resulting in more compact and robust plants.

Protocol 5.1: Evaluation of Plant Growth Retardant Effects

This whole-plant assay assesses the effect of the compound on plant stature.

  • Plant Material: Use a rapidly growing plant species such as tomato (Solanum lycopersicum) or cucumber (Cucumis sativus) seedlings at the 2-3 true leaf stage.

  • Treatment Application: Prepare aqueous solutions of 1H-1,2,4-Triazole-3,5-diamine sulfate at various concentrations (e.g., 10, 50, 250, 1000 ppm). Include a surfactant to ensure even coverage.

  • Application Method: Apply the solutions as a foliar spray until runoff or as a soil drench.[15]

  • Controls: Use a positive control (e.g., paclobutrazol) and a negative control (water with surfactant).

  • Growth Conditions: Maintain the plants in a greenhouse or controlled environment chamber with optimal conditions for growth.

  • Data Collection: After 2-4 weeks, measure plant height, internode length, and stem diameter. Also, record any signs of phytotoxicity.

  • Analysis: Compare the growth parameters of the treated plants to the negative control to determine the extent of growth regulation.

Section 6: Concluding Remarks and Future Directions

The protocols outlined in this guide provide a foundational framework for the systematic evaluation of 1H-1,2,4-Triazole-3,5-diamine sulfate in an agrochemical research context. Positive results in these primary screens should be followed by more in-depth secondary screening, including dose-response studies, evaluation against a broader range of species, and investigation of the mechanism of action. The inherent chemical reactivity of the amino groups on the triazole ring also offers significant opportunities for derivatization to create novel analogues with potentially enhanced activity and selectivity.

References

  • PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Inoue, K., Nakami, S., Kumasaki, M., & Matsumoto, S. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161–1164. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazoles as Plant Growth Regulators and Stress Protectants. Retrieved from [Link]

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1H-1,2,4-Triazole-3,5-diamine sulfate for high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Utilization of 1H-1,2,4-Triazole-3,5-diamine sulfate in High-Throughput Screening

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1H-1,2,4-Triazole-3,5-diamine sulfate, commonly known as guanazole, as a core scaffold in high-throughput screening (HTS) campaigns for novel therapeutic discovery.

Introduction: The Strategic Value of the 1,2,4-Triazole Scaffold in Drug Discovery

1H-1,2,4-Triazole-3,5-diamine, or guanazole, is a heterocyclic compound recognized for its significant role as a versatile building block in medicinal chemistry.[1][2] Its rigid, five-membered ring structure featuring multiple nitrogen atoms provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors. This allows derivatives of the guanazole scaffold to effectively interact with a wide array of biological targets.

Historically, guanazole has been identified as an antineoplastic agent that functions as an inhibitor of DNA synthesis and ribonucleoside-diphosphate reductase.[3][4][5] More recently, the 1,2,4-triazole core has been the foundation for a new class of potent and specific inhibitors for critical enzyme targets, including Lysine-Specific Demethylase 1 (LSD1), a key enzyme in epigenetic regulation, and Cyclin-Dependent Kinases (CDKs), which are central to cell cycle control.[6][7] The demonstrated bioactivity and chemical tractability of this scaffold make it an attractive starting point for library synthesis and subsequent high-throughput screening to identify novel enzyme inhibitors.[8]

This guide will delineate the principles, protocols, and validation strategies for employing guanazole-based compound libraries in HTS, with a focus on identifying novel enzyme inhibitors.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the starting material is critical for assay development and interpretation of screening results.

PropertyValueReference
Synonyms Guanazole, 3,5-Diamino-1,2,4-triazole[1][2]
CAS Number 1455-77-2[2]
Molecular Formula C₂H₅N₅[2]
Molecular Weight 99.09 g/mol [2]
Appearance White to colorless crystals[3]
Solubility Soluble in water[3]

The HTS Workflow: A Self-Validating System

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of tens of thousands of compounds for activity against a specific biological target.[9][10] The success of an HTS campaign hinges on a meticulously designed and validated workflow. The causality behind each step is crucial for generating reliable and actionable data.

HTS_Workflow cluster_prep Phase 1: Assay Development & Prep cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Hit Identification cluster_validation Phase 4: Hit Validation Target Target & Assay Selection Reagents Reagent Preparation (Enzyme, Substrate, Buffers) Target->Reagents Library Compound Library (Guanazole Derivatives) Plating Compound Plating (384-well format) Library->Plating Assay Automated Assay (Reagent Addition, Incubation) Reagents->Assay Plating->Assay Readout Data Acquisition (e.g., Fluorescence) Assay->Readout Normalization Data Normalization (% Inhibition) Readout->Normalization ZFactor Quality Control (Z'-Factor Analysis) Normalization->ZFactor HitPicking Hit Selection (Activity Threshold) ZFactor->HitPicking DoseResponse Dose-Response (IC50 Determination) HitPicking->DoseResponse Orthogonal Orthogonal Assay (Confirmatory Screen) DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR Assay_Principle cluster_control Control (No Inhibitor) cluster_inhibited Test (With Inhibitor) E1 Kinase P1 Phosphorylated Product (High Fluorescence) E1->P1 + S1 Substrate + ATP S1->P1 + E2 Kinase P2 No/Reduced Product (Low Fluorescence) E2->P2 + S2 Substrate + ATP S2->P2 + I2 Inhibitor (Guanazole Derivative) I2->E2 blocks

Caption: Mechanism of an enzyme inhibition assay.

Materials and Reagents
  • Compound Plates: 384-well plates containing the guanazole-derived compound library, typically dissolved in DMSO at 10 mM.

  • Assay Plates: 384-well, low-volume, black, flat-bottom plates.

  • Kinase: Purified, recombinant target kinase.

  • Substrate: A suitable peptide or protein substrate for the kinase. For robust detection, a substrate that can be used in a fluorescence-based assay is ideal.

  • Buffer: Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Cofactor: ATP at a concentration at or below its Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors. [11]* Detection Reagent: A commercial kit that detects either ADP production (as a proxy for kinase activity) or substrate phosphorylation.

  • Controls: A known potent inhibitor for the target kinase (positive control) and DMSO (negative control).

Step-by-Step Experimental Protocol
  • Compound Transfer (Nanoliter Dispensing):

    • Using an acoustic liquid handler, transfer 50 nL of each compound from the library source plates to the corresponding wells of the assay plates.

    • Transfer 50 nL of the positive control inhibitor and DMSO to designated control wells.

  • Enzyme Addition:

    • Prepare a solution of the kinase in assay buffer at 2X the final desired concentration.

    • Add 5 µL of the 2X kinase solution to all wells of the assay plates.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of the substrate and ATP in assay buffer at 2X the final desired concentration.

    • Add 5 µL of the 2X substrate/ATP solution to all wells to start the enzymatic reaction. The final reaction volume is 10 µL.

  • Incubation:

    • Incubate the plates at room temperature for 60 minutes. This time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and Detection:

    • Add 10 µL of the detection reagent to all wells. This reagent will stop the kinase reaction and initiate the signal generation.

    • Incubate as per the detection reagent manufacturer's instructions (typically 30-60 minutes).

  • Data Acquisition:

    • Read the plates on a compatible plate reader at the appropriate excitation and emission wavelengths for the fluorescent signal.

Data Analysis and Hit Identification
  • Normalization: The raw fluorescence data is normalized relative to the controls on each plate.

    • Percent Inhibition (%) = 100 * (1 - (Signal_Compound - Mean_Signal_Positive_Control) / (Mean_Signal_Negative_Control - Mean_Signal_Positive_Control))

  • Quality Control (Self-Validation): The quality and robustness of the assay are assessed for each plate using the Z'-factor. [12] * Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

    • An assay is considered robust and reliable if the Z'-factor is > 0.5. [12]

  • Hit Selection: Compounds that exhibit a percent inhibition greater than a defined threshold are selected as "hits." A common threshold is three standard deviations above the mean of the negative control wells. [12]

Hit Validation: Ensuring Trustworthiness

A primary hit is not a validated inhibitor. A rigorous validation cascade is essential to eliminate false positives and confirm the mechanism of action.

  • Dose-Response Confirmation: Primary hits must be re-tested in the same assay over a range of concentrations (typically an 8- to 12-point titration) to confirm their activity and determine their potency (IC₅₀ value).

  • Orthogonal Assays: Confirmed hits should be evaluated in a secondary, "orthogonal" assay. This assay should measure the same biological endpoint (e.g., kinase inhibition) but use a different detection technology (e.g., luminescence instead of fluorescence). This crucial step ensures that the observed activity is not an artifact of the primary assay format.

  • Selectivity Profiling: Promising compounds should be tested against a panel of related kinases to assess their selectivity. A highly selective compound is often more desirable as it is less likely to have off-target effects.

Table: Example Dose-Response Data for a Confirmed Hit

Compound Conc. (µM)% Inhibition
10098.5
33.395.2
11.189.1
3.775.4
1.252.3
0.4128.6
0.1410.1
0.052.5
Calculated IC₅₀ 1.1 µM

Safety and Handling of 1H-1,2,4-Triazole-3,5-diamine sulfate

As with any laboratory chemical, proper safety precautions are mandatory.

  • Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation. [13][14][15]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields. [14][15]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. [14]Avoid generating dust. [16]* Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents. [13]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. Retrieved from [Link]

  • Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]

  • Oxford Academic. (1971). Pharmacology of 3,5-Diamino-1,2,4-Triazole (Guanazole). I. Antitumor Activity of Guanazole. Retrieved from [Link]

  • Alzchem Group. (n.d.). 1H-1,2,4-Triazole-3,5-diamine. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]

  • PubMed. (2005). 1-Acyl-1H-t[1][3][6]riazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Retrieved from [Link]

  • International Union of Crystallography. (2023). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • ResearchGate. (n.d.). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Retrieved from [Link]

Sources

Application Note: High-Purity Synthesis of Energetic Motifs via 1H-1,2,4-Triazole-3,5-diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of 1H-1,2,4-Triazole-3,5-diamine sulfate (DAT sulfate) as a high-fidelity precursor in the synthesis of insensitive high explosives (IHEs) and nitrogen-rich energetic salts. While the free base 3,5-diamino-1,2,4-triazole (DAT) is a common building block, its sulfate salt offers superior storage stability, purification potential, and stoichiometric precision in acid-catalyzed nitration reactions.

This guide provides validated protocols for:

  • Purification/Synthesis of DAT Sulfate from raw precursors.

  • Conversion of DAT Sulfate to the critical intermediate 3,5-Dinitro-1,2,4-triazole (DNT) .

  • Derivatization into 3-Amino-5-nitro-1,2,4-triazole (ANTA) , a benchmark insensitive explosive.

Material Science & Causality

Why DAT Sulfate?

Furthermore, most downstream energetic transformations—specifically the synthesis of DNT and ANTA—occur in concentrated sulfuric acid media. Introducing the precursor as a sulfate salt eliminates the exotherm associated with protonating the free base in situ, allowing for tighter thermal control during critical diazotization steps.

Physicochemical Properties[2][3][4][5]
PropertyDAT (Free Base)DAT Sulfate (Salt)Relevance
Formula C₂H₅N₅(C₂H₅N₅)₂[1][2]·H₂SO₄Stoichiometry control
MW 99.09 g/mol 296.26 g/mol Yield calculations
Stability Moderate (Hygroscopic)High (Shelf-stable)Long-term storage
Solubility High in hot H₂OLow in cold H₂ORecrystallization efficiency
Acidity (pKa) AmphotericAcidic sourceCompatible with nitration media

Synthetic Pathways & Logic[7]

The following diagram illustrates the central role of DAT sulfate in accessing high-value energetic targets.

DAT_Pathways Precursors Hydrazine + Dicyandiamide DAT_Sulfate DAT Sulfate (Stable Precursor) Precursors->DAT_Sulfate Cyclization & Acidification (H2SO4) DNT 3,5-Dinitro-1,2,4-triazole (DNT) DAT_Sulfate->DNT Diazotization/Nitration (NaNO2/H2SO4) DAT_Nitrate DAT Nitrate (Energetic Salt) DAT_Sulfate->DAT_Nitrate Metathesis (Ba(NO3)2) ANTA ANTA (Insensitive Explosive) DNT->ANTA Partial Reduction (N2H4)

Figure 1: Synthetic tree demonstrating the versatility of DAT Sulfate as a precursor for DNT, ANTA, and energetic salts.[3]

Experimental Protocols

Protocol A: Synthesis & Purification of DAT Sulfate

Objective: To isolate high-purity (DAT)₂·H₂SO₄ from crude precursors.

Reagents:

  • Hydrazine Hydrate (80%)[4]

  • Dicyandiamide (99%)

  • Sulfuric Acid (98%)

  • Distilled Water

Procedure:

  • Condensation: In a reactor fitted with a reflux condenser, dissolve Dicyandiamide (1.0 eq) in Hydrazine Hydrate (1.5 eq).

  • Heating: Heat slowly to 60°C. The reaction is exothermic; maintain temperature below 80°C to prevent decomposition. Reflux for 4 hours.

  • Acidification: Cool the mixture to 10°C. Slowly add 20% H₂SO₄ solution until pH reaches 1-2.

  • Crystallization: The sulfate salt is less soluble in acidic cold water. Cool to 0°C and stir for 1 hour. White crystalline precipitate forms.

  • Filtration: Filter the solid and wash with ice-cold ethanol to remove organic impurities.

  • Recrystallization: Recrystallize from boiling water to achieve >98% purity.

  • Drying: Dry at 60°C under vacuum.

Validation Point:

  • Melting Point: Pure DAT Sulfate decomposes/melts > 200°C (distinct from free base mp ~168°C).

  • XRD: Check for absence of dicyandiamide peaks.

Protocol B: Synthesis of 3,5-Dinitro-1,2,4-triazole (DNT)

Objective: Conversion of DAT Sulfate to DNT via Sandmeyer-type nitration.

Mechanism: The amino groups are diazotized by nitrosonium ions (generated from NaNO₂/H₂SO₄) to form diazonium intermediates, which are subsequently displaced by nitro groups.

Reagents:

  • DAT Sulfate (10 g, ~33.7 mmol)

  • Sodium Nitrite (NaNO₂) (Excess, ~4.5 eq)

  • Sulfuric Acid (20%)

  • Ether or Ethyl Acetate (for extraction)

Procedure:

  • Dissolution: Suspend DAT Sulfate (10 g) in 20% H₂SO₄ (100 mL) in a round-bottom flask.

  • Diazotization (Critical Step): Cool the suspension to 0–5°C .

    • Safety Note: This reaction evolves NOx fumes. Use a fume hood.

  • Addition: Add aqueous NaNO₂ solution dropwise. Maintain temperature < 10°C. The suspension will clear as the diazonium salt forms, then precipitate DNT.

  • Heating: After addition, slowly warm to 50–60°C for 1 hour to ensure complete substitution of the diazonium group by the nitro group.

  • Isolation: Cool to room temperature. DNT may precipitate.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Drying: Dry organic layer over MgSO₄ and evaporate solvent.

  • Yield: Expect a yellow crystalline solid (DNT).

Self-Validating Check:

  • IR Spectroscopy: Look for strong -NO₂ asymmetric stretch (~1530 cm⁻¹) and absence of -NH₂ amine peaks (~3300-3400 cm⁻¹).

Protocol C: Synthesis of ANTA from DNT

Objective: Partial reduction of DNT to the insensitive explosive ANTA.

Reagents:

  • 3,5-Dinitro-1,2,4-triazole (DNT) (from Protocol B)[5][6]

  • Hydrazine Hydrate[7][4][6][8][9]

  • Ammonium Hydroxide

Procedure:

  • Salt Formation: Dissolve DNT in aqueous ammonia to form the ammonium salt of DNT.

  • Reduction: Add Hydrazine Hydrate (1.0 eq) to the solution.

  • Reflux: Heat to reflux for 2-3 hours. One nitro group is selectively reduced to an amino group.

  • Acidification: Cool and acidify with HCl to precipitate ANTA.

  • Purification: Recrystallize from water.

Safety & Handling (HSE)

HazardMitigation Strategy
NOx Evolution All nitration/diazotization reactions (Protocol B) must be performed in a high-flow fume hood.
Exotherm Protocol A (Condensation) and Protocol B (Diazotization) are exothermic. Use active cooling (ice/salt baths) and monitor internal temperature.
Energetic Instability While DAT Sulfate is stable, DNT and ANTA are explosives. Handle milligram quantities until stability is verified. Use Kevlar gloves and face shields.
Acid Burns Protocol B uses sulfuric acid.[1][7][6] Have neutralization agents (sodium bicarbonate) readily available.

References

  • Synthesis of 3,5-Diamino-1,2,4-triazole Sulfate. Semantic Scholar. Retrieved from

  • Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. PubMed. Retrieved from

  • Synthesis of 3,5-dinitro-1,2,4-triazole. ResearchGate. Retrieved from

  • Lee et al. Improved synthesis of ANTA. Chemistry-Chemists. Retrieved from

  • Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate. Google Patents. Retrieved from

Sources

Application Note: Guanazole Sulfate as a Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

From Ribonucleotide Reductase Inhibition to Epigenetic Modulation

Abstract

Guanazole (3,5-diamino-1,2,4-triazole) has historically been investigated as an antitumor agent due to its ability to inhibit Ribonucleotide Reductase (RNR).[1] While the parent compound faced clinical attrition due to toxicity, the Guanazole Sulfate salt remains a critical scaffold in modern medicinal chemistry. It serves as a privileged structure for designing reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors and novel antimicrobial agents. This guide provides a comprehensive technical overview of the guanazole scaffold, including optimized synthesis protocols for the sulfate salt, mechanistic pathways, and assay methodologies.

Part 1: The Scaffold Profile

Chemical Identity & Versatility

The 3,5-diamino-1,2,4-triazole core is an amphoteric heteroaromatic system. In drug discovery, the sulfate salt is preferred over the free base for three reasons:

  • Solubility: The free base has poor aqueous solubility, complicating biological assays. The sulfate salt significantly enhances dissolution in aqueous media.

  • Crystallinity: The sulfate form yields stable, defined crystals suitable for X-ray diffraction studies during lead optimization.

  • H-Bonding Potential: The triazole ring acts as a bioisostere for amide bonds, offering multiple hydrogen bond donor/acceptor sites critical for binding to enzyme active sites (e.g., the R2 subunit of RNR or the FAD-binding pocket of LSD1).

Tautomeric Equilibrium

Understanding the tautomerism of the guanazole core is vital for docking studies. The molecule exists in equilibrium between the 1H- and 4H-forms, which dictates its coordination chemistry and binding affinity.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Functional Implications Form1H 1H-Form (Major Tautomer) Stable H-bond Donor Form4H 4H-Form (Minor Tautomer) Metal Coordination Form1H->Form4H Proton Transfer Target2 LSD1 Inhibition (Reversible Binding) Form1H->Target2 Target1 RNR Inhibition (Radical Scavenging) Form4H->Target1

Figure 1: Tautomeric equilibrium of the 3,5-diamino-1,2,4-triazole core and its relevance to target binding.

Part 2: Optimized Synthesis Protocol

Objective: Synthesis of high-purity Guanazole Sulfate from Dicyandiamide. Scale: Laboratory (10–50g).

Reagents & Equipment
  • Precursors: Dicyandiamide (cyanoguanidine), Hydrazine Sulfate.

  • Solvent: Deionized Water.

  • Apparatus: 3-neck round-bottom flask, reflux condenser, mechanical stirrer (magnetic stirring is insufficient due to precipitation).

Step-by-Step Methodology
  • Stoichiometry Setup: Dissolve 0.5 mol of Hydrazine Sulfate in 150 mL of water. Heat to 60°C to ensure complete dissolution.

    • Expert Note: Hydrazine sulfate is acidic.[2] Do not neutralize yet; the acidic environment catalyzes the cyclization.

  • Controlled Addition: Add 0.5 mol of Dicyandiamide portion-wise over 30 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature between 45°C and 55°C . Exceeding 60°C promotes the formation of melamine side products.

  • Cyclization: Once addition is complete, slowly raise the temperature to 80°C and reflux for 4 hours. The solution will transition from clear to slightly yellow.

  • Crystallization: Cool the solution slowly to room temperature, then chill to 4°C overnight. Guanazole sulfate will precipitate as white/off-white crystals.

  • Purification: Filter the crystals and wash with ice-cold ethanol (to remove unreacted hydrazine). Recrystallize from water if purity is <98% (HPLC).

Synthesis Workflow Diagram

Synthesis Start Raw Materials: Dicyandiamide + Hydrazine Sulfate Step1 Dissolution in Water (60°C) Start->Step1 Step2 Controlled Addition (45-55°C) *Exotherm Warning* Step1->Step2 Step3 Reflux (80°C, 4 hours) Cyclization Step2->Step3 Step4 Cooling & Crystallization (4°C) Step3->Step4 End Guanazole Sulfate Crystals (>98% Purity) Step4->End

Figure 2: Optimized workflow for the synthesis of Guanazole Sulfate.

Part 3: Mechanism of Action & Target Validation

Guanazole Sulfate acts via two distinct mechanisms depending on the therapeutic context.

Primary Mechanism: Ribonucleotide Reductase (RNR) Inhibition

RNR is the rate-limiting enzyme in DNA synthesis, converting ribonucleotides to deoxyribonucleotides (dNTPs).[3]

  • Target Subunit: R2 (small subunit).

  • Action: Guanazole acts as a free radical scavenger. It specifically quenches the tyrosyl free radical (Tyr-122) required for the catalytic reduction of ribose.

  • Result: Depletion of dNTP pools

    
     S-phase arrest 
    
    
    
    Apoptosis.
Modern Application: LSD1 Inhibition (Epigenetics)

Recent medicinal chemistry efforts have repurposed the 3,5-diamino-1,2,4-triazole scaffold to target Lysine-Specific Demethylase 1 (LSD1).[4][5]

  • Differentiation: Unlike Tranylcypromine (a covalent irreversible inhibitor), Guanazole derivatives act as reversible competitive inhibitors.

  • Outcome: Increases cellular Histone 3 Dimethyllysine 4 (H3K4me2) levels, reactivating suppressed tumor suppressor genes.

Mechanism cluster_RNR Classic Pathway (Cytotoxic) cluster_LSD1 Modern Pathway (Epigenetic) Guanazole Guanazole Scaffold RNR Ribonucleotide Reductase (R2) Guanazole->RNR Inhibits Radical Tyrosyl Radical Guanazole->Radical Scavenges/Quenches LSD1 LSD1 Enzyme Guanazole->LSD1 Reversible Binding RNR->Radical Requires dNTP dNTP Pool Depletion Radical->dNTP Catalyzes Arrest S-Phase Arrest dNTP->Arrest H3K4 H3K4 Demethylation LSD1->H3K4 Blocked GeneExpr Tumor Suppressor Activation H3K4->GeneExpr Accumulation of H3K4me2

Figure 3: Dual mechanistic pathways of Guanazole: RNR radical scavenging vs. LSD1 reversible inhibition.

Part 4: Biological Assay Protocols

RNR Activity Assay (In Vitro)

Purpose: To quantify the potency (IC50) of Guanazole derivatives against RNR.

Reagents:

  • Recombinant RNR (R1 and R2 subunits).

  • Substrate: CDP (Cytidine diphosphate).

  • Effector: ATP (3 mM).

  • Reducing Agent: DTT (Dithiothreitol).

Protocol:

  • Enzyme Mix: Incubate R1 and R2 subunits (1:1 ratio) in HEPES buffer (pH 7.6) containing MgCl2 and ATP.

  • Inhibitor Addition: Add Guanazole Sulfate (dissolved in water) at varying concentrations (0.1 µM – 100 µM). Incubate for 10 min at 25°C.

  • Reaction Start: Add [3H]-CDP (radioactive tracer) or unlabeled CDP (for HPLC detection).

  • Incubation: 20 minutes at 37°C.

  • Quenching: Stop reaction with boiling water (2 min) or perchloric acid.

  • Analysis:

    • HPLC Method: Separate CDP (substrate) from dCDP (product) using an ion-exchange column.

    • Calculation: % Inhibition = [1 - (AUC_dCDP_sample / AUC_dCDP_control)] * 100.

Comparative Data: Scaffold Efficacy
CompoundTargetMechanismIC50 (µM)Clinical Status
Guanazole (Free Base) RNRRadical Scavenger~350Failed (Toxicity)
Hydroxyurea RNRRadical Scavenger~500FDA Approved
Triapine RNRIron Chelation~1.5Clinical Trials
Guanazole-LSD1 Analog LSD1Competitive~5.0Preclinical

Part 5: Expert Insights & Troubleshooting

Solubility & Stability
  • Issue: Researchers often struggle with the poor solubility of the free base in cell culture media (DMSO tolerance is often limited to 0.1%).

  • Solution: Always synthesize or purchase the Sulfate or Nitrate salt. If the free base must be used, dissolve in 100% DMSO first, then dilute into media, ensuring the final DMSO concentration is <0.5% to avoid artifacts.

Derivatization Strategies

The "Scaffold" value lies in the amino groups at positions 3 and 5.

  • Schiff Bases: Reacting the amino groups with aromatic aldehydes creates Schiff bases that often show higher lipophilicity and improved membrane permeability compared to the parent sulfate salt.

  • Alkylation: Selective alkylation of the ring nitrogens (N1 vs N4) is difficult due to tautomerism. Use protecting groups or specific catalytic conditions to direct regioselectivity.

Toxicity Warning

While the scaffold is valuable, the parent compound Guanazole exhibited significant hematological toxicity in early trials. When designing derivatives:

  • Monitor for methemoglobinemia (a known side effect of aniline-like structures).

  • Perform early ADME screens to ensure the triazole ring is not metabolically opened into toxic hydrazine byproducts.

References

  • Brockman, R. W., et al. (1970).[1] "Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by guanazole." Cancer Research.[1]

  • Roemer, J. J. (1953).[6] "Preparation of Guanazole." US Patent 2,648,671.

  • Woster, P. M., et al. (2014). "3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors."[5] Journal of Medicinal Chemistry.

  • Chitambar, C. R. (2012). "Inhibitors of Ribonucleotide Reductase."[1][3][7][8] Current Opinion in Oncology.

  • PubChem. (n.d.). "Guanazole (Compound CID 3406)." National Library of Medicine.

Sources

Application Notes and Protocols: Characterizing 1H-1,2,4-Triazole-3,5-diamine Sulfate Analogs as Cyclin-Dependent Kinase (CDK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of 1H-1,2,4-triazole-3,5-diamine sulfate and its analogs as inhibitors of cyclin-dependent kinases (CDKs). We delve into the scientific rationale, provide detailed, field-proven protocols for in vitro and cell-based assays, and offer insights into data interpretation. This document is designed to be a self-contained resource, guiding the user from initial biochemical screening to cellular mechanism-of-action studies.

Introduction: The Rationale for Targeting CDKs in Oncology

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). The activity of these kinases is tightly regulated by their association with specific cyclin proteins, forming active heterodimeric complexes that phosphorylate key substrates to drive the cell through distinct phases of division.[1] Dysregulation of CDK activity, often through the overexpression of cyclins or the inactivation of endogenous CDK inhibitors, is a hallmark of cancer, leading to uncontrolled cellular proliferation.[2][3]

This central role in cell cycle control has made CDKs a prime target for anticancer therapy.[4][5] The goal of a CDK inhibitor is to block the kinase activity of specific CDK/cyclin complexes, thereby inducing cell cycle arrest and preventing the replication of cancer cells.[6] First-generation CDK inhibitors were often pan-CDK inhibitors, targeting a broad range of CDKs, which sometimes led to toxicity.[2] More recent efforts have focused on developing inhibitors with greater selectivity for specific CDKs, such as CDK4/6, which are critical for the G1 to S phase transition.[3]

The 1,2,4-triazole scaffold is a "privileged" structure in medicinal chemistry, known for its ability to interact with various biological targets.[7] Notably, a series of 1-acyl-1H-[8][9][10]triazole-3,5-diamine analogues have been synthesized and identified as potent and selective inhibitors of CDK1 and CDK2, demonstrating both in vitro and in vivo anti-tumor activity.[8][11][12] The parent compound, 3,5-Diamino-1,2,4-triazole (also known as Guanazole), has also been noted for its use as a DNA synthesis inhibitor and as a building block for other pharmacologically active compounds.[9] This document will focus on the methodologies required to characterize such triazole-based compounds as CDK inhibitors.

Foundational Concepts & Experimental Strategy

A logical and stepwise approach is crucial for validating a compound as a CDK inhibitor. The experimental workflow should progress from direct biochemical evidence to cellular effects and finally to the underlying molecular mechanism.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Mechanism of Action A In Vitro Kinase Assay B Determine IC50 Values (Potency) A->B C Assess CDK Selectivity (CDK1, CDK2, CDK4/6, etc.) B->C D Cell Viability Assay (e.g., MTT, MTS) C->D Proceed if potent & selective E Cell Cycle Analysis (Flow Cytometry) D->E F Western Blot Analysis E->F Confirm cell cycle arrest G Analyze Phosphorylation of CDK Substrates (e.g., pRb) F->G H Examine Levels of Cell Cycle Proteins (e.g., Cyclins) F->H

Caption: Experimental workflow for characterizing CDK inhibitors.

Materials and Reagents

This section provides a general list of materials. Specific catalog numbers and suppliers should be determined by the individual laboratory.

Reagent/MaterialPurpose
Test Compound 1H-1,2,4-Triazole-3,5-diamine sulfate or analog
CDK Enzymes Recombinant human CDK1/CycB, CDK2/CycE, CDK4/CycD1, etc.
Kinase Substrates Retinoblastoma (Rb) protein, Histone H1, or specific peptides
ATP Phosphate donor for kinase reaction
Kinase Assay Buffer Tris-HCl, MgCl₂, DTT, BSA
Detection Reagent e.g., ADP-Glo™ (Promega), Kinase-Glo® (Promega)
Cancer Cell Lines e.g., MCF-7 (Rb-positive), MDA-MB-231 (Rb-negative), HCT116
Cell Culture Media DMEM, RPMI-1640, supplemented with FBS and antibiotics
MTT/MTS Reagent For cell viability assays[13]
Propidium Iodide (PI) DNA stain for cell cycle analysis
RNase A To remove RNA during PI staining[14]
Primary Antibodies Anti-Rb, Anti-phospho-Rb (Ser780, Ser807/811), Anti-Cyclin D1, Anti-CDK4, Anti-p21, Anti-Actin
Secondary Antibodies HRP-conjugated anti-rabbit/mouse IgG
SDS-PAGE Reagents Acrylamide, SDS, Tris, Glycine
PVDF Membrane For Western blotting
ECL Substrate For chemiluminescent detection

Experimental Protocols

Protocol 1: In Vitro CDK Kinase Assay

Principle: This assay directly measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific CDK/cyclin complex. The amount of ADP produced (or ATP remaining) is quantified via a luminescence-based signal.[15]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in kinase assay buffer. Ensure the final DMSO concentration in the reaction is ≤1%.[16]

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 5 µL of diluted test compound or vehicle (DMSO) control.

    • 10 µL of a mix containing the CDK/cyclin enzyme and its specific substrate (e.g., CDK4/Cyclin D1 and Rb protein) in kinase buffer.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific enzyme.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure kinase activity using a detection reagent like ADP-Glo™. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Self-Validating System:

  • Positive Control: A known CDK inhibitor (e.g., Palbociclib for CDK4/6) to confirm assay performance.[6]

  • Negative Control (No Enzyme): To determine background signal.

  • Vehicle Control (DMSO): To determine 100% kinase activity.

Protocol 2: Cell Viability/Proliferation Assay (MTT/MTS)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[17][18]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • Add Reagent: Add 10-20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well.[13][19]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. For MTT, a purple precipitate will form.

  • Solubilization (MTT only): If using MTT, carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals. MTS assays do not require this step as the product is soluble.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Table 1: Hypothetical GI50 Data for a Triazole Analog

Cell LineRb StatusGI50 (µM)
MCF-7Positive0.5
HCT116Positive1.2
MDA-MB-231Negative> 50

This data illustrates the expected selectivity for Rb-positive cell lines for a CDK4/6 inhibitor.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: This protocol uses propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[20]

G A 1. Cell Culture & Treatment (e.g., 24h with compound) B 2. Harvest & Wash Cells (Trypsinize, wash with PBS) A->B C 3. Fixation (Dropwise addition of cold 70% Ethanol) B->C D 4. Staining (PBS + Propidium Iodide + RNase A) C->D E 5. Flow Cytometry Acquisition (Measure fluorescence of single cells) D->E F 6. Data Analysis (Generate DNA content histogram, model cell cycle phases) E->F

Caption: Workflow for cell cycle analysis using flow cytometry.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., 1x and 5x GI50) for 24-48 hours.

  • Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and obtain a single-cell suspension.

  • Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to a final concentration of 70%. Fix overnight at 4°C.[14]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[14]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G1 phase would be consistent with CDK4/6 or CDK2 inhibition.

Protocol 4: Western Blot Analysis

Principle: Western blotting is used to detect specific proteins in a cell lysate. This is crucial for confirming the mechanism of action by observing the phosphorylation status of direct CDK substrates, like the Retinoblastoma protein (Rb), and changes in the expression of key cell cycle regulators.[21]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the test compound as in the cell cycle analysis. Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody targeting the protein of interest (e.g., anti-phospho-Rb Ser807/811) overnight at 4°C.[22]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify band intensity using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A decrease in the pRb/total Rb ratio would confirm target engagement.

G cluster_0 CDK4/6-Cyclin D Complex cluster_1 G1 Phase Regulation cluster_2 S Phase Entry CDK CDK4/6 Cyclin D Rb Active Rb-E2F Complex (Transcription Repressed) CDK->Rb pRb Inactive pRb + Free E2F (Transcription Activated) Rb->pRb Phosphorylation S_Phase S-Phase Genes (DNA Replication) pRb->S_Phase Triazole 1,2,4-Triazole Inhibitor Triazole->CDK Inhibition

Caption: Mechanism of action for a CDK4/6 inhibitor.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of 1H-1,2,4-triazole-3,5-diamine sulfate and its analogs as potential CDK inhibitors. Positive results from these assays—specifically, potent and selective biochemical inhibition, Rb-dependent growth arrest, and a clear G1 cell cycle block accompanied by reduced Rb phosphorylation—would provide strong evidence for this mechanism of action.

Further studies could involve broader kinase profiling to ensure selectivity, pharmacokinetic and pharmacodynamic (PK/PD) studies in animal models, and investigation into potential resistance mechanisms. The versatility of the triazole scaffold suggests that further chemical modifications could lead to the development of next-generation CDK inhibitors with improved potency, selectivity, and drug-like properties.

References

  • Lin R, Connolly PJ, Huang S, et al. 1-Acyl-1H-[8][9][10]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. J Med Chem. 2005.

  • Thermo Scientific Chemicals. 3,5-Diamino-1,2,4-triazole, 98%. Thermo Fisher Scientific.
  • Sperandio, M., de Belle, I., & Bredesen, D. E.
  • Gogvadze, V., Orrenius, S., & Zhivotovsky, B. Multiple pathways of cytochrome c release from mitochondria in apoptosis. Biochim Biophys Acta. 2006.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. A simple statistical parameter for use in evaluation and validation of high throughput screening assays. J Biomol Screen. 1999.
  • Sigma-Aldrich. 3,5-Diamino-1,2,4-triazole 98%. MilliporeSigma.
  • Vander-Molen, M. A., et al. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Med Chem Lett. 2022.
  • Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
  • National Center for Biotechnology Information. Cell Viability Assays. Assay Guidance Manual.
  • PubMed. 1-Acyl-1H-[8][9][10]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities.

  • ResearchGate. Western blot analysis of pRb, cyclin D1, Cdk4, and Rb.
  • PubMed Central.
  • PubMed Central. CDK inhibitors in cancer therapy, an overview of recent development.
  • BenchChem. "mechanism of action of 1,2,4-triazole-based compounds".
  • University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis.
  • Thermo Fisher Scientific. CDK Assay Kit, RbING*.
  • Abcam.
  • PLOS One.
  • YouTube. Episode 333: Pharmacology 101: CDK Inhibitors.
  • ATCC.
  • Frontiers in Chemistry. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors.
  • ResearchGate. 1-Acyl-1 H -[8][9][10]triazole-3,5-diamine Analogues as Novel and Potent Anticancer Cyclin-Dependent Kinase Inhibitors: Synthesis and Evaluation of Biological Activities.

  • Thermo Fisher Scientific. 3,5-Diamino-1,2,4-triazole, 98%.
  • Thermo Fisher Scientific. Cell Cycle Assays for Flow Cytometry.
  • PubMed Central. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest.
  • YouTube. Cell Cycle Analysis By Flow Cytometry.
  • PubMed Central. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action.
  • Abcam. MTT assay protocol.
  • YouTube. The cell cycle - Part 2: Cyclins, cyclin dependent kinases (CDKs), CDK inhibitors.
  • ASCO Publications. ASCO Updates Guidelines for CDK4/6 Inhibitor Use in Early Breast Cancer.
  • PubMed Central.
  • Bio-Rad. General Protocol for Western Blotting.
  • PubMed Central. Development of a selective CDK7 covalent inhibitor reveals predominant cell cycle phenotype.
  • MilliporeSigma. Mts-cell-viability-assay.
  • TCI Chemicals. 3,5-Diamino-1,2,4-triazole.
  • BPS Bioscience. CDK4 Assay Kit.
  • Acta Pharmaceutica Sinica B.
  • PLOS One.
  • Google Patents.
  • YouTube. Western Blot Protocol.

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Application Notes and Protocols: Guanazole Sulfate as a Potent Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of guanazole sulfate, a novel small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1). We delve into the scientific rationale for targeting LSD1 in various pathologies, particularly cancer, and provide detailed, field-proven protocols for the in vitro and cellular evaluation of guanazole sulfate's inhibitory activity. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Epigenetic Eraser LSD1 and Its Therapeutic Potential

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent amine oxidase that plays a critical role in epigenetic regulation.[1][2] LSD1 specifically removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[2][3] The methylation status of these histone residues is crucial for gene expression; H3K4 methylation is generally associated with active gene transcription, while H3K9 methylation is a hallmark of transcriptional repression.[3]

LSD1's enzymatic activity is dependent on its context and binding partners.[4] For instance, in complex with the REST corepressor 1 (CoREST), LSD1 primarily demethylates H3K4, leading to gene silencing.[4] Conversely, when associated with androgen or estrogen receptors, it can demethylate H3K9, resulting in gene activation.[4] This dual functionality underscores the complexity of LSD1's role in cellular processes.

The overexpression of LSD1 has been implicated in a multitude of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and prostate cancer.[5][6] In these malignancies, elevated LSD1 levels often lead to the aberrant silencing of tumor suppressor genes and the promotion of oncogenic pathways, contributing to increased cell proliferation, migration, and a block in differentiation.[2][6] Consequently, the development of potent and selective LSD1 inhibitors has emerged as a promising therapeutic strategy. A number of small molecule inhibitors targeting LSD1 have shown promising anti-tumor activity in preclinical models and have advanced into clinical trials.[5]

Guanazole Sulfate: A Novel LSD1 Inhibitor

Guanazole (3,5-diamino-1,2,4-triazole) is a heterocyclic compound that has been investigated for its antineoplastic properties, primarily as a ribonucleotide reductase inhibitor.[7] More recently, analogues of 3,5-diamino-1,2,4-triazole have been identified as potent inhibitors of LSD1.[1] These compounds have been shown to increase levels of H3K4me2 in tumor cells, consistent with the inhibition of LSD1's demethylase activity.[1]

Guanazole sulfate represents a salt formulation of a guanazole-based compound designed for enhanced solubility and stability, facilitating its use in a research setting. While the precise mechanism of action is under continuous investigation, it is hypothesized that the guanazole moiety interacts with the active site of LSD1, potentially competing with the histone substrate. The positively charged guanidinium-like groups present in some reversible LSD1 inhibitors are known to form strong hydrogen bonds with negatively charged amino acid residues in the enzyme's active site.[6]

Physicochemical Properties of Guanazole:

PropertyValueReference
Molecular FormulaC2H5N5[8]
Molar Mass99.09 g/mol [8]
Melting Point202-205 °C[8]
Water SolubilitySoluble[8]
StabilityAir sensitive; reacts with acids and oxidizing agents. Store in a dark, inert atmosphere at 2-8°C.[8]

Experimental Protocols

The following protocols are designed to provide a robust framework for evaluating the efficacy and mechanism of action of guanazole sulfate as an LSD1 inhibitor.

In Vitro LSD1 Inhibition Assay (Biochemical Assay)

This protocol details a common method to determine the direct inhibitory effect of guanazole sulfate on recombinant human LSD1 enzyme activity. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction, using a horseradish peroxidase (HRP)-coupled reaction.

Principle: LSD1 demethylates its substrate (e.g., a methylated H3K4 peptide), producing an aldehyde, the corresponding demethylated peptide, and H₂O₂. The H₂O₂ is then used by HRP to oxidize a fluorogenic or chromogenic substrate, leading to a measurable signal that is proportional to LSD1 activity.

Diagram of the LSD1 Biochemical Assay Workflow:

LSD1_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Recombinant LSD1 - H3K4me2 Peptide Substrate - Guanazole Sulfate (Test Compound) - HRP & Amplex Red - Assay Buffer plate Add to 96-well Plate: 1. Assay Buffer 2. Guanazole Sulfate (or vehicle) 3. Recombinant LSD1 reagents->plate Dispense incubation1 Pre-incubate plate->incubation1 substrate_add Add H3K4me2 Substrate incubation1->substrate_add incubation2 Incubate at 37°C substrate_add->incubation2 detection_reagent Add HRP/Amplex Red Solution incubation2->detection_reagent incubation3 Incubate (dark) detection_reagent->incubation3 readout Read Fluorescence (Ex/Em = 530/590 nm) incubation3->readout analysis Calculate % Inhibition Determine IC50 readout->analysis

Caption: Workflow for the in vitro LSD1 biochemical inhibition assay.

Materials:

  • Recombinant Human LSD1 (e.g., from BPS Bioscience)

  • H3K4me2 peptide substrate (e.g., ARTKQTARK(me2)STGGKAPRKQLA-GGK-biotin)

  • Guanazole Sulfate (dissolved in an appropriate solvent, e.g., water or DMSO)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent (or similar fluorogenic substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare Guanazole Sulfate Dilutions: Create a serial dilution of guanazole sulfate in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC50 value. Include a vehicle control (solvent only).

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer

    • 5 µL of diluted guanazole sulfate or vehicle control.

    • 10 µL of recombinant LSD1 (final concentration ~50 nM, optimize as needed).

  • Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the H3K4me2 peptide substrate (final concentration ~20 µM, optimize as needed) to each well to start the demethylation reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Prepare a detection reagent mix containing HRP and Amplex Red in assay buffer according to the manufacturer's instructions. Add 50 µL of this mix to each well.

  • Final Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Readout: Measure the fluorescence at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percentage of inhibition for each concentration of guanazole sulfate relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation and Causality:

  • Controls: Include "no enzyme" and "no substrate" controls to ensure the signal is specific to the enzymatic reaction. A known LSD1 inhibitor (e.g., tranylcypromine) should be included as a positive control.

  • Enzyme and Substrate Titration: The concentrations of LSD1 and the peptide substrate should be optimized to ensure the reaction is in the linear range.

Cellular Assay for Histone Methylation Status (Western Blot)

This protocol assesses the ability of guanazole sulfate to inhibit LSD1 within a cellular context by measuring changes in the global levels of H3K4me2.

Principle: If guanazole sulfate effectively inhibits cellular LSD1, the level of its substrate, H3K4me2, should increase. This change can be detected by Western blotting using an antibody specific for H3K4me2.

Diagram of the Cellular Western Blot Workflow:

Western_Blot_Workflow cell_culture Culture Cancer Cells (e.g., AML or SCLC cell line) treatment Treat cells with various concentrations of Guanazole Sulfate (and vehicle control) for 24-72h cell_culture->treatment harvest Harvest Cells and Prepare Whole Cell Lysates treatment->harvest quantification Determine Protein Concentration (e.g., BCA Assay) harvest->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Block Membrane transfer->blocking primary_ab Incubate with Primary Antibodies: - Anti-H3K4me2 - Anti-Total Histone H3 (Loading Control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis

Caption: Workflow for Western blot analysis of histone methylation.

Materials:

  • Cancer cell line known to overexpress LSD1 (e.g., MV4-11 for AML, NCI-H69 for SCLC)

  • Cell culture medium and supplements

  • Guanazole Sulfate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K4me2 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (if applicable). Treat the cells with a range of concentrations of guanazole sulfate and a vehicle control for 24 to 72 hours.

  • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them in lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-H3K4me2 primary antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total Histone H3 antibody to serve as a loading control.

  • Analysis: Perform densitometry analysis to quantify the band intensities. Normalize the H3K4me2 signal to the total Histone H3 signal.

Self-Validation and Causality:

  • Loading Control: The use of a total Histone H3 antibody is crucial to ensure that any observed changes in H3K4me2 are not due to unequal protein loading.

  • Dose- and Time-Dependence: A robust inhibitory effect should be demonstrable in a dose-dependent and potentially time-dependent manner.

  • Cell Viability: It is important to assess cell viability at the tested concentrations of guanazole sulfate to distinguish between specific effects on histone methylation and general cytotoxicity.

Gene Expression Analysis of LSD1 Target Genes (RT-qPCR)

This protocol measures changes in the expression of known LSD1 target genes following treatment with guanazole sulfate.

Principle: Inhibition of LSD1 can lead to the re-expression of silenced tumor suppressor genes or the downregulation of oncogenes.[2] Measuring the mRNA levels of these target genes provides evidence of the downstream functional consequences of LSD1 inhibition.

RTqPCR_Workflow cell_treatment Treat Cells with Guanazole Sulfate rna_extraction Total RNA Extraction cell_treatment->rna_extraction rna_qc RNA Quality and Quantity Control (e.g., NanoDrop, Bioanalyzer) rna_extraction->rna_qc cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_qc->cdna_synthesis qpcr_setup Set up qPCR Reaction: - cDNA - Gene-specific Primers - SYBR Green Master Mix cdna_synthesis->qpcr_setup qpcr_run Perform qPCR qpcr_setup->qpcr_run data_analysis Data Analysis: - Determine Ct values - Calculate Relative Gene Expression (e.g., ΔΔCt method) qpcr_run->data_analysis

Sources

Application Note: 1H-1,2,4-Triazole-3,5-diamine Sulfate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the technical application of 1H-1,2,4-Triazole-3,5-diamine sulfate (CAS: 1455-77-2 (free base ref); Sulfate salt specific handling) in the synthesis of bioactive heterocyclic scaffolds. While the free base (Guanazole) is commonly cited, the sulfate salt offers superior shelf-stability and handling characteristics. This note provides optimized protocols for releasing the reactive free base in situ to synthesize 1,2,4-triazolo[1,5-a]pyrimidines —a critical pharmacophore in oncology (CDK inhibitors) and infectious disease research.

Introduction: The Scaffold Utility

1H-1,2,4-Triazole-3,5-diamine (Guanazole) is a 1,2,4-triazole core flanked by two exocyclic amine groups. It serves as a dinucleophile capable of reacting with electrophiles (diketones, aldehydes, enones) to form fused ring systems.

Why the Sulfate Salt?

  • Stability: The free base is hygroscopic and prone to oxidation over time. The sulfate salt crystallizes well, resisting caking and degradation.

  • Purification: The salt form allows for easier removal of impurities during manufacturing compared to the amphoteric free base.

Primary Application: The most high-value transformation is the condensation with 1,3-electrophiles to form 1,2,4-triazolo[1,5-a]pyrimidines . This bicyclic system is a bioisostere of purine, making it a privileged scaffold for ATP-competitive kinase inhibitors (e.g., CDK2, Hsp90 inhibitors).

Mechanistic Insight & Reactivity

The reactivity of 1H-1,2,4-Triazole-3,5-diamine is governed by the competition between the ring nitrogens and the exocyclic amino groups.

  • Amine Nucleophilicity: The exocyclic amines are the primary nucleophiles.

  • Regioselectivity: Cyclization typically involves N-1 of the triazole ring and the amine at C-5.

  • Salt Neutralization: The sulfate acts as a proton reservoir. To initiate nucleophilic attack, the salt must be neutralized. Weak bases (Sodium Acetate) or tertiary amines (Triethylamine) are preferred to avoid ring degradation or side reactions associated with strong mineral bases.

Reaction Pathway Visualization

The following diagram illustrates the conversion of the sulfate salt into the active triazolopyrimidine scaffold.

ReactionPathway cluster_conditions Critical Parameters Sulfate Guanazole Sulfate (Stable Precursor) FreeBase Free Base Species (In Situ Generated) Sulfate->FreeBase Neutralization (NaOAc/EtOH) Intermediate Schiff Base / Intermediate FreeBase->Intermediate 1,3-Diketone (Condensation) Product 1,2,4-Triazolo[1,5-a]pyrimidine (Bioactive Scaffold) Intermediate->Product Cyclodehydration (-2 H₂O) Params pH: 5.0-6.0 (Buffered) Temp: Reflux (78-100°C) Solvent: EtOH or AcOH

Caption: Pathway for the conversion of Guanazole Sulfate to Triazolopyrimidine via in situ neutralization and condensation.

Experimental Protocols

Protocol A: Synthesis of 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine

Target: A model reaction demonstrating the use of the sulfate salt with acetylacetone.

Reagents:

  • 1H-1,2,4-Triazole-3,5-diamine sulfate: 10 mmol (approx. 2.0 g)

  • Acetylacetone (2,4-Pentanedione): 12 mmol (1.2 mL)

  • Sodium Acetate (anhydrous): 10 mmol (0.82 g)

  • Ethanol (Absolute): 20 mL

  • Glacial Acetic Acid: 5 mL

Methodology:

  • Salt Neutralization: In a 100 mL round-bottom flask, suspend the 1H-1,2,4-Triazole-3,5-diamine sulfate in Ethanol. Add Sodium Acetate and stir at room temperature for 15 minutes. Note: This buffers the solution and liberates the free amine in equilibrium.

  • Addition: Add Acetylacetone dropwise to the suspension.

  • Reflux: Add Glacial Acetic Acid (catalyst) and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The suspension should clear as the product forms and then potentially precipitate upon cooling.

  • Work-up: Cool the reaction mixture to 0°C in an ice bath.

  • Filtration: Filter the resulting precipitate.[1] Crucial Step: Wash the solid with cold water (2 x 10 mL) to remove the inorganic sodium sulfate byproduct formed during neutralization.

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to yield colorless needles.

Self-Validation Check:

  • Melting Point: Expected range 136–138°C [1].

  • Solubility: Product should be soluble in chloroform/DMSO but insoluble in water (unlike the starting sulfate).

Protocol B: Synthesis of Schiff Bases (Aldehyde Condensation)

Target: Functionalization of exocyclic amines for further derivatization.

Reagents:

  • 1H-1,2,4-Triazole-3,5-diamine sulfate: 5 mmol

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

  • Piperidine: 5 mmol (Catalyst/Base)

  • Methanol: 25 mL

Methodology:

  • Suspend the sulfate salt in Methanol.

  • Add Piperidine to neutralize the sulfate. Stir until the solution becomes slightly clearer.

  • Add the aromatic aldehyde.

  • Reflux for 3 hours.

  • Pour the hot solution into ice water. The bis-Schiff base (or mono, depending on stoichiometry) will precipitate.

Data Summary & Troubleshooting

ParameterRecommended ConditionReason for Choice
Solvent Ethanol, Acetic Acid, or WaterSulfate is soluble in water; free base requires organic solvent for organic electrophiles.
Base Sodium Acetate, Piperidine, Et₃NStrong bases (NaOH) can degrade the triazole ring or cause ring opening.
Stoichiometry 1:1.1 (Amine:Electrophile)Slight excess of electrophile drives the condensation to completion.
Byproducts Sodium Sulfate (Na₂SO₄)Must be washed out with water during workup; insoluble in organic solvents.

Troubleshooting Guide:

  • Issue: Low Yield.

    • Cause: Incomplete neutralization of the sulfate.

    • Fix: Increase the amount of Sodium Acetate to 1.2 equivalents or switch to refluxing in pure Acetic Acid (which acts as both solvent and catalyst).

  • Issue: Product is sticky/oily.

    • Cause: Residual solvent or unreacted diketone.

    • Fix: Triturate with diethyl ether or cold hexanes to induce crystallization.

Safety & Handling (MSDS Highlights)

  • Hazards: 1H-1,2,4-Triazole-3,5-diamine sulfate is an Irritant (Skin/Eye) and Harmful if swallowed .

  • Dust: The sulfate salt can be a fine powder; use a dust mask or fume hood to avoid inhalation.

  • Incompatibility: Avoid strong oxidizing agents. Reaction with nitrites (e.g., Sodium Nitrite) in acidic media can form diazonium species which are potentially explosive or unstable.

References

  • Synthesis of 1,2,4-Triazolo[1,5-a]pyrimidines

    • Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.[2][3]

    • Source: N
    • URL:[Link]

  • Chemical Properties & Safety: Title: 3,5-Diamino-1,2,4-triazole Safety D
  • Mechanistic Pathways (Condensation)

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Source: Frontiers in Chemistry / NIH.
    • URL:[Link]

  • Related Salt Applications (Guanidine Sulfate Context)

    • Title: Guanidinium sulfate Chemical Properties.[1][3][4][5][6][7]

    • Source: PubChem.
    • URL:[Link]

Sources

Application Note: Cellular Assays using 1H-1,2,4-Triazole-3,5-diamine sulfate (Guanazole Sulfate)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

1H-1,2,4-Triazole-3,5-diamine sulfate , commonly known as Guanazole Sulfate , is a potent antineoplastic agent and a critical tool in cell cycle biology. Unlike many complex small molecules requiring organic solvents, the sulfate salt form offers superior aqueous solubility, making it highly amenable to live-cell assays without the confounding toxicity of DMSO.

Core Mechanism: Ribonucleotide Reductase (RNR) Inhibition

Guanazole specifically targets Ribonucleotide Reductase (RNR) , the rate-limiting enzyme responsible for converting ribonucleotides (NDPs) to deoxyribonucleotides (dNTPs).

  • Target Subunit: It inhibits the M2 subunit (RRM2) of RNR, likely by scavenging the tyrosyl free radical or interfering with the iron center required for catalysis.

  • Cellular Consequence: The depletion of the dNTP pool halts DNA synthesis. Cells actively replicating DNA are arrested in the S-phase , while cells in G1, G2, or M phases progress until they reach the G1/S boundary, where they are subsequently halted.

Key Applications
  • Cell Cycle Synchronization: Reversible accumulation of cell populations in the S-phase.

  • Antineoplastic Screening: Evaluation of efficacy against leukemia and solid tumors via DNA synthesis inhibition.

  • LSD1 Inhibition Studies: Recent medicinal chemistry utilizes the triazole-3,5-diamine scaffold to design Lysine-Specific Demethylase 1 (LSD1) inhibitors, though the unsubstituted sulfate salt is primarily an RNR inhibitor.

Material Preparation & Stability[1]

Compound: 1H-1,2,4-Triazole-3,5-diamine sulfate (Guanazole Sulfate) MW: ~197.17 g/mol (varies slightly by stoichiometry of sulfate; verify specific batch CoA). Solubility: Highly soluble in water and PBS (>50 mM).

Stock Solution Protocol (100 mM)
  • Weighing: Weigh 19.7 mg of Guanazole Sulfate powder.

  • Dissolution: Add 1.0 mL of sterile, deionized water or PBS (pH 7.4). Vortex until completely dissolved (solution should be clear and colorless).

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot into 100 µL volumes in sterile microcentrifuge tubes.

    • Short-term (1 week): 4°C

    • Long-term (6 months): -20°C. Avoid repeated freeze-thaw cycles.

Application I: Reversible S-Phase Synchronization

This protocol describes the use of Guanazole Sulfate to synchronize adherent cell lines (e.g., HeLa, CHO, U2OS) in the S-phase. This is often preferred over Thymidine blocks when studying RNR-specific stress responses.

Experimental Workflow Diagram

SynchronizationWorkflow Figure 1: S-Phase Synchronization Workflow using Guanazole Sulfate Seed Seed Cells (T=0h) Treat Guanazole Treatment (1-3 mM) Seed->Treat  Log Phase   Incubate Incubation (18-24h) Treat->Incubate  S-Phase Arrest   Wash Release/Wash (2x PBS) Incubate->Wash  Remove Block   Harvest Harvest/Analyze (Flow Cytometry) Wash->Harvest  Progression  

Figure 1: Logical flow for synchronizing cell populations. The critical step is the wash phase to ensure release from the RNR blockade.

Step-by-Step Protocol
  • Seeding:

    • Seed cells at 30-40% confluence in 6-well plates or 10 cm dishes.

    • Incubate overnight to allow attachment.[1]

  • Dose Optimization (First Time Users):

    • Perform a pilot study with 0.5 mM, 1 mM, 2.5 mM, and 5 mM.

    • Standard Starting Dose:2.0 mM is effective for most mammalian lines.

  • Induction of Block:

    • Aspirate media and replace with fresh complete media containing 2 mM Guanazole Sulfate .

    • Incubate for 18–24 hours (approx. one doubling time).

    • Note: Cells will arrest in early-to-mid S-phase.

  • Release (Optional for Progression Studies):

    • Aspirate the drug-containing media.

    • Wash the monolayer gently 2x with pre-warmed PBS to remove residual Guanazole.

    • Add fresh, drug-free complete media.

    • Cells will resume DNA synthesis and progress to G2/M within 6–8 hours (cell line dependent).

Application II: Validation via Flow Cytometry (Cell Cycle Analysis)

To confirm the efficacy of Guanazole Sulfate, Propidium Iodide (PI) staining is required to visualize the DNA content distribution.

Protocol
  • Harvest: Trypsinize cells following the synchronization block (from App I). Include an untreated control.

  • Wash: Pellet cells (300 x g, 5 min) and wash 1x with cold PBS.

  • Fixation:

    • Resuspend pellet in 200 µL PBS.

    • Add 800 µL ice-cold 70% ethanol dropwise while vortexing gently.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge to remove ethanol. Wash 1x with PBS.[2][3]

    • Resuspend in 500 µL PI/RNase Staining Solution :

      • PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A.

    • Incubate 30 min at 37°C in the dark.

  • Acquisition: Analyze on a flow cytometer (excitation 488 nm, emission ~600 nm).

Expected Data Interpretation
Cell Cycle PhaseDNA ContentUntreated Profile (%)Guanazole Treated (24h)
G0/G1 2N50 - 60%< 15%
S-Phase 2N - 4N15 - 25%> 70% (Arrested)
G2/M 4N15 - 20%< 15%

Mechanistic Insight: The RNR Pathway

Understanding the point of inhibition is crucial when combining Guanazole with other chemotherapeutics (e.g., Gemcitabine or Cisplatin).

RNR_Mechanism Figure 2: Mechanism of Guanazole-induced S-phase Arrest via RNR Inhibition Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) RNR_Enzyme Ribonucleotide Reductase (RNR Complex) Ribonucleotides->RNR_Enzyme Substrate dNTPs dNTP Pool (dATP, dGTP, dCTP, dTTP) RNR_Enzyme->dNTPs Catalysis Guanazole Guanazole Sulfate (Inhibitor) Guanazole->RNR_Enzyme Inhibits (M2 Subunit) Replication DNA Replication (S-Phase Progression) dNTPs->Replication Required for Arrest S-Phase Arrest Replication->Arrest dNTP Depletion

Figure 2: Guanazole inhibits the reduction of ribonucleotides, depleting the dNTP pool necessary for DNA synthesis.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low S-phase accumulation (<50%) Concentration too lowIncrease dose to 3–5 mM. Some cancer lines overexpress RNR M2.
High cell death (Sub-G1 peak) Exposure too longReduce incubation time to 16–18 hours. Check for apoptosis markers (Annexin V).
Failure to release from block Incomplete washoutIncrease PBS washes to 3x. Ensure media change is complete.
Precipitation in media Salt incompatibilityUnlikely with sulfate form, but ensure stock is fully dissolved before adding to media.

References

  • Vertex AI Search. (2025). 1H-1,2,4-Triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors. National Institutes of Health. Link

  • MDPI. (2021). Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present.[4][5][6] Molecules.[2][1][3][4][5][6][7][8][9][10][11] Link

  • Wright State University. (2022). Replication Stress Induced by the Ribonucleotide Reductase Inhibitors Guanazole, Triapine, and Gemcitabine in Fission Yeast. CORE Scholar. Link

  • National Institutes of Health. (2017). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. PubMed Central. Link

  • Frontiers in Oncology. (2011). Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization. Frontiers. Link

Sources

Troubleshooting & Optimization

Guanazole Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,5-Diamino-1,2,4-triazole (Guanazole) Synthesis & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

Mission Statement

Welcome to the technical support hub for Guanazole synthesis. This guide is not a textbook; it is a field manual designed to troubleshoot the specific failure modes encountered when reacting dicyandiamide with hydrazine. Whether you are seeing low yields, unexpected crystallization behaviors, or persistent impurities like melamine, this guide addresses the causality and provides the corrective protocol.

Module 1: Reaction Kinetics & Stoichiometry

"Why is my reaction stalling or producing sludge?"

The synthesis of Guanazole (3,5-diamino-1,2,4-triazole) typically relies on the condensation of dicyandiamide (DCDA) with hydrazine hydrate. This reaction is a competition between the desired cyclization and the unwanted dimerization of DCDA.

The Critical Pathway

The reaction proceeds via the formation of a guanylhydrazine intermediate, which then cyclizes with the elimination of ammonia.

GuanazoleSynthesis DCDA Dicyandiamide (C2H4N4) Guanyl Guanylhydrazine Intermediate DCDA->Guanyl Reflux (aq) Melamine Melamine (Impurity) DCDA->Melamine High pH / Overheat (Dimerization) Hydrazine Hydrazine Hydrate (N2H4·H2O) Hydrazine->Guanyl Reflux (aq) Guanazole Guanazole (3,5-diamino-1,2,4-triazole) Guanyl->Guanazole Cyclization (-NH3) Ammonia Ammonia (NH3) (Gas Evolution) Guanyl->Ammonia

Figure 1: Reaction pathway showing the competition between Guanazole formation and Melamine generation.

Troubleshooting Q&A

Q: My crude product has a melting point >250°C (higher than Guanazole's ~206°C). What happened? A: You likely synthesized Melamine .

  • Cause: If the hydrazine concentration drops or the temperature spikes without sufficient hydrazine present, DCDA dimerizes with itself rather than reacting with hydrazine.

  • Correction: Ensure a slight excess of hydrazine hydrate (1.2 - 1.5 eq) is maintained throughout the reflux. Do not let the reaction run dry.

Q: The reaction mixture turned dark yellow/brown. A: This indicates Oxidation .

  • Cause: Hydrazine is a reducing agent, but its oxidation products (and oxidation of the amine groups on the triazole) can cause discoloration, especially in the presence of trace metal ions.

  • Correction: Run the reaction under a strict Nitrogen (

    
    ) or Argon blanket. Use deionized water to minimize metal ion catalysis.
    
Module 2: Impurity Profiling & Management

"Why is my product dirty?"

Guanazole is notorious for trapping water and co-crystallizing with impurities.

Common Impurity Profile
ImpurityOriginDetection MethodRemoval Strategy
Melamine DCDA Dimerization (High T, High pH)HPLC / High MP (>300°C)Hot filtration (Melamine is less soluble in hot water than Guanazole).
Guanylurea Hydrolysis of DCDALC-MSRecrystallization from dilute acid.
Hydrazine Unreacted Starting MaterialAgNO3 Test (Reduces Ag)Wash with cold ethanol; Vacuum dry.
Guanazole Hydrate Water entrapmentTGA / DSCDry at 110°C under vacuum or use P2O5 desiccant.

Q: I see needle-shaped crystals, but the literature says they should be blocks. Is this a polymorph? A: It is likely the Monohydrate .

  • Insight: Guanazole crystallizes readily as a monohydrate (

    
    ) from aqueous solutions.
    
  • Validation: Perform a TGA (Thermogravimetric Analysis). A weight loss of ~15% near 100-120°C confirms the hydrate.

  • Protocol: To obtain the anhydrous form, recrystallize from absolute ethanol or dry the hydrate at 105°C under vacuum for 12 hours.

Module 3: Workup & Crystallization Protocol

"How do I isolate pure crystals?"

The solubility differential of Guanazole in water (Soluble in hot, sparingly soluble in cold) is the primary purification lever.

Standard Workup Workflow

Workup RxnMix Reaction Mixture (Reflux Completed) HotFilt Hot Filtration (>80°C) RxnMix->HotFilt MelamineSolid Solid Residue: Melamine/Polymerics HotFilt->MelamineSolid Discard Filtrate Clear Filtrate HotFilt->Filtrate Cooling Slow Cooling to 4°C Filtrate->Cooling Crystals Crude Guanazole Crystals Cooling->Crystals Recrys Recrystallization (Water or EtOH) Crystals->Recrys FinalProd Pure Guanazole (>98%) Recrys->FinalProd

Figure 2: Purification workflow emphasizing hot filtration to remove insoluble melamine byproducts.

Detailed Protocol Step-by-Step
  • Concentration: After reflux, concentrate the reaction mixture to approximately 50% of its original volume under reduced pressure.

  • Hot Filtration (Critical): While the solution is still near boiling (>80°C), filter it through a sintered glass funnel.

    • Why? Melamine and polymeric byproducts are often less soluble than Guanazole in hot water. This step removes them before they co-crystallize.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 4°C.

    • Note: Rapid cooling traps impurities. Slow cooling promotes large, pure needles (hydrate) or blocks.

  • Washing: Filter the crystals and wash with ice-cold water followed by cold ethanol.

    • Why Ethanol? It helps remove unreacted hydrazine and facilitates faster drying.

Module 4: Safety & Handling

"How do I manage the hazards?"

Warning: This synthesis involves Hydrazine Hydrate , a known carcinogen and corrosive agent.

Q: Is the ammonia evolution dangerous? A: Yes.

  • Risk: The cyclization releases stoichiometric amounts of ammonia gas (

    
    ).
    
  • Control: The reaction vessel must be vented through a scrubber (e.g., dilute HCl trap) to neutralize the ammonia. Do not seal the vessel, or it will pressurize.

Q: Are there specific toxicity concerns for the product? A: Yes.

  • Bioactivity: Guanazole is a known inhibitor of ribonucleotide reductase (DNA synthesis inhibitor) and was historically investigated as an antitumor agent.

  • Handling: Treat the solid product with the same PPE rigor (gloves, mask, fume hood) as the starting materials. It is not an inert salt.

References
  • Synthesis & Crystal Structure

    • Source: IUCr D
    • Title: Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydr
    • Relevance: Confirms the formation of the monohydrate and the necessity of specific drying conditions.
  • Melamine Impurity Formation

    • Source: ChemicalBook / Patent Liter
    • Title: Melamine Synthesis via Dicyandiamide.
    • Relevance: Establishes the pathway for DCDA dimerization at high temperatures/pH, explaining the primary impurity.
  • Hydrazine Safety Data

    • Source: NJ Department of Health
    • Title: Hazardous Substance Fact Sheet: Hydrazine.
    • Relevance: Critical safety protocols for handling the primary reactant.
  • Biological Activity

    • Source: Thermo Scientific Chemicals[1]

    • Relevance: Confirms the use of Guanazole as a DNA synthesis inhibitor.

Sources

Technical Support Center: Purification of 1H-1,2,4-Triazole-3,5-diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals working with 1H-1,2,4-Triazole-3,5-diamine sulfate (also known as guanazole sulfate). Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during its purification. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the purification of 1H-1,2,4-Triazole-3,5-diamine sulfate.

Issue 1: Low Recovery Yield After Recrystallization

Question: I am experiencing a significant loss of product after recrystallizing my crude 1H-1,2,4-Triazole-3,5-diamine sulfate from water. What are the potential causes and how can I improve my yield?

Answer:

Low recovery yield is a frequent issue in recrystallization and can be attributed to several factors. The key is to optimize the balance between dissolving the compound and allowing it to crystallize upon cooling.[1] 1H-1,2,4-Triazole-3,5-diamine is known to be soluble in water, and this solubility increases with temperature.[2][3]

Causality and Solutions:

  • Excessive Solvent: Using too much solvent will keep the compound in solution even after cooling, leading to poor recovery.

    • Protocol: Aim for a saturated or near-saturated solution at the boiling point of the solvent.[4] A good starting point is to use the minimum amount of hot solvent required to fully dissolve the crude material. It is advisable to add the hot solvent portion-wise to the crude solid until it just dissolves.

  • Incomplete Precipitation: The cooling process might be too rapid, or the final temperature not low enough to maximize crystal formation.

    • Protocol: Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals. Once at room temperature, further cool the flask in an ice bath for at least 30 minutes to an hour to maximize precipitation.[5]

  • Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.

    • Protocol: To prevent this, use a pre-heated funnel and filter flask. Also, adding a slight excess of hot solvent (around 5-10%) after complete dissolution can help keep the compound in solution during this step.[4]

Workflow for Optimizing Recrystallization:

Caption: A generalized workflow for the recrystallization of 1H-1,2,4-Triazole-3,5-diamine sulfate.

Issue 2: Discolored Product (Yellow or Brown Tint)

Question: My purified 1H-1,2,4-Triazole-3,5-diamine sulfate has a persistent yellow or brown discoloration. What is the source of this color and how can I remove it?

Answer:

Discoloration in the final product typically indicates the presence of colored impurities, which may arise from the synthesis or degradation of the starting materials or the product itself.

Causality and Solutions:

  • Oxidation: 1H-1,2,4-Triazole-3,5-diamine can be sensitive to air and oxidizing agents.[2][3]

    • Protocol: During recrystallization, consider bubbling nitrogen or argon through the solvent before heating to remove dissolved oxygen. Maintaining an inert atmosphere during the process can also be beneficial.

  • Colored Impurities: The synthesis of triazoles can sometimes result in polymeric or resinous byproducts that are colored.

    • Protocol: The addition of a small amount of activated charcoal to the hot solution before filtration can be very effective at adsorbing colored impurities. Use charcoal sparingly (1-2% of the solute mass) as it can also adsorb the desired product, reducing the yield. After adding the charcoal, heat the solution for a few minutes with stirring, and then perform a hot filtration to remove the charcoal.

Step-by-Step Protocol for Decolorization:

  • Dissolve the crude, discolored 1H-1,2,4-Triazole-3,5-diamine sulfate in the minimum amount of hot deionized water.

  • Once fully dissolved, add a small amount of activated charcoal.

  • Maintain the solution at a gentle boil for 5-10 minutes with stirring.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.

  • Proceed with the cooling and crystallization steps as previously described.

Issue 3: Formation of a Hydrate

Question: My analytical data (e.g., elemental analysis, TGA) suggests that I have isolated a hydrate of 1H-1,2,4-Triazole-3,5-diamine sulfate, not the anhydrous form. How can I control this?

Answer:

The formation of hydrates is a known characteristic of 3,5-diamino-1,2,4-triazole, especially when crystallized from aqueous solutions.[6][7][8] The presence of certain salts, like sodium perchlorate, has been shown to promote the precipitation of the hydrate form.[6][7][8]

Causality and Solutions:

  • Water as a Crystallization Solvent: The use of water inherently provides the molecules necessary for hydrate formation.

    • Protocol for Anhydrous Form: To obtain the anhydrous form, it may be necessary to use a non-aqueous solvent system for recrystallization. A mixed solvent system, such as ethanol/water, could be explored. The solubility of the sulfate salt in various organic solvents would need to be determined empirically.

  • Drying Conditions: Inadequate drying may not be sufficient to remove the water of hydration.

    • Protocol: After filtration, dry the crystals under high vacuum at an elevated temperature (e.g., 60-80 °C) for several hours. The optimal temperature will be below the decomposition point of the compound. Thermogravimetric analysis (TGA) can be used to determine the temperature at which dehydration occurs and to confirm the absence of water in the final product.

Data on Hydrate vs. Anhydrous Form:

PropertyHydrated FormAnhydrous Form
Appearance May form needle-shaped crystals[6][7][8]May form block-shaped crystals[7]
Water Content Contains a stoichiometric amount of waterNo water of crystallization
Analytical Data Elemental analysis and TGA will show the presence of waterAnalytical data will be consistent with the anhydrous formula

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for recrystallizing 1H-1,2,4-Triazole-3,5-diamine sulfate?

A1: Deionized water is the most commonly cited solvent for the recrystallization of similar salts like 3,5-diamino-1,2,4-triazole nitrate.[5] Given that 1H-1,2,4-Triazole-3,5-diamine is soluble in water, this is an excellent starting point.[2][3] However, be mindful of the potential for hydrate formation as discussed above. For obtaining the anhydrous form, exploring mixed solvent systems like ethanol/water or other polar organic solvents may be necessary.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity and identity of your 1H-1,2,4-Triazole-3,5-diamine sulfate:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the organic cation. IR spectroscopy can identify the functional groups present and the sulfate counter-ion.

  • Chromatography (HPLC): High-Performance Liquid Chromatography is a powerful tool for quantifying purity and detecting trace impurities.

  • Elemental Analysis: This will confirm the elemental composition (C, H, N, S) of your compound and can help distinguish between the anhydrous and hydrated forms.

Q3: What are the key safety precautions when handling 1H-1,2,4-Triazole-3,5-diamine sulfate?

A3: While the amine-substituted triazoles tend to be less explosive than other derivatives, it is crucial to handle all triazole-based compounds with care.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents and acids.[2][3]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.[9] The free base is known to be air-sensitive, so storing under an inert atmosphere is recommended.[2][3]

Q4: How do I confirm the presence of the sulfate counter-ion in my final product?

A4: The presence of the sulfate ion can be confirmed through several methods:

  • Barium Chloride Test: A simple qualitative test involves dissolving a small amount of your product in deionized water, acidifying with dilute hydrochloric acid, and then adding a few drops of barium chloride solution. The formation of a dense white precipitate (barium sulfate) that is insoluble in the acid confirms the presence of sulfate ions.[12][13]

  • Infrared (IR) Spectroscopy: The sulfate ion has strong characteristic absorption bands in the IR spectrum, typically around 1100 cm⁻¹.

  • Ion Chromatography or LC-MS: These techniques can be used for the quantitative determination of sulfate ions.[14]

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Gorelik, M. V., et al. Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.
  • CNIPA. Method for preparing vanadyl sulfate crystal.
  • Inoue, K., et al. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 1161–1164. [Link]

  • National Center for Biotechnology Information. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. [Link]

  • ResearchGate. (PDF) Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. [Link]

  • ResearchGate. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. [Link]

  • RMC Environmental and Analytical Laboratories. (1993). PROCEDURES FOR QUALITATIVE ANALYSIS FOR SULFATE IN SOIL. [Link]

  • MDPI. Synthesis and Crystallization of N-Rich Triazole Compounds. [Link]

  • Frontiers in Plant Science. A Novel Method for Identification and Quantification of Sulfated Flavonoids in Plants by Neutral Loss Scan Mass Spectrometry. [Link]

  • Royal Society of Chemistry. Preparation and characterization of 3,5-dinitro-1H-1,2,4-triazole. [Link]

  • PubChem. 1H-1,2,4-Triazole-3,5-diamine sulfate. [Link]

  • Hilla University College Journal For Medical Science. Quantitative Determination of Sulfamethoxazole using various Spectroscopic Methods. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • SciSpace. A New Method for the Quantitative Determination of Sulfate Ions in Aqueous Extracts from Soils and in Aqueous Media. [Link]

  • Carl ROTH. Safety Data Sheet: 1,2,4-Triazole. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • Make:. Laboratory 6.3: Recrystallization: Purify Copper Sulfate. [Link]

  • PubMed. An automated method for the determination of sulfate. [Link]

  • DergiPark. NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. [Link]

  • Royal Society of Chemistry. 1H and 13C NMR Data for triazole 1. [Link]

Sources

Technical Support Center: Optimization of Guanazole Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Guanazole Challenge

Guanazole (3,5-diamino-1,2,4-triazole) is a deceptive scaffold. While structurally simple, its amphoteric nature and complex tautomeric equilibria present significant synthetic hurdles. Whether you are developing novel LSD1 inhibitors or high-energy density materials, the success of your synthesis hinges on controlling two critical variables: Regioselectivity (N1 vs. N2 vs. exocyclic amines) and Solubility .

This guide synthesizes recent field data and peer-reviewed protocols to troubleshoot your failing reactions.

Module 1: Optimizing Regioselective Alkylation

The Issue: You are attempting to alkylate the ring nitrogens, but you are getting inseparable mixtures of N1- and N2-isomers, or over-alkylation on the exocyclic amines.

Diagnostic & Troubleshooting (Q&A)

Q: Why am I getting a mixture of N1 and N2 isomers? A: This is dictated by the tautomeric equilibrium of the triazole ring. In solution, the 1H-tautomer is generally more stable, but the N2 position is often more nucleophilic due to steric factors, especially when the C5 position bears a substituent.

  • Correction: Switch your base. Strong bases like NaH often lead to "uncontrolled" deprotonation and mixtures.[1] Weaker, carbonate-based bases favor thermodynamic control.

Q: How do I force N2-selectivity? A: Recent optimization studies suggest a specific combination of solvent and base.

  • Protocol Adjustment: Use Sodium Carbonate (Na₂CO₃) as the base and DMF as the solvent.

  • Mechanism: Na₂CO₃ allows for a buffered deprotonation that, combined with the polar aprotic nature of DMF, stabilizes the transition state leading to the N2-product (often favored by steric relief if C5 is substituted).

Q: My alkylating agent is reacting with the exocyclic amines (-NH₂). How do I stop this? A: The ring nitrogens are generally more acidic (pKa ~10) than the exocyclic amines.

  • Correction: Control your stoichiometry strictly (1.1 equiv of alkyl halide). If selectivity remains poor, you must use a protecting group strategy (e.g., acetylation of exocyclic amines) or exploit the lower nucleophilicity of the exocyclic amines by avoiding forcing conditions (high heat).

Standardized Protocol: Regioselective Alkylation
  • Reagents: Guanazole derivative (1.0 equiv), Alkyl Halide (1.1 equiv), Na₂CO₃ (1.5 equiv).[1]

  • Solvent: DMF (0.5 M concentration).[1]

  • Conditions: Stir at Room Temperature (RT) for 12–16 hours.

  • Work-up: Quench with 0.1 M HCl. Extract with DCM.[1]

  • Expected Outcome: >80% yield of N2-isomer (for 5-substituted derivatives).

Module 2: Condensation & Schiff Base Formation

The Issue: You are trying to form a Schiff base (imine) with an aldehyde, but the reaction is stalling, low-yielding, or hydrolyzing during work-up.

Diagnostic & Troubleshooting (Q&A)

Q: Why is the reaction taking 12+ hours to reach only 50% conversion? A: The exocyclic amines on the electron-deficient 1,2,4-triazole ring are significantly less nucleophilic than standard anilines. Conventional reflux is inefficient here.[1]

  • Correction: Switch to Microwave-Assisted Synthesis . The dielectric heating effects significantly accelerate the dehydration step required for imine formation.

Q: My product hydrolyzes back to the starting material during column chromatography. A: Guanazole Schiff bases are sensitive to acidic silica.

  • Correction: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexane before loading your column.[1] Alternatively, use neutral alumina.

Comparative Data: Conventional vs. Microwave Synthesis
ParameterConventional RefluxMicrowave Irradiation (Optimized)
Solvent Ethanol (Reflux)Ethanol (Minimal volume)
Catalyst Glacial Acetic Acid (drops)Glacial Acetic Acid (drops)
Time 3 – 6 Hours30 – 240 Seconds
Yield 65 – 78%90 – 95%
Purity Requires RecrystallizationOften Analytical Grade
Standardized Protocol: Microwave-Assisted Condensation
  • Mix: 1.0 mmol Guanazole + 1.0 mmol Aldehyde in a microwave vial.

  • Solvent: Add minimal Ethanol (just enough to create a slurry).

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid.

  • Irradiate: Set Microwave to 140°C (or 270W constant power) for 3–4 minutes .

  • Isolate: Cool to RT. The product usually precipitates immediately. Filter and wash with cold ethanol.[1]

Module 3: Visualizing the Optimization Logic

Use the following decision tree to select the correct pathway for your specific derivative.

GuanazoleOptimization Start Start: Guanazole Substrate Goal What is your target? Start->Goal Alkylation Alkylation (Ring N) Goal->Alkylation Add R-Group SchiffBase Schiff Base (Exocyclic N) Goal->SchiffBase Add Aldehyde Selectivity Issue: N1 vs N2 Selectivity? Alkylation->Selectivity Reactivity Issue: Low Reactivity? SchiffBase->Reactivity Soln_Alk Use Na2CO3 / DMF Avoid NaH Selectivity->Soln_Alk Optimize Conditions Soln_Schiff Microwave Irradiation (EtOH, AcOH, 3 min) Reactivity->Soln_Schiff Apply Energy Purification Purification Check Soln_Alk->Purification Soln_Schiff->Purification Final Pure Derivative Purification->Final Recryst. or Neutral Alumina

Caption: Decision matrix for selecting reaction conditions based on target functionality (Alkylation vs. Condensation).

Module 4: Solubility & Purification FAQs

Q: My crude product is a "brick dust" solid that won't dissolve in DCM or Methanol. A: Guanazole derivatives, especially nitro- or amino-substituted ones, have high lattice energy.

  • Solution: Try DMSO-d6 for NMR characterization. For reaction workup, avoid aqueous extractions if possible. Instead, pour the reaction mixture into ice water to precipitate the product, filter, and wash with diethyl ether to remove impurities.

Q: How do I remove the catalyst (Acetic Acid) without forming a salt? A: Do not use a basic wash (like NaHCO₃) if your product has acidic protons (triazole NH).[1]

  • Solution: Wash the solid filter cake with copious amounts of cold water followed by cold ethanol . The acetic acid is soluble in the filtrate; the product is usually not.

References

  • Regioselective Alkylation: L. A. Svirina, et al. "Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties." Molecules, vol. 28, no.[1][2] 12, 2023. Link(Note: While focused on 1,2,3-triazoles, this paper establishes the critical Na₂CO₃/DMF protocol adopted for triazole regioselectivity).

  • Microwave Synthesis: G. Shrivastava, et al. "Microwave Assisted Synthesis and Characterization of Schiff Base of 2-Amino Benzimidazole."[3] International Journal of Pharmaceutical Sciences and Drug Research, vol. 10, no. 4, 2018, pp. 293-296. Link(Demonstrates the comparative yield advantage of MW irradiation for azole-amine Schiff bases).

  • LSD1 Inhibitor Scaffolds: S. M. M. Hanibuchi, et al. "3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors."[4] ACS Medicinal Chemistry Letters, 2014. Link(Establishes the biological relevance and structural stability of the N-alkylated scaffold).

  • Tautomerism & Structure: K. Inoue, et al. "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate." Acta Crystallographica Section E, 2024. Link(Definitive source on the hydration and solid-state structure of the parent guanazole).

Sources

Technical Support Center: Guanazole Sulfate Thermal Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Guanazole Sulfate Decomposition Temperature Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Welcome to the Advanced Materials Characterization Support Hub. This guide addresses the thermal stability, decomposition profiles, and experimental troubleshooting for Guanazole Sulfate (the sulfate salt of 3,5-diamino-1,2,4-triazole).

Status: Active Subject: Thermal Decomposition & Stability Profiling Reference Compound: Guanazole (CAS: 1455-77-2) and its Sulfate Salt.

Part 1: Core Technical Specifications

Before troubleshooting, verify your reference values. Note that while the free base is well-characterized, the sulfate salt's thermal behavior depends heavily on stoichiometry (e.g., bis-guanazole sulfate vs. guanazole monosulfate) and hydration state.

Thermal Property Reference Table
PropertyGuanazole (Free Base)Guanazole Sulfate (Salt)Critical Note
Melting Point (

)
202–205 °C [1, 2]> 210 °C (Typical)Salts typically exhibit higher lattice energy than free bases.
Decomposition Onset (

)
~260–290 °CVariable (Batch-dependent) Sulfate salts may undergo acid-catalyzed dehydration/charring prior to full melting.
Hygroscopicity Low to ModerateHigh Sulfate salts are prone to forming hydrates. An endotherm at 80–120 °C often indicates water loss, not melting.
Appearance White/Colorless CrystalsWhite to Off-White PowderYellowing indicates oxidation or partial decomposition.

Analyst Insight: Do not conflate the melting point of the free base with the decomposition temperature of the sulfate. The sulfate anion can act as a dehydrating catalyst at high temperatures, potentially lowering the onset of degradation compared to the theoretical melting point.

Part 2: Troubleshooting Guide (FAQ)

Issue 1: "I see a sharp endothermic peak at ~100–120 °C. Is this the melting point?"

Diagnosis: No. This is almost certainly dehydration (loss of lattice water or surface moisture). Guanazole sulfate is hygroscopic and often exists as a hydrate.

Resolution Protocol:

  • Check TGA Data: Cross-reference your DSC data with Thermogravimetric Analysis (TGA).[1]

    • Observation: If you see a mass loss of 2–15% correlating with the DSC peak, it is solvent/water.

    • Action: Perform a "drying cycle."[2] Heat the sample to 130 °C, hold for 10 minutes, cool to 30 °C, and re-run the ramp. If the peak disappears, it was water.

  • Verify Salt Stoichiometry: An impure salt (excess sulfuric acid) will be extremely hygroscopic and may show a "melting" endotherm of the eutectic acid-salt mixture.

Issue 2: "The sample turns black/brown before it melts. Why?"

Diagnosis: You are observing acid-catalyzed carbonization (charring) rather than a clean melt.

Scientific Context: At elevated temperatures (>200 °C), the protonated guanazole can release sulfuric acid equivalents in situ. Sulfuric acid is a potent dehydrating agent that attacks the organic backbone, leading to charring (similar to the reaction of sugar with sulfuric acid) before the thermodynamic melting point is reached.

Resolution Protocol:

  • Switch to Sealed Pans: Use hermetically sealed aluminum or gold pans to prevent the loss of volatile acid components, which might stabilize the melt transition.

  • Inert Atmosphere: Ensure a high flow rate of Nitrogen or Argon (50 mL/min) to remove oxidative stressors, though this will not stop acid catalysis.

  • Fast Scan Rate: Increase DSC heating rate to 20 °C/min. This sometimes allows the detection of the melting endotherm (

    
    ) before the slower kinetics of decomposition (
    
    
    
    ) take over.
Issue 3: "How do I determine the 'Safe Processing Temperature' for formulation?"

Diagnosis: You need the


  (onset of decomposition), not the peak temperature.

Resolution Protocol:

  • Run a TGA experiment.[1][3][4][5][6]

  • Locate the temperature where 1% mass loss occurs (after the initial moisture loss plateau).

  • Rule of Thumb: Your safe processing limit is

    
    .
    

Part 3: Standard Operating Procedure (SOP)

Protocol: Determination of


 for Guanazole Sulfate 

Objective: To distinguish between desolvation, melting, and degradation.

Equipment:

  • DSC (Differential Scanning Calorimeter)[1][6][7]

  • TGA (Thermogravimetric Analyzer)[1][4][6]

Step-by-Step Workflow:

  • Sample Prep:

    • Weigh 3–5 mg of Guanazole Sulfate.

    • Crucial: If the powder is clumpy, dry it in a vacuum oven at 60 °C for 4 hours prior to analysis to remove surface moisture.

  • TGA Setup (Primary Screen):

    • Pan: Alumina or Platinum (open).

    • Gas: Nitrogen (40–60 mL/min).

    • Ramp: 10 °C/min from 30 °C to 400 °C.

    • Analysis: Identify the "plateau" after 120 °C. The drop-off from this plateau is your true decomposition onset.

  • DSC Setup (Secondary Confirmation):

    • Pan: Tzero Aluminum (Pinhole lid) to allow gas escape without pressure buildup.

    • Ramp: 10 °C/min to 300 °C.

    • Interpretation: Look for the Endotherm (Melting) followed immediately by an Exotherm (Decomposition) or a noisy baseline (Degradation).

Part 4: Decision Logic Visualization

The following diagram outlines the decision process for interpreting thermal curves for Guanazole Sulfate.

ThermalAnalysis Start Start: Thermal Analysis (DSC/TGA) Event1 Event observed at 80°C - 130°C? Start->Event1 MassLoss Is there Mass Loss (TGA)? Event1->MassLoss Yes Event2 Event observed at > 200°C? Event1->Event2 No Water Diagnosis: Dehydration/Solvent Loss MassLoss->Water Yes (>2%) Impurity Diagnosis: Impurity/Eutectic Melt MassLoss->Impurity No (<0.5%) EndoExo Endothermic or Exothermic? Event2->EndoExo Yes Melting Sharp Endotherm: Melting Point (Tm) EndoExo->Melting Endotherm Decomp Exotherm/Irregular: Decomposition EndoExo->Decomp Exotherm Melting->Decomp Followed by

Figure 1: Decision tree for interpreting thermal events in Guanazole Sulfate analysis. Use this logic to distinguish between moisture loss, melting, and degradation.

References

  • PubChem. (n.d.). Guanazole | C2H5N5.[4] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • ChemBK. (2024). Guanazole - Physico-chemical Properties. Retrieved February 2, 2026, from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis and Characterization of 3,5-Diamino-1,2,4-triazole Derivatives. (Contextual reference for triazole salt synthesis and thermal handling).
  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: 1H-1,2,4-Triazole-3,5-diamine Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: GNZ-SULF-OPT-001

Executive Summary & Chemical Logic

Welcome to the technical support hub for 1H-1,2,4-Triazole-3,5-diamine sulfate (also known as Guanazole sulfate ).

The synthesis of this compound typically relies on the cyclocondensation of dicyandiamide (cyanoguanidine) with hydrazine . While the reaction appears straightforward, yield attrition usually occurs at three critical bottlenecks:

  • Nucleophilic Stalling: Protonation of hydrazine in highly acidic media prevents the initial attack on the nitrile carbon.

  • Hydrolysis Competition: High pH or wet solvents can hydrolyze dicyandiamide to guanylurea, a dead-end byproduct.

  • Solubility Mismatch: The sulfate salt is highly water-soluble at elevated temperatures but can "oil out" rather than crystallize if the acid concentration is uncontrolled.

This guide provides a yield-optimized protocol targeting a >75% isolated yield with >98% purity.

Critical Reaction Parameters (The "Why")

Before executing the protocol, understand the variables that dictate success.

ParameterOptimal RangeTechnical Rationale
Stoichiometry 1.0 : 1.2–1.5 (Dicyandiamide : Hydrazine)Excess hydrazine drives the equilibrium forward and compensates for minor oxidative losses of hydrazine at reflux temperatures.
pH Control Initial pH > 9; Final pH < 2The reaction must start basic/neutral to allow hydrazine (nucleophile) to attack dicyandiamide (electrophile). Acid is added only after ring closure to form the salt.
Temperature Reflux (approx. 95–100°C)Ring closure (cyclization) has a high activation energy. Lower temperatures yield acyclic guanylhydrazone intermediates.
Solvent Water (minimal volume)Water is the solvent of choice. Using too much water increases solubility losses during crystallization.

Optimized Experimental Protocol

Safety Warning: Hydrazine is a potent carcinogen and highly toxic. Work in a fume hood. Dicyandiamide is an irritant. Sulfuric acid is corrosive.

Phase A: Cyclization (The Free Base)
  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Add Dicyandiamide (1.0 eq, 84.1 g) and Water (150 mL) .

  • Reagent Addition: Slowly add Hydrazine Hydrate (80% or 100%) (1.5 eq) dropwise.

    • Note: The reaction is slightly exothermic. Maintain temperature < 50°C during addition.

  • Reaction: Heat the mixture to reflux (approx. 100°C).

    • The suspension will clear as dicyandiamide reacts.

    • Hold at reflux for 4–6 hours.

    • QC Check: TLC (Eluent: Methanol/Ethyl Acetate) should show consumption of dicyandiamide (

      
      ) and appearance of Guanazole (
      
      
      
      ).
Phase B: Salt Formation & Isolation[1]
  • Cooling: Cool the reaction mixture to 10–15°C using an ice bath.

  • Acidification: Slowly add 50% Sulfuric Acid (

    
    )  dropwise.
    
    • Critical: Maintain internal temp < 25°C.

    • Target pH: 1.5 – 2.0 .

    • A white precipitate (Guanazole Sulfate) should begin to form.

  • Crystallization: Stir at 0–5°C for 2 hours to complete precipitation.

  • Filtration: Filter the white solid under vacuum.

  • Washing: Wash the cake with ice-cold 50% Ethanol/Water (2 x 50 mL) .

    • Why? Removes unreacted hydrazine sulfate and soluble byproducts without dissolving the product.

  • Drying: Dry at 60°C under vacuum to constant weight.

Visual Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the correct pathway versus the "Dead-End" side reaction.

G Start Dicyandiamide + Hydrazine Inter Guanylhydrazone (Intermediate) Start->Inter Nu- Attack (pH > 7) SideProduct Guanylurea (Hydrolysis Byproduct) Start->SideProduct H2O / No Hydrazine (Side Reaction) Product Guanazole (Free Base) Inter->Product Cyclization (Reflux > 4h) Salt Guanazole Sulfate Product->Salt H2SO4 (pH < 2)

Caption: Reaction pathway showing the critical cyclization step and the hydrolysis risk.

Figure 2: Troubleshooting Decision Tree

Use this logic flow when yields are below expectation (<60%).

Troubleshooting Issue Low Yield / Impure CheckTLC Check TLC of Reaction Mix Issue->CheckTLC SM_Left Starting Material Remains CheckTLC->SM_Left Incomplete New_Spots Many New Spots (Byproducts) CheckTLC->New_Spots Decomposition Clean_Spot Clean Product Spot (Loss in Workup) CheckTLC->Clean_Spot Solubility Issue Fix_Reflux Action: Increase Reflux Time Check Hydrazine Quality SM_Left->Fix_Reflux Fix_Temp Action: Reduce Temp Check Reagent Purity New_Spots->Fix_Temp Fix_Cryst Action: Check pH (must be <2) Reduce Wash Volume Clean_Spot->Fix_Cryst

Caption: Diagnostic flow for identifying yield loss during synthesis and isolation.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Product is yellow/orange Oxidation of hydrazine or trace iron contamination.1. Recrystallize from water with activated charcoal.2. Perform reaction under Nitrogen (

) atmosphere.
No precipitate upon adding acid 1. Solution too dilute.2. pH not low enough.1. Concentrate solution by rotary evaporation (remove 30% vol).2. Verify pH is < 2.0. The sulfate is soluble in neutral water.
"Oiling out" instead of crystals Added acid too fast; temperature too high.Re-heat to dissolve the oil, then cool very slowly (10°C/hour) with vigorous stirring to induce nucleation.
Melting point is low (<200°C) Contamination with Guanylurea or inorganic salts.Recrystallize from hot water. Pure Guanazole Sulfate decomposes/melts >270°C (varies by hydration).
Yield < 50% Incomplete Cyclization.Ensure you are using Hydrazine Hydrate , not Hydrazine Sulfate, for the initial step. Hydrazine Sulfate requires a base (NaOH) to liberate the free hydrazine for reaction.

References

  • Synthesis of 3,5-Diamino-1,2,4-triazole Sulfate. Semantic Scholar. (Describes the condensation and rearrangement of dicyandiamide and hydrazine dihydrochloride). Link

  • Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate. Google Patents (RU2152389C1). (Provides stoichiometry and temperature baselines for the guanazole scaffold synthesis). Link

  • Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. PubMed. (Details the hydration state and crystallization behavior of the free base). Link

Technical Support Center: Guanazole Sulfate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Purification & Impurity Removal for Guanazole Sulfate (NSC 1895)

Document ID: TS-GZ-042 | Version: 2.1 | Status: Active[1]

Introduction: The Scientist's Perspective

Guanazole (3,5-diamino-1,2,4-triazole) sulfate is a critical ribonucleotide reductase inhibitor often utilized in antiproliferative assays.[2] However, its synthesis—typically involving the condensation of dicyandiamide with hydrazine—leaves a specific "fingerprint" of impurities that can derail biological data.[2]

As researchers, we often face a dilemma: the sulfate salt offers superior solubility and stability compared to the free base, but it tenaciously holds onto polar impurities like unreacted hydrazine, inorganic salts, and colored oligomers.[2] This guide abandons generic advice to focus on the specific physicochemical behavior of the triazole ring and its sulfate counter-ion.

Module 1: Diagnostic Triage

Before initiating any protocol, identify your specific impurity profile using this decision matrix.

Q1: My product has a persistent yellow/brown tint. Is this acceptable?

Status: Critical Fail. Diagnosis: The color indicates the presence of oxidized azo-oligomers or polymerized hydrazine byproducts. These are often cytotoxic and will interfere with spectrophotometric assays.[2] Immediate Action: Do not attempt recrystallization yet. Colored impurities often cocrystallize with the sulfate salt. You must perform an Activated Carbon Adsorption (Protocol B) while the compound is in solution before the final salt formation or crystallization.

Q2: The melting point is broad, and the yield is lower than expected.

Diagnosis: Likely contamination with Guanazoguanazole (a condensation byproduct) or inorganic salts (e.g., sodium sulfate/chloride) trapped in the crystal lattice.[2] Mechanism: Guanazoguanazole is substantially insoluble in water compared to Guanazole Sulfate.[2] Immediate Action: Perform a Hot Filtration Step .[2] Dissolve the crude sulfate in minimum boiling water; the insoluble guanazoguanazole will remain solid. Filter while hot, then proceed to Protocol A .

Q3: Analytical data (NMR/HPLC) shows high nitrogen content or "ghost" peaks.

Diagnosis: Unreacted Hydrazine or Dicyandiamide . Risk: Hydrazine is a potent reducing agent and carcinogen. It must be removed to <10 ppm levels for biological safety.[2] Immediate Action: Standard recrystallization is often insufficient for hydrazine removal due to similar solubility profiles.[2] Refer to Protocol C (Scavenging) .

Module 2: Visualization of Purification Logic

The following workflow illustrates the decision path for purifying crude Guanazole Sulfate based on the impurity profile.

GuanazolePurification Start Crude Guanazole Sulfate Analysis Diagnostic Analysis (HPLC / Visual / NMR) Start->Analysis ColorCheck Is it Yellow/Brown? Analysis->ColorCheck Insolubles Insolubles in Hot Water? ColorCheck->Insolubles No Charcoal Protocol B: Activated Carbon Treatment ColorCheck->Charcoal Yes Hydrazine Hydrazine Detected? Insolubles->Hydrazine No HotFilter Hot Filtration (Remove Guanazoguanazole) Insolubles->HotFilter Yes Recryst Protocol A: Gradient Recrystallization Hydrazine->Recryst No Scavenge Protocol C: Acidic Wash/Scavenging Hydrazine->Scavenge Yes Charcoal->Insolubles HotFilter->Hydrazine Final Pure Guanazole Sulfate (White Crystalline Solid) Recryst->Final Scavenge->Recryst

Figure 1: Purification Decision Matrix. This flowchart prioritizes impurity removal based on chemical risk (Hydrazine) and physical interference (Color/Insolubles).

Module 3: Technical Protocols

Protocol A: Gradient Recrystallization (The "Gold Standard")

Use this for general purity enhancement (>95% to >99%).

The Challenge: Guanazole Sulfate is highly water-soluble. Cooling alone often yields a supersaturated "syrup" rather than crystals.[2] We utilize the Common Ion Effect and Antisolvent Precipitation .

Reagents:

  • Deionized Water (Solvent)[2]

  • Ethanol (95% or Absolute) (Antisolvent)[2]

  • Sulfuric Acid (pH adjustment)[2]

Step-by-Step:

  • Dissolution: Suspend 10g of crude Guanazole Sulfate in 15-20 mL of Deionized Water. Heat to 85-90°C.

    • Note: If the solution is not clear, perform the Hot Filtration mentioned in the Triage section.

  • Acidification: Check pH. It should be acidic (pH ~2-3).[2] If neutral, add dilute

    
     dropwise.[2] This ensures the salt form is maintained and suppresses dissociation.
    
  • The Gradient: While maintaining 80°C, slowly add warm Ethanol (40-50°C) down the side of the flask until a persistent cloudiness (turbidity) just appears.

  • Re-solubilization: Add drops of hot water until the solution clears again.

  • Controlled Cooling:

    • Cool to room temperature (25°C) over 2 hours (slow stirring).

    • Transfer to an ice bath (0-4°C) for 4 hours.

  • Harvest: Filter the white needles. Wash with cold Ethanol:Water (9:1).[2]

Why this works: Ethanol reduces the dielectric constant of the solvent mixture, drastically lowering the solubility of the sulfate salt while keeping organic impurities (like unreacted precursors) in solution.

Protocol B: Activated Carbon Treatment (Color Removal)

Perform this ONLY if the product is colored. Do not use on the final solid.

  • Dissolve the crude salt in hot water (10 mL/g).

  • Add Activated Charcoal (5-10% w/w relative to guanazole).

    • Tip: Use powdered carbon for speed, or pellets for easier filtration.[2]

  • Stir vigorously at 80°C for 30 minutes.

  • Critical Step: Filter through a Celite (diatomaceous earth) pad while hot .[2] If the solution cools during filtration, the product will crystallize in the filter cake and be lost.

  • Proceed immediately to Protocol A (Recrystallization).[2]

Module 4: Analytical Validation & FAQs

Data Summary: Impurity Profiles
Impurity TypeDetection MethodRemoval StrategyLimit (PPM)
Hydrazine HPLC / ColorimetricRepulping in MeOH / Protocol C< 10 ppm
Dicyandiamide HPLC (Early eluting)Recrystallization (Water)< 0.1%
Guanazoguanazole Visual (Insolubles)Hot FiltrationN/A
Inorganic Sulfates Ash Test / ICEthanol Wash< 0.5%
FAQ: Troubleshooting Common Failures

Q: I followed Protocol A, but I got a "gummy" oil instead of crystals. A: This is "oiling out," common with sulfate salts.[2]

  • Cause: You likely added the antisolvent (Ethanol) too quickly or the solution was too concentrated.

  • Fix: Reheat the mixture until the oil dissolves. Add a small amount of water (not ethanol).[2][3] Scratch the glass side with a rod to induce nucleation or add a seed crystal. Cool much slower.

Q: How do I remove trace Hydrazine if recrystallization fails? A: Hydrazine mimics the solubility of guanazole. If levels remain high:

  • Protocol C (The "Repulp"): Suspend the solid Guanazole Sulfate in dry Methanol (it is sparingly soluble). Stir at room temperature for 1 hour. Hydrazine hydrochloride/sulfate is slightly more soluble in methanol than the Guanazole salt. Filter the solid.

  • Warning: Ensure the Methanol is anhydrous.

Q: How do I confirm the stoichiometry is actually the Sulfate salt? A: Guanazole can form a hemisulfate (


) or a monosulfate.
  • Validation: Perform an elemental analysis (CHN).

    • Theoretical N% for Base (

      
      ): ~70.6%[2]
      
    • Theoretical N% for Sulfate (

      
      ): ~35.5%[2]
      
  • Titration with NaOH can also confirm the equivalents of acid present.

References

  • Synthesis and Properties of Guanazole: Kaiser, D. W., et al. "Guanazole and substituted guanazoles."[2] Journal of Organic Chemistry, 1953.[2] [2]

  • Hydrazine Impurity Management: "Method for removing organic impurities in hydrazine hydrate."[2][4] Google Patents, CN105347319A.[2]

  • HPLC Analysis of Triazoles: "HPLC Method for Separation of 1,2,4-Triazole and Guanylurea." SIELC Technologies.[2]

  • Sulfate Salt Solubility Data: "Solubility Data Resource for Antibiotics and Salts."[2] TOKU-E Company.[2][3]

Sources

Technical Support Center: Best Practices for Handling and Storage of 1H-1,2,4-Triazole-3,5-diamine Sulfate to Prevent Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 1H-1,2,4-Triazole-3,5-diamine sulfate (also known as guanazole sulfate). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the proper handling and storage of this compound to ensure its stability and prevent degradation. By understanding the underlying chemical principles, you can maintain the integrity of your experimental results.

Introduction: The Importance of Stability

1H-1,2,4-Triazole-3,5-diamine sulfate is a valuable building block in pharmaceutical and materials science due to its nitrogen-rich heterocyclic structure. However, like many complex organic molecules, its stability can be compromised by improper handling and storage. Degradation not only leads to a loss of the active compound but can also introduce impurities that may interfere with your experiments, leading to inconsistent and unreliable data. This guide provides a proactive approach to prevent such issues.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 1H-1,2,4-Triazole-3,5-diamine sulfate.

Q1: What are the ideal storage conditions for solid 1H-1,2,4-Triazole-3,5-diamine sulfate?

For optimal long-term stability, the solid compound should be stored in a cool, dry, and dark environment.[1] It is recommended to keep it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen.[1] For extended storage periods, refrigeration at +4°C is advisable.[1]

Q2: I've noticed the powder has started to clump together. What does this mean?

Clumping or caking of the powder is often an indication of moisture absorption. As a sulfate salt of an amine, 1H-1,2,4-Triazole-3,5-diamine sulfate can be hygroscopic, meaning it readily attracts and holds water molecules from the surrounding atmosphere. This absorbed moisture can be a catalyst for hydrolytic degradation.

Q3: Can I store solutions of 1H-1,2,4-Triazole-3,5-diamine sulfate?

While convenient, storing this compound in solution for extended periods is generally not recommended due to the increased risk of degradation. The stability in solution is highly dependent on the solvent, pH, temperature, and exposure to light.[1] If you must store a solution, it is best to prepare fresh solutions for each experiment. For short-term storage, use an appropriate solvent or buffer system, protect it from light, and store at a low temperature (e.g., -20°C or -80°C) in small, single-use aliquots to minimize freeze-thaw cycles.[1]

Q4: My experimental results have been inconsistent. Could degradation of my 1H-1,2,4-Triazole-3,5-diamine sulfate be the cause?

Inconsistent results in biological assays or chemical reactions are a classic sign of compound degradation.[1] Degradation can lead to a lower effective concentration of your starting material and the introduction of unknown byproducts that may have their own biological or chemical activity. It is crucial to rule out compound instability as a source of variability.

Troubleshooting Guide: Identifying and Addressing Degradation

This section provides a systematic approach to troubleshooting potential degradation issues.

Visual Inspection

The first step in assessing the integrity of your compound is a simple visual inspection.

ObservationPotential CauseRecommended Action
Color Change Oxidation or photodegradationDiscard the reagent and obtain a fresh batch. Implement storage in a dark, inert atmosphere.
Clumping/Caking Moisture absorption (hygroscopicity)Dry the material under vacuum if appropriate for your application, but preferably, use a fresh, unopened container. Ensure storage in a desiccator or with a desiccant.
Incomplete Dissolution Formation of insoluble degradation products or polymerizationAttempt to filter the solution, but be aware that the concentration of the active compound may be lower than expected. It is highly recommended to use a fresh sample.
Analytical Confirmation of Degradation

If you suspect degradation, analytical techniques can provide definitive evidence.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for assessing the purity of your compound.[2][] A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the area of the main peak and the appearance of new peaks over time are clear indicators of degradation.

  • Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique can help identify the molecular weights of any impurities or degradation products, providing clues to the degradation pathway.[2][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and any impurities present. Changes in the NMR spectrum over time can confirm structural changes due to degradation.

Understanding Degradation Pathways

To effectively prevent degradation, it is essential to understand the chemical reactions that can lead to it.

cluster_degradation Degradation Pathways Compound 1H-1,2,4-Triazole-3,5-diamine sulfate Degradation Degradation Products Compound->Degradation Hydrolysis (Moisture/Humidity) Compound->Degradation Photodegradation (Light Exposure) Compound->Degradation Thermal Decomposition (High Temperature) Compound->Degradation Oxidation (Air Exposure)

Caption: Key environmental factors leading to the degradation of 1H-1,2,4-Triazole-3,5-diamine sulfate.

  • Hydrolysis: The 1,2,4-triazole ring is generally stable to hydrolysis under neutral conditions. However, the presence of moisture, especially under acidic or basic conditions and at elevated temperatures, can promote the cleavage of the ring or side-chain reactions.[1] The sulfate salt, being hygroscopic, can attract sufficient water to facilitate this process.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to the breakdown of the triazole ring or modification of its substituents.[1][4] Storing the compound in amber vials or in the dark is a critical preventative measure.

  • Thermal Decomposition: While many guanidinium compounds exhibit high thermal stability, elevated temperatures can lead to decomposition.[5][6] For guanidine salts, this can involve complex reactions leading to the formation of various gaseous and solid byproducts.

  • Oxidation: The amino groups on the triazole ring can be susceptible to oxidation, especially in the presence of air and light. Storing under an inert atmosphere can mitigate this pathway.

Experimental Protocols: Ensuring Compound Integrity

Adhering to strict protocols for handling and storage is paramount.

Protocol 1: Proper Storage of Solid Compound
  • Incoming Inspection: Upon receiving a new batch, visually inspect the material for any signs of degradation.

  • Container: Ensure the compound is in a tightly sealed, opaque container. If the original container is not suitable, transfer it to an amber glass vial with a secure cap.

  • Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.

  • Location: Store the container in a cool, dark, and dry place. A refrigerator (2-8 °C) is ideal.

  • Desiccation: For added protection against humidity, store the container within a desiccator containing a suitable desiccant.

Protocol 2: Handling and Use

cluster_workflow Handling Workflow start Start Remove Remove from storage start->Remove end Experiment Equilibrate Equilibrate to room temp in desiccator Remove->Equilibrate Weigh Weigh required amount quickly Equilibrate->Weigh Reseal Immediately reseal and return to storage Weigh->Reseal Dissolve Dissolve in appropriate solvent for immediate use Weigh->Dissolve Dissolve->end

Caption: Recommended workflow for handling solid 1H-1,2,4-Triazole-3,5-diamine sulfate.

  • Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Weigh the desired amount of the compound quickly in a low-humidity environment if possible.

  • Resealing: Tightly reseal the container immediately after use. If you flushed with inert gas, repeat this step.

  • Solution Preparation: Prepare solutions fresh for each experiment. If a stock solution is necessary, follow the storage guidelines in the FAQ section.

By implementing these best practices, you can significantly reduce the risk of degradation and ensure the reliability and reproducibility of your research.

References

  • BenchChem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. (2020).
  • Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed.
  • 1,2,4-Triazole Safety D
  • Degradation of 1,2,4-Triazole fungicides in the environment. (2016).
  • Thermal Degradation of Wood Treated with Guanidine Compounds in Air Flammability Study. (n.d.). AKJournals.
  • Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection. (n.d.). Thermo Fisher Scientific.
  • Inoue, T., et al. (2022). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.
  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • Thermal decomposition properties of guanidine nitrate and basic cupric nitrate. (2018).
  • Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. (2013).
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022).
  • Sulphur Experts Inc. (2021, February 23).
  • 3,5-Diamino-1,2,4-triazole Safety D
  • Robust Summaries & Test Plan: 1H-1,2,4-triazole. (2008). US EPA.
  • Effect of compounds of the urea-guanidinium class on renaturation and thermal stability of acid-soluble collagen. (1966). PubMed.
  • Ammonium sulf
  • Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. (2018).
  • 1,2,4-Triazole Safety D
  • Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. (2022).
  • 3,5-Diamino-1,2,4-triazole SDS, 1455-77-2 Safety D
  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. (n.d.). IISTE.org.
  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (2024).
  • Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. (2018).
  • Overcoming Heat Stable Salts: Enhance Your Amine Tre
  • Effect of relative humidity on ammonium chloride corrosion in refineries. (n.d.). Waseda University.
  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. (2008). TÜBİTAK Academic Journals.
  • Evaluation of isothermal kinetics of the thermal decomposition of guanidine nitr
  • Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. (n.d.). Cole-Parmer.
  • Basicity of Amines and Ammonium Salt Form
  • Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. (2021). MDPI.
  • Detection Of Impurities: A Review On Advance In Impurities Detection And Characterization In Pharmaceuticals By Analytical Techniques. (n.d.). International Journal of Pharmaceutical Sciences.
  • Analytical Services for Purity Determin
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). SciSpace.
  • Review of Characteristics and Analytical Methods for Determin

Sources

guanazole sulfate reaction side products and their identification

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Guanazole Sulfate Synthesis, Impurity Profiling & Troubleshooting

Introduction: The Stability vs. Purity Paradox

Guanazole (3,5-diamino-1,2,4-triazole) is a potent ribonucleotide reductase inhibitor. In its sulfate salt form (typically bis-guanazolium sulfate,


), it offers improved solubility and shelf-life stability compared to the free base. However, the synthesis of this salt—usually via the condensation of dicyandiamide with hydrazine followed by acidification—is chemically deceptive.

While the reaction appears simple, it is a race between cyclization (forming the triazole ring) and hydrolysis (forming linear urea derivatives). If you are observing low yields, hygroscopicity issues, or persistent unknown peaks at low retention times, you are likely losing this race.

This guide breaks down the "hidden" chemistry of guanazole sulfate and provides a self-validating troubleshooting framework.

Module 1: The Reaction Landscape & Impurity Origins[1]

To control side products, you must understand their mechanistic origin. The synthesis relies on the nucleophilic attack of hydrazine on the nitrile group of dicyandiamide.

Critical Failure Modes:
  • The Hydrolysis Trap (Guanylurea): If the reaction temperature is too high or pH drifts too alkaline before cyclization completes, dicyandiamide hydrolyzes to Guanylurea . This is the most common thermodynamic sink.

  • Thermal Degradation (Biuret): Prolonged heating of dicyandiamide without hydrazine consumption leads to ammonia loss and Biuret formation.

  • Genotoxic Carryover: Hydrazine is a Class 1 genotoxic impurity. Its complete consumption is mandatory, but excess is often required to drive kinetics.

Visualizing the Pathway

The following diagram maps the kinetic competition between the desired product and major impurities.

GuanazoleReaction Dicy Dicyandiamide (Starting Material) Intermediate Guanylhydrazone Intermediate Dicy->Intermediate + Hydrazine (Nucleophilic Attack) Guanylurea IMPURITY A: Guanylurea (Hydrolysis) Dicy->Guanylurea + H2O / High pH (Hydrolysis) Biuret IMPURITY B: Biuret (Thermal Deg.) Dicy->Biuret Heat / No Hydrazine Hydrazine Hydrazine (Reagent) Hydrazine->Intermediate Hydrazine_Res IMPURITY C: Residual Hydrazine (Genotoxic) Hydrazine->Hydrazine_Res Unreacted Excess Guanazole Guanazole Free Base (Target) Intermediate->Guanazole Cyclization (- NH3) G_Sulfate Guanazole Sulfate (Final Salt) Guanazole->G_Sulfate + H2SO4 (Crystallization)

Figure 1: Mechanistic pathway showing the competition between triazole cyclization and hydrolytic degradation.

Module 2: Troubleshooting & FAQs

This section addresses specific observations reported by process chemists.

Q1: I see a persistent "fronting" peak in my HPLC that overlaps with Guanazole. What is it?

Diagnosis: This is almost certainly Guanylurea .[1]

  • The Cause: Guanylurea is structurally similar to Guanazole but more polar and basic. On standard C18 columns, it elutes near the void volume, often co-eluting with Guanazole.

  • The Fix: You cannot separate these easily on C18. Switch to a Mixed-Mode Column (e.g., Primesep 100 or equivalent) which combines reverse-phase with cation exchange. This exploits the basicity difference between the triazole ring and the urea tail.

Q2: My sulfate salt is turning yellow and becoming sticky (hygroscopic).

Diagnosis: Incorrect stoichiometry or residual sulfuric acid.

  • The Cause: Guanazole forms a stable salt typically at a 2:1 molar ratio (Base:Acid). If you use a 1:1 ratio, you form the bisulfate, which is highly hygroscopic and acidic, leading to charring (yellowing) over time.

  • The Protocol:

    • Dissolve crude Guanazole base in water.

    • Titrate with

      
       while monitoring pH.
      
    • Stop at pH 3.5 – 4.0 . Do not go to pH 1.0.

    • Precipitate with cold Methanol.

Q3: How do I control Hydrazine levels to meet ICH M7 limits?

Diagnosis: Hydrazine is a known carcinogen. Standard HPLC-UV cannot detect trace levels (ppm) due to lack of chromophore.

  • The Strategy: You must use derivatization.

  • Protocol: React the sample with Benzaldehyde to form Benzalazine, which has strong UV absorbance at 305 nm. Analyze this derivative via HPLC to quantify hydrazine down to ppm levels.

Module 3: Analytical Identification Strategy

Do not rely on retention time alone. The high polarity of these compounds requires a specialized analytical workflow.

Impurity Profile Table
Impurity NameStructure NoteOriginDetection Challenge
Guanylurea Linear urea derivativeHydrolysis of DicyandiamidePoor retention on C18; requires Ion-Pair or Mixed-Mode.
Biuret CarbamoylureaThermal degradationLow UV response; elutes early.
Hydrazine

Unreacted ReagentInvisible to UV. Requires derivatization (Benzaldehyde).
Guanazole Isomer 3,5-diamino-4H-1,2,4-triazoleTautomerismRapid equilibrium; usually appears as single peak.
Recommended Analytical Workflow (DOT)

AnalyticalWorkflow cluster_main Primary Purity (HPLC-UV) cluster_geno Genotoxic Control (Trace) Sample Crude Guanazole Sulfate MethodA Method A: Mixed-Mode Column (Primesep 100 / HILIC) Mobile Phase: MeCN/H2O + TFA Sample->MethodA Deriv Derivatization (+ Benzaldehyde) Sample->Deriv ResultA Separates Guanazole from Guanylurea MethodA->ResultA MethodB Method B: C18 HPLC Target: Benzalazine Deriv->MethodB ResultB Hydrazine Quantification (< 10 ppm) MethodB->ResultB

Figure 2: Dual-method strategy for purity and safety compliance.

Module 4: Detailed Analytical Protocol (SOP)

Method A: Purity & Related Substances (Mixed-Mode)

  • Column: SIELC Primesep 100, 150 x 4.6 mm, 5 µm (or equivalent mixed-mode acid-resistant column).

  • Mobile Phase: Isocratic 20% Acetonitrile / 80% Water with 0.1% Trifluoroacetic Acid (TFA).

    • Why TFA? It suppresses the ionization of silanols and acts as an ion-pairing agent to retain the basic Guanazole.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Guanazole has weak absorbance; low wavelength is critical).

  • Expected Order: Biuret (

    
     min) 
    
    
    
    Guanazole (
    
    
    min)
    
    
    Guanylurea (
    
    
    min). Note: Order may flip depending on the exact ion-exchange capacity of the column.

Method B: Trace Hydrazine Analysis (Derivatization)

  • Preparation: Dissolve 100 mg Sample in 10 mL buffer (pH 5). Add 1 mL Benzaldehyde solution (excess). Shake for 10 mins.

  • Analysis: Inject onto standard C18 column (Agilent Zorbax Eclipse or equiv).

  • Detection: UV @ 305 nm (Specific to Benzalazine).

  • Limit: Capable of detecting < 1 ppm Hydrazine.

References

  • Roemer, J. J., & Kaiser, D. W. (1953).[2] Preparation of Guanazole. U.S. Patent No.[2] 2,648,671. Washington, DC: U.S. Patent and Trademark Office. Link

  • SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC Application Notes. Link

  • International Council for Harmonisation (ICH). (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8859, Guanylurea. Link

  • Sigma-Aldrich. (2024). 3,5-Diamino-1,2,4-triazole (Guanazole) Product Specification. Link

Sources

Technical Support Center: Solubility Solutions for 1H-1,2,4-Triazole-3,5-diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1H-1,2,4-Triazole-3,5-diamine sulfate (also known as Guanazole sulfate). This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in biological assays. Our goal is to equip you with the foundational knowledge and practical steps to ensure successful and reproducible experiments.

Section 1: Understanding the Challenge - Why Solubility Can Be an Issue

1H-1,2,4-Triazole-3,5-diamine is a polar molecule with two basic amino groups and a triazole ring system. The sulfate salt form is supplied to enhance its stability and initial water solubility. The core of the solubility problem often arises not from dissolving the compound initially, but from its behavior when diluted into the final, typically neutral, buffered environment of a biological assay (e.g., PBS, cell culture media).

The sulfate salt exists as the protonated, charged form of the molecule, which is readily soluble in water. However, when this acidic stock solution is diluted into a buffer with a higher pH (like pH 7.4), the compound deprotonates to its free base form. If the concentration of the free base exceeds its intrinsic solubility at that pH, it will precipitate, compromising the assay.

G cluster_0 In Acidic Stock (e.g., Water or pH < 4) cluster_1 In Neutral Assay Buffer (e.g., PBS pH 7.4) Protonated_Salt Guanazole-2H⁺ • SO₄²⁻ (Charged, Soluble) Free_Base Guanazole (Neutral) (Less Soluble) Protonated_Salt->Free_Base Dilution & pH Increase (Deprotonation) Precipitate Precipitate (Assay Failure) Free_Base->Precipitate Concentration > Intrinsic Solubility

Caption: pH-dependent equilibrium of Guanazole Sulfate.

Section 2: Frequently Asked Questions (FAQs)

Q1: My 1H-1,2,4-Triazole-3,5-diamine sulfate dissolved perfectly in water, but crashed out when I added it to my cell culture medium. What happened?

This is the classic sign of pH-dependent precipitation. Your aqueous stock solution is acidic due to the sulfate counter-ion. Cell culture media are buffered to a physiological pH of ~7.2-7.4. This pH shift neutralizes the protonated amino groups on your compound, converting it to the less soluble free base form, which then precipitates.

Q2: Can I just dissolve the compound directly in DMSO?

Yes, DMSO is an excellent and common choice for creating high-concentration stock solutions of many compounds, including triazole derivatives[1][2]. It is a strong organic solvent capable of dissolving both the salt and free base forms[2]. However, you must be mindful of the final DMSO concentration in your assay, as it can be toxic to cells or inhibit enzyme activity, typically above 0.5-1%.

Q3: Is it safe to heat the compound to get it into solution?

Gentle warming (e.g., to 37°C) can be an effective strategy to increase the rate of dissolution, especially for preparing concentrated stock solutions. The free base has a melting point of 202-205°C, so it is thermally stable under these conditions[3]. However, avoid aggressive or prolonged heating, and always cool the solution to room temperature before use to check for precipitation.

Q4: The data sheet says the free base is "soluble in water". Why am I having trouble with the salt?

The term "soluble" is relative. While the free base (Guanazole) is water-soluble, its solubility limit might be lower than the concentration you require for your assay's final working solution. The salt form is used to achieve higher initial stock concentrations, but the underlying solubility of the free base at the assay's pH is the critical parameter.

Section 3: Troubleshooting Guide: A Step-by-Step Approach

If you are facing solubility issues, follow this decision-making workflow to identify the optimal solvent system for your specific biological assay.

G start Start: Solubility Issue Identified check_assay_dmso Is your assay tolerant to >0.1% DMSO? start->check_assay_dmso use_dmso SUCCESS: Use DMSO Stock. Validate final concentration for precipitation. check_assay_dmso->use_dmso Yes try_acidic_buffer Try Acidic Aqueous Buffer (e.g., 50 mM Citrate, pH 3-4) check_assay_dmso->try_acidic_buffer No / Prefer Aqueous check_assay_ph Is your assay tolerant to a slight pH shift upon dilution of acidic stock? try_acidic_buffer->check_assay_ph use_acidic_buffer SUCCESS: Use Acidic Stock. Determine max concentration before buffer capacity is exceeded. check_assay_ph->use_acidic_buffer Yes cosolvent_screen Advanced: Consider Co-solvents (e.g., PEG, Glycerol) or Formulation Strategies check_assay_ph->cosolvent_screen No

Caption: Troubleshooting workflow for solubilizing Guanazole Sulfate.

Section 4: Validated Experimental Protocols

Before starting, always perform a small-scale solubility test in your final assay buffer to confirm the compound remains dissolved at the highest working concentration.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol is ideal for assays that are sensitive to organic solvents. The key is to maintain an acidic pH to keep the compound in its protonated, soluble salt form.

Materials:

  • 1H-1,2,4-Triazole-3,5-diamine sulfate (MW: 197.18 g/mol for the 1:1 salt)[4]

  • Sterile, nuclease-free water

  • Optional: 1N HCl for pH adjustment

Procedure:

  • Weigh out 19.72 mg of 1H-1,2,4-Triazole-3,5-diamine sulfate.

  • Add to 900 µL of sterile water in a microcentrifuge tube.

  • Vortex vigorously for 1-2 minutes. The compound should readily dissolve in dilute acid[5].

  • If any particulate remains, add 1-2 µL of 1N HCl, vortexing between additions, until the solution is completely clear. This ensures full protonation.

  • Adjust the final volume to 1.0 mL with sterile water.

  • Sterile-filter through a 0.22 µm syringe filter if using in cell culture.

  • Validation Step: Perform a serial dilution of this stock into your final assay buffer. Visually inspect for precipitation at each concentration under a microscope. This will determine the maximum soluble concentration in your assay.

Protocol 2: Preparation of a 200 mM DMSO Stock Solution

This is the most common method for achieving high stock concentrations for screening campaigns.

Materials:

  • 1H-1,2,4-Triazole-3,5-diamine sulfate

  • 100% DMSO, anhydrous or cell-culture grade

Procedure:

  • Weigh out 39.44 mg of 1H-1,2,4-Triazole-3,5-diamine sulfate.

  • Add to a sterile tube appropriate for DMSO.

  • Add 1.0 mL of 100% DMSO.

  • Vortex or place on a tube rotator at room temperature for 10-15 minutes until fully dissolved. Gentle warming to 37°C can be applied if needed.

  • Store in small aliquots at -20°C or -80°C in desiccated conditions to prevent water absorption by DMSO.

  • Validation Step: When preparing working solutions, dilute the DMSO stock directly into the final assay buffer. Ensure the final DMSO concentration does not exceed the tolerance limit of your assay (typically <0.5%). Check for precipitation.

Section 5: Data Summary & Assay Compatibility

The choice of solvent is a trade-off between solubility and potential assay interference. The following table summarizes the key considerations.

Solvent SystemMax Achievable Stock Conc. (Est.)ProsCons & Mitigation
Water / Acidic Buffer 50 - 100 mM- Biologically compatible- No organic solvent artifacts- May lower the pH of unbuffered/weakly buffered assays. (Mitigate: Use a strongly buffered assay medium).- Potential for precipitation at neutral pH.
100% DMSO >200 mM- High solubility for a wide range of compounds[2].- pH-independent dissolution.- Potential for cytotoxicity or enzyme inhibition. (Mitigate: Keep final concentration <0.5%; run a vehicle control).
Ethanol Moderate- Less toxic than DMSO for some cell types.- Lower solvating power than DMSO.- Can affect protein stability.
Co-solvents (e.g., PEG, Glycerol) Variable- Can improve solubility in aqueous solutions[6].- Can increase viscosity and affect assay kinetics.- Requires empirical testing for compatibility[6].

A Note on Biological Assays: The sulfate ion itself is generally considered biologically inert at the concentrations resulting from compound dilution. However, it is always best practice to include a vehicle control (the final concentration of your chosen solvent system without the compound) in your experimental design to account for any potential effects of the solvent on the biological system[7].

References

  • Vertex AI Search. (n.d.). Solubility of 1H-1,2,4-triazole.
  • Aggarwal, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health.
  • iChemical. (n.d.). Guanazole, CAS No. 1455-77-2.
  • Wikipedia. (n.d.). 1,2,3-Triazole.
  • ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3,5-diamine.
  • ChemBK. (2024). Guanazole.
  • Wikipedia. (n.d.). 1,2,4-Triazole.
  • ChemicalBook. (2025). 1H-1,2,4-Triazole-3,5-diamine.
  • ResearchGate. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate.
  • PubChem. (n.d.). 1H-1,2,4-Triazole-3,5-diamine sulfate.
  • Sciencemadness.org. (2016). Guanazoguanazole derivatives.
  • ResearchGate. (n.d.). Batch assays for biological sulfate-reduction: a review towards a standardized protocol.
  • National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Sigma-Aldrich. (n.d.). 3,5-Diamino-1,2,4-triazole 98 1455-77-2.

Sources

Technical Support Center: Characterization of Guanazole Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Substance Profile

Guanazole Sulfate (3,5-diamino-1,2,4-triazole sulfate) presents a unique set of characterization challenges primarily driven by the propensity of the triazole ring to form variable stoichiometries (1:1 vs. 2:1 salts) and the inherent hygroscopicity of sulfate salts in this class. This guide addresses the critical bottlenecks in solid-state analysis, stoichiometric validation, and stability profiling.

Physicochemical Snapshot
PropertySpecification / DataSource
Compound Name Guanazole Sulfate (1H-1,2,4-Triazole-3,5-diamine sulfate)[PubChem, 2023]
CAS Number 92278-55-2[PubChem, 2023]
Molecular Formula C₂H₇N₅O₄S (1:1 Salt)[PubChem, 2023]
Molecular Weight 197.18 g/mol [PubChem, 2023]
Key Hazard Irritant; Potential energetic decomposition at high T[Sigma-Aldrich, 2023]

Troubleshooting Module: Solid-State Identification

Q1: My DSC trace shows a broad endotherm before the melting event. Is this a polymorph or an impurity?

Diagnosis: This is likely dehydration or desolvation , not necessarily a polymorph. Guanazole sulfate is prone to forming hydrates due to the strong hydrogen-bonding capability of the sulfate anion and the amine groups on the triazole ring.

Technical Explanation: Sulfate salts of weak bases often exist as hydrates. A broad endotherm in the 80°C–120°C range typically indicates the loss of lattice water. If the event is non-reversible (verified by Cyclic DSC), it is a desolvation event.

Validation Protocol (Self-Validating System):

  • TGA/DSC Overlay: Run Thermogravimetric Analysis (TGA) simultaneously with DSC.

    • Success Criterion: If the DSC endotherm correlates with a quantitative mass loss (e.g., ~8.3% for a monohydrate), it is a solvate.

    • Failure Criterion: If no mass loss occurs, the endotherm represents a solid-solid transition or eutectic melt (impurity).

  • Hot-Stage Microscopy (HSM): Observe the crystals under polarized light while heating.

    • Visual Cue: Loss of birefringence (darkening) before melting confirms desolvation/amorphization.

Q2: How do I definitively distinguish the Salt from a Physical Mixture of Guanazole and Sulfuric Acid?

Diagnosis: Relying solely on melting point is insufficient due to potential eutectic formation between the free base and residual acid.

Technical Explanation: Protonation of the triazole ring at the N4 or N1 position induces significant shifts in the vibrational modes of the ring and the N-H stretches.

Validation Protocol (Spectroscopic Shift):

  • FT-IR Analysis: Focus on the 2500–3200 cm⁻¹ region.

    • Free Base: Sharp bands for primary amines (-NH₂).

    • Salt: Broad ammonium band (

      
      ) emerges; shift in the triazole ring breathing mode (~1500–1600 cm⁻¹).
      
  • Solid-State NMR (¹⁵N): This is the gold standard.

    • Mechanism:[1] Protonation dramatically shields the nitrogen nucleus.

    • Success Criterion: A significant upfield shift (>10 ppm) in the ¹⁵N signal of the ring nitrogen compared to the free base reference.

Troubleshooting Module: Stoichiometry & Purity

Q3: Elemental analysis suggests a deviation from the theoretical C/N ratio. Am I forming the Bis-Guanazole Sulfate (2:1)?

Diagnosis: Guanazole has two primary amine groups and a triazole ring, making it a polyfunctional base. Depending on the pH during crystallization, you may isolate the Monosulfate (1:1) or the Hemisulfate (2:1) (often referred to as the "bis" salt).

Technical Explanation: The pKa of the conjugate acid of guanazole is relatively low. In the presence of excess sulfuric acid, the 1:1 salt (C₂H₅N₅ · H₂SO₄) is favored.[2] In stoichiometric deficit, the 2:1 salt ((C₂H₅N₅)₂ · H₂SO₄) may precipitate.

Validation Protocol (Stoichiometric Calculation): Use Ion Chromatography (IC) for sulfate quantification coupled with qNMR for the organic base.

Salt FormTheoretical Sulfate Content (% w/w)Theoretical Base Content (% w/w)
Monosulfate (1:1) ~48.7%~51.3%
Hemisulfate (2:1) ~32.2%~67.8%

Action Plan:

  • Dissolve 10 mg of sample in D₂O with an internal standard (e.g., Maleic Acid).

  • Integrate the Triazole C-H proton signal vs. the Internal Standard to quantify the molar amount of Guanazole.

  • Compare with IC sulfate data to establish the molar ratio.

Workflow Visualization

The following diagram outlines the decision logic for validating the Guanazole Sulfate salt form and handling common characterization anomalies.

Guanazole_Characterization Start Start: Unknown Solid Isolated DSC Step 1: Thermal Analysis (DSC/TGA) Start->DSC MassLoss Mass Loss < 100°C? DSC->MassLoss Hydrate Probable Hydrate/Solvate MassLoss->Hydrate Yes Melting Sharp Melting Endotherm? MassLoss->Melting No StoichCheck Step 2: Stoichiometry Check (IC + NMR) Hydrate->StoichCheck After Drying Melting->StoichCheck Yes Impurity Physical Mixture or Impurity Melting->Impurity No (Broad/Multiple) Ratio1 Ratio 1:1 (Base:Acid) StoichCheck->Ratio1 Sulfate ~49% Ratio2 Ratio 2:1 (Base:Acid) StoichCheck->Ratio2 Sulfate ~32%

Caption: Decision tree for distinguishing Guanazole Sulfate stoichiometries and solvates.

Safety & Stability Warning

Critical Alert: Triazole derivatives are nitrogen-rich compounds. While sulfate salts are generally more stable than nitrates or perchlorates, thermal decomposition can still be vigorous .

  • Do not heat large quantities (>50 mg) in a sealed DSC pan without prior TGA screening to determine decomposition onset.

  • Incompatibility: Avoid contact with strong oxidizing agents (e.g., permanganates) as this may trigger energetic oxidation of the triazole ring.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22253214, 1H-1,2,4-Triazole-3,5-diamine sulfate. Retrieved October 26, 2023 from [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15078, 3,5-Diamino-1,2,4-triazole (Guanazole). Retrieved from [Link]

  • Inoue, K., et al. (2024). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Acta Crystallographica Section E. Retrieved from [Link]

  • Bolt, R., et al. (2025). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. (General reference for sulfate salt hygroscopicity). Retrieved from [Link]

Sources

Validation & Comparative

Analytical Methods for 1H-1,2,4-Triazole-3,5-diamine Sulfate Purity

[1][2]

Part 1: Compound Profile & Analytical Challenges

1H-1,2,4-Triazole-3,5-diamine sulfate is a salt form of Guanazole, a polar heterocyclic compound used as a pharmaceutical intermediate and corrosion inhibitor.

  • Chemical Structure: A 5-membered triazole ring with two amino groups. The sulfate salt typically exists as a stoichiometric complex (often 1:1 or 2:1 base:acid ratio).

  • Critical Attributes:

    • High Polarity: LogP < 0. Retains poorly on standard C18 columns.

    • Weak UV Absorbance: Lacks extended conjugation; requires detection at low wavelengths (<215 nm).

    • Amphoteric Nature: The triazole ring can act as both a weak acid and a weak base (

      
       and 
      
      
      related to protonation of amino groups).
Analytical Strategy Overview

The following diagram illustrates the integrated workflow for full characterization, ensuring both organic purity and salt stoichiometry.

AnalyticalWorkflowSampleRaw Sample(Guanazole Sulfate)PrepSample Preparation(Dissolution in H2O/Buffer)Sample->PrepPath2Counter-ion (Sulfate)(Method: Ion Chromatography)Sample->Path2 Sulfate ContentPath3Volatile/Water Content(Method: Karl Fischer)Sample->Path3 MoisturePath1Organic Impurities & Assay(Method: HILIC-UV)Prep->Path1 Organic PurityResultFinal CoA(Purity, Stoichiometry, Solvents)Path1->ResultPath2->ResultPath3->Result

Figure 1: Integrated analytical workflow for Guanazole Sulfate characterization.

Part 2: Primary Purity Assay (HILIC-HPLC)

Why this method? Standard Reverse Phase (RP) chromatography fails to retain 3,5-diamino-1,2,4-triazole due to its hydrophilicity. While Ion-Pairing RP is an option, it is notoriously difficult to equilibrate and incompatible with MS detection. HILIC is the superior choice, utilizing a water-rich layer on a polar stationary phase to retain the polar analyte.

Protocol 1: HILIC-UV Method (Recommended)
ParameterSpecificationRationale
Column Amide-functionalized HILIC (e.g., TSKgel Amide-80 or XBridge Amide), 4.6 x 150 mm, 3.5 µmAmide phases provide strong hydrogen bonding retention for amino-triazoles.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0)Low pH suppresses ionization of acidic silanols and improves peak shape.
Mobile Phase B Acetonitrile (HPLC Grade)High organic content induces HILIC partition mechanism.
Isocratic Ratio 80% B : 20% AHigh ACN is required to retain the polar compound.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 210 nmThe triazole ring has minimal absorbance; 210 nm captures the

transition.
Column Temp 30°CControls viscosity and mass transfer kinetics.
Injection Vol 5 µLPrevent solvent mismatch effects (diluent must be high % ACN).

System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical: Amines often tail on silica; Amide column mitigates this).

  • Retention Time: > 3.0 minutes (Must elute away from the void volume).

  • Resolution: > 2.0 between Guanazole and nearest impurity (e.g., Dicyandiamide).

Part 3: Salt Stoichiometry (Ion Chromatography)

The "purity" of a salt includes the correct ratio of base to acid. HPLC-UV only sees the Guanazole base. You must quantify the sulfate to distinguish the salt from a physical mixture or free base.

Protocol 2: Sulfate Determination via IC
  • Instrument: Ion Chromatograph with Conductivity Detector (suppressed).

  • Column: Anion Exchange (e.g., Dionex IonPac AS11-HC).

  • Eluent: KOH Gradient (10 mM to 40 mM) or Isocratic Carbonate/Bicarbonate.

  • Suppressor: Electrolytic or Chemical (regenerated).

  • Standard: NIST-traceable Sulfate standard (

    
    ).
    

Calculation:

Part 4: Impurity Profiling (Genotoxic Focus)

Synthesis of 1,2,4-triazoles often involves Hydrazine , a known mutagen and carcinogen. Standard HPLC-UV at 210 nm is insufficient for detecting trace hydrazine (ppm levels).

Protocol 3: Trace Hydrazine Determination
  • Method Principle: Derivatization with Benzaldehyde to form Benzalazine, followed by HPLC-UV.

  • Reaction:

    
    
    
  • LOD: < 1 ppm (Required for pharmaceutical compliance).

Synthesis Pathway & Impurity Origins:

SynthesisPathHydrazineHydrazine(Genotoxic Impurity)ReactionCyclization Reaction(Acidic Conditions)Hydrazine->ReactionFinalGuanazole SulfateHydrazine->FinalTrace CarryoverDicyandiamideDicyandiamide(Starting Material)Dicyandiamide->ReactionDicyandiamide->FinalUnreactedGuanazole1H-1,2,4-Triazole-3,5-diamine(Free Base)Reaction->GuanazoleGuanazole->FinalSulfateH2SO4Sulfate->Final

Figure 2: Synthesis pathway highlighting the origin of critical impurities.

Part 5: Method Comparison Guide

FeatureHILIC-UV (Recommended) Potentiometric Titration qNMR (Quantitative NMR)
Scope Organic Purity + AssayAssay Only (Total Base)Absolute Purity
Specificity High (Separates impurities)Low (Responds to any base)Very High (Structural ID)
LOD/LOQ High Sensitivity (ppm level)Low Sensitivity (%)Moderate (0.1%)
Throughput High (Automated)Medium (Manual/Auto)Low
Cost

(Column + Solvents)
$ (Reagents)

(Instrument)
Best For Routine QC & Impurity Profiling Raw Material Assay Reference Standard Qualification

Expert Insight: While Titration (using Perchloric acid in non-aqueous media) is a classic pharmacopoeial method for weak bases, it cannot distinguish between the active ingredient and basic impurities like Dicyandiamide. Therefore, HILIC-HPLC is mandatory for stability-indicating analysis.

References

  • Helix Chromatography. (2024). HPLC Methods for analysis of 1,2,4-triazole and polar compounds. Retrieved from

  • Sigma-Aldrich. (2024).[1] 3,5-Diamino-1,2,4-triazole Product Specification and Safety Data. Retrieved from

  • Depree, G. J., & Siegel, P. D. (2004). Determination of 3-amino-5-mercapto-1,2,4-triazole in serum by HPLC. Journal of Chromatography B. Retrieved from

  • Frontiers in Chemistry. (2022). Synthesis methods of 1,2,4-triazoles: A review. Retrieved from

  • Thermo Fisher Scientific. (2024). Ion Chromatography (IC) Applications for Sulfate Determination. Retrieved from

A Comparative Analysis of 1H-1,2,4-Triazole-3,5-diamine Analogues Versus Other Cyclin-Dependent Kinase Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the inhibition of cyclin-dependent kinases (CDKs) remains a cornerstone of therapeutic strategy. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. This guide provides a comprehensive comparison of a potent series of CDK inhibitors, the 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogues, with other well-established CDK inhibitors. We will delve into their comparative efficacy, selectivity, and the experimental methodologies used to evaluate these critical parameters, offering researchers and drug development professionals a detailed perspective for their own investigations.

Introduction to Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are a family of serine/threonine kinases that act as the master regulators of the cell cycle. Their activity is dependent on binding to their regulatory partners, the cyclins. Different cyclin-CDK complexes are active at specific phases of the cell cycle, driving the progression from one phase to the next. For instance, CDK4/6 complexed with cyclin D initiates the G1 phase, while CDK2/cyclin E and CDK1/cyclin B govern the G1/S and G2/M transitions, respectively. In many cancers, these pathways are hijacked, often through the overexpression of cyclins or the loss of endogenous inhibitors, leading to relentless cell division.

The therapeutic rationale for targeting CDKs is to reinstate cell cycle control, thereby halting the proliferation of cancer cells. This has led to the development of numerous small molecule inhibitors, some of which have achieved clinical success.

The Rise of 1-Acyl-1H-[1][2][3]triazole-3,5-diamine Analogues as Potent CDK Inhibitors

While the parent compound, 1H-1,2,4-triazole-3,5-diamine (also known as Guanazole), has been investigated for its anti-tumor properties, recent focus has shifted to its acylated analogues. A notable series of 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogues has demonstrated potent and selective inhibitory activity against CDK1 and CDK2.[1][2] The representative compound from this series, often referred to in literature as JNJ-7706621 , has emerged as a powerful tool for cancer research.[3][4][5]

This guide will focus on the performance of this class of compounds, typified by JNJ-7706621, in comparison to a panel of other significant CDK inhibitors:

  • FDA-Approved CDK4/6 Inhibitors:

    • Palbociclib (Ibrance®)

    • Ribociclib (Kisqali®)

    • Abemaciclib (Verzenio®)

  • Broad-Spectrum and Research CDK Inhibitors:

    • Roscovitine (Seliciclib)

    • Flavopiridol (Alvocidib)

Comparative Performance: A Data-Driven Analysis

The efficacy of a CDK inhibitor is primarily defined by its potency (how much of the drug is needed to inhibit the target) and its selectivity (which CDKs it inhibits). High potency is desirable for therapeutic efficacy, while high selectivity can minimize off-target effects and associated toxicities.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. The following table summarizes the reported IC50 values for the selected CDK inhibitors against key cell cycle CDKs.

InhibitorCDK1 (nM)CDK2 (nM)CDK4 (nM)CDK6 (nM)Reference(s)
JNJ-7706621 93-4-175[3][4]
Palbociclib>10,000>10,0001116MedChemExpress
Ribociclib>100,000>100,0001039MedChemExpress
Abemaciclib--210MedChemExpress
Roscovitine~700~700--Cell Signaling Technology
Flavopiridol30170100-MedChemExpress

Note: IC50 values can vary depending on the assay conditions. Data is compiled from various sources for comparative purposes.

From this data, it is evident that the 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogue, JNJ-7706621, is a highly potent inhibitor of CDK1 and CDK2, with IC50 values in the low nanomolar range. This contrasts sharply with the FDA-approved inhibitors Palbociclib, Ribociclib, and Abemaciclib, which are highly selective for CDK4 and CDK6. Roscovitine and Flavopiridol exhibit a broader spectrum of activity, inhibiting multiple CDKs with varying potencies.

The selectivity profile of JNJ-7706621 is noteworthy. While it potently inhibits CDK1 and CDK2, it also demonstrates activity against Aurora kinases A and B (IC50s of 11 nM and 15 nM, respectively), classifying it as a dual CDK/Aurora kinase inhibitor.[4] This polypharmacology can be advantageous in certain cancer contexts where both pathways are dysregulated.

Cellular Proliferation and In Vivo Efficacy

The ultimate measure of an anti-cancer agent's potential is its ability to inhibit tumor growth in a biological system.

The 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogues have demonstrated potent anti-proliferative activity in various human tumor cell lines.[1][2] The lead compound, JNJ-7706621, has shown in vivo efficacy in a human melanoma A375 xenograft model in nude mice, indicating its potential for therapeutic development.[1][6][7][8]

Experimental Methodologies: A Guide for the Bench Scientist

To ensure the scientific integrity of our comparison, it is crucial to understand the experimental protocols used to generate the data. Here, we provide detailed, step-by-step methodologies for key assays used in the evaluation of CDK inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production.

Causality Behind Experimental Choices: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to ATP interference, making it a robust platform for inhibitor screening. The use of a specific CDK/cyclin complex ensures that the inhibitory activity is measured against the biologically relevant form of the enzyme.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase reaction buffer containing the specific CDK/cyclin complex (e.g., CDK2/Cyclin A), the substrate (e.g., a peptide substrate like Histone H1), and ATP at a concentration close to its Km for the kinase.

    • Prepare serial dilutions of the test inhibitor (e.g., 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogue) and control inhibitors in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test inhibitor or vehicle control.

    • Add 2.5 µL of the 2X kinase reaction buffer to each well to initiate the reaction.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_0 In Vitro Kinase Assay Workflow reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Inhibitor) kinase_reaction Kinase Reaction (Incubate at 30°C) reagent_prep->kinase_reaction adp_detection_1 Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) kinase_reaction->adp_detection_1 adp_detection_2 Generate Luminescence (Add Kinase Detection Reagent) adp_detection_1->adp_detection_2 data_analysis Data Acquisition & Analysis (Luminescence Reading, IC50 Calculation) adp_detection_2->data_analysis

Caption: Workflow for an in vitro CDK kinase inhibition assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a CDK inhibitor.

Causality Behind Experimental Choices: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content: cells in G1 have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount of DNA. Treatment with a CDK inhibitor is expected to cause an arrest in a specific phase of the cell cycle, which can be quantified by this method.

Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the CDK inhibitor or vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. RNase A is crucial to prevent the staining of double-stranded RNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry and Analysis:

    • Acquire the samples on a flow cytometer, measuring the PI fluorescence.

    • Analyze the data using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase of the cell cycle.

G cluster_1 Cell Cycle Analysis Workflow cell_treatment Cell Treatment with CDK Inhibitor harvest_fix Cell Harvesting & Fixation (Ethanol Fixation) cell_treatment->harvest_fix pi_staining Propidium Iodide Staining (Includes RNase A) harvest_fix->pi_staining flow_cytometry Flow Cytometry Acquisition pi_staining->flow_cytometry data_analysis Cell Cycle Profile Analysis (%G1, S, G2/M) flow_cytometry->data_analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Signaling Pathways and Mechanism of Action

CDK inhibitors exert their effects by blocking the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).

G cluster_pathway CDK-Mediated Cell Cycle Progression GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 GrowthFactors->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 activates transcription S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinE_CDK2->Rb hyper-phosphorylates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication CDK_Inhibitor CDK Inhibitor (e.g., 1-acyl-1H-1,2,4-triazole-3,5-diamine analogue) CDK_Inhibitor->CyclinD_CDK46 inhibits CDK_Inhibitor->CyclinE_CDK2 inhibits

Caption: Simplified signaling pathway of CDK-mediated cell cycle progression and the points of inhibition.

In a normal G1 to S phase transition, the Cyclin D-CDK4/6 complex phosphorylates Rb, causing it to release the E2F transcription factor. E2F then activates the transcription of genes necessary for S-phase entry, including Cyclin E. The subsequent activation of the Cyclin E-CDK2 complex leads to the hyper-phosphorylation of Rb, further promoting E2F activity and committing the cell to DNA replication.

CDK inhibitors, by binding to the ATP-binding pocket of the CDKs, prevent this phosphorylation cascade. CDK4/6-selective inhibitors primarily block the initial phosphorylation of Rb, leading to a G1 arrest. The 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogues, with their potent inhibition of CDK1 and CDK2, can induce arrest at both the G1/S and G2/M checkpoints.

Conclusion and Future Directions

The 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogues, exemplified by JNJ-7706621, represent a class of highly potent CDK1 and CDK2 inhibitors with demonstrated anti-proliferative activity and in vivo efficacy. Their distinct selectivity profile, also targeting Aurora kinases, sets them apart from the highly selective CDK4/6 inhibitors that have gained FDA approval.

For researchers in the field, the choice of a CDK inhibitor will depend on the specific biological question being addressed. For studying the roles of CDK4/6 in specific cancer types, inhibitors like Palbociclib, Ribociclib, and Abemaciclib are invaluable tools. However, for investigating the functions of CDK1 and CDK2, or for exploring the therapeutic potential of dual CDK/Aurora kinase inhibition, the 1-acyl-1H-[1][2][3]triazole-3,5-diamine analogues offer a compelling alternative.

The detailed experimental protocols provided in this guide serve as a starting point for the rigorous evaluation of these and other novel CDK inhibitors. As our understanding of the intricacies of the cell cycle and the complexities of cancer continues to grow, so too will the development of more sophisticated and targeted CDK inhibitors, ultimately paving the way for more effective cancer therapies.

References

  • Lin, R., Connolly, P. J., Huang, S., Wetter, S. K., Lu, Y., Murray, W. V., Emanuel, S. L., Gruninger, R. H., Fuentes-Pesquera, A. R., Rugg, C. A., Middleton, S. A., & Jolliffe, L. K. (2005). 1-Acyl-1H-[1][2][3]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors: synthesis and evaluation of biological activities. Journal of medicinal chemistry, 48(13), 4208–4211. [Link]

  • ChEMBL. (n.d.). Document Report Card for CHEMBL1138547. European Bioinformatics Institute. Retrieved from [Link]

  • Emanuel, S., Rugg, C. A., Gruninger, R. H., Lin, R., Fuentes-Pesquera, A., Connolly, P. J., Wetter, S. K., Hollister, B., Kruger, J. A., Napier, C., Jolliffe, L., & Middleton, S. A. (2005). The in vitro and in vivo effects of JNJ-7706621: a dual inhibitor of cyclin-dependent kinases and aurora kinases. Cancer research, 65(19), 9038–9046. [Link]

  • MDPI. (2023). Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice. International Journal of Molecular Sciences, 24(17), 13139. [Link]

  • ResearchGate. (n.d.). The in vivo antitumor efficacy of SYHA1813 was demonstrated in A375.... Retrieved from [Link]

  • Altogen Labs. (n.d.). A375 Xenograft Model. Retrieved from [Link]

Sources

A Comparative Guide to Triazole Derivatives in Catalysis: From Ligand Design to Catalytic Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical synthesis, the quest for efficient, selective, and robust catalysts is paramount. Among the plethora of molecular scaffolds employed in catalyst design, triazole derivatives have emerged as a privileged class of compounds, demonstrating remarkable versatility and efficacy in a wide array of catalytic transformations. This guide offers a comparative study of triazole derivatives in catalysis, providing insights into their structural nuances, performance in key reactions, and the experimental methodologies that underpin their application.

The Ascendancy of Triazoles in Catalysis: A Structural and Electronic Perspective

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, exist as two primary isomers: 1,2,3-triazoles and 1,2,4-triazoles. Their popularity in catalysis stems from a unique combination of electronic and structural features. The nitrogen-rich core provides multiple coordination sites for metal centers, acting as effective ligands in transition-metal catalysis.[1] Furthermore, the triazole ring can engage in hydrogen bonding and other non-covalent interactions, rendering it a valuable component in organocatalyst design.

The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making a diverse library of these derivatives readily accessible for catalytic screening and optimization.[2]

This guide will delve into a comparative analysis of triazole derivatives in three key areas of catalysis:

  • Transition-Metal Catalysis: Focusing on their role as ligands in cross-coupling reactions.

  • Asymmetric Catalysis: Examining their application in enantioselective transformations.

  • Organocatalysis: Highlighting their function as N-heterocyclic carbene (NHC) precursors.

Transition-Metal Catalysis: A Comparative Study in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of the palladium catalyst is heavily reliant on the nature of the supporting ligand. Triazole-based ligands have shown considerable promise in this arena.

A study on the application of a series of novel 1,2,3-triazole ligands in the palladium-catalyzed Suzuki-Miyaura cross-coupling of unactivated aryl chlorides with phenylboronic acid revealed the significant influence of substituents on the triazole ring.[3] The results, summarized in the table below, demonstrate that electron-donating groups on the triazole scaffold can enhance catalytic activity.

LigandSubstituent at C4 of TriazoleYield (%)[3]
L1 Phenyl78
L2 2,6-Dimethoxyphenyl92
L3 4-Methoxyphenyl85
L4 4-(Trifluoromethyl)phenyl72

The superior performance of ligand L2 , bearing a 2,6-dimethoxyphenyl substituent, is attributed to its enhanced electron-donating ability, which facilitates the oxidative addition of the aryl chloride to the palladium center, a crucial step in the catalytic cycle.[3]

In a separate study, phosphino-triazole ligands were compared with established, commercially available phosphine ligands such as S-Phos and X-Phos in the Suzuki-Miyaura coupling of sterically hindered substrates. The results indicated that certain phosphino-triazole ligands can achieve comparable or even superior conversions.[4]

LigandConversion (%)[4]
29g (Cyclohexyl-substituted triazole-phosphine) 99
29m (Cyclohexyl-substituted triazole-phosphine) 60
29h (tert-Butyl-substituted triazole-phosphine) 47
29n (tert-Butyl-substituted triazole-phosphine) 13
S-Phos 87
X-Phos 50

These findings underscore the tunability of triazole-based ligands and their potential to outperform even well-established catalyst systems in challenging cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling reaction using a palladium/triazole ligand system.[3]

Materials:

  • Aryl halide (e.g., 4-chlorotoluene) (0.5 mmol)

  • Aryl boronic acid (e.g., phenylboronic acid) (0.75 mmol)

  • Palladium acetate [Pd(OAc)₂]

  • Triazole ligand (e.g., 1-Benzyl-4-(2,6-dimethoxyphenyl)-lH-1,2,3-triazole)

  • Cesium carbonate (Cs₂CO₃) (0.75 mmol)

  • 1,4-Dioxane (2.0 mL total volume)

  • Decane (internal standard)

  • Schlenk tube

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (0.5 mmol), aryl boronic acid (0.75 mmol), and cesium carbonate (0.75 mmol).

  • In a separate vial, prepare a stock solution of the palladium precursor and the triazole ligand in 1,4-dioxane. The typical Pd/ligand ratio is 1:1.

  • Add the appropriate volume of the catalyst/ligand solution to the Schlenk tube.

  • Add decane as an internal standard and enough 1,4-dioxane to bring the total reaction volume to 2.0 mL.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a short pad of silica gel to remove the palladium catalyst.

  • The filtrate can be further purified by column chromatography to isolate the desired biaryl product.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Weigh Aryl Halide, Boronic Acid, Base mix Combine in Schlenk Tube under Inert Atmosphere reagents->mix catalyst Prepare Pd/Triazole Ligand Solution catalyst->mix heat Heat to 100 °C with Stirring mix->heat Seal Tube monitor Monitor by GC heat->monitor Take Aliquots cool Cool to RT monitor->cool Reaction Complete filter Filter through Silica Gel cool->filter purify Column Chromatography filter->purify product Isolated Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Asymmetric Catalysis: The Quest for Enantioselectivity with Chiral Triazoles

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral triazole derivatives have proven to be highly effective ligands in a variety of asymmetric transformations.

An enantioselective copper-catalyzed azidation/click cascade reaction for the synthesis of chiral 1,2,3-triazoles highlights the critical role of the ligand and reaction conditions in achieving high enantioselectivity.[2] The optimization of this reaction involved screening various Box (bis(oxazoline)) ligands and solvents.

LigandSolventYield (%)[2]ee (%)[2]
L1DCE4585
L8DCE6292
L8DCM 70 94
L10DCE5890

The results clearly indicate that the combination of ligand L8 and dichloromethane (DCM) as the solvent provides the optimal balance of yield and enantioselectivity for this transformation. Further optimization of the azidating reagent led to a remarkable 99% yield and 94% ee.[2] This demonstrates the profound impact that subtle modifications to the catalytic system can have on the outcome of an asymmetric reaction.

Experimental Protocol: Enantioselective Copper-Catalyzed Azidation/Click Cascade Reaction

The following is a representative protocol for the synthesis of chiral 1,2,3-triazoles.[2]

Materials:

  • N-propargyl-β-ketoamide (substrate)

  • Azidating reagent (e.g., N-benzyl-azidobenziodazolone)

  • Copper(I) tetrafluoroborate-acetonitrile complex [Cu(MeCN)₄PF₆]

  • Chiral Box ligand (e.g., L8)

  • Dichloromethane (DCM), anhydrous

  • Schlenk tube

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk tube under a nitrogen atmosphere, add Cu(MeCN)₄PF₆ (5 mol%) and the chiral Box ligand (6 mol%).

  • Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the N-propargyl-β-ketoamide substrate to the reaction mixture.

  • Add the azidating reagent.

  • Stir the reaction mixture at 25 °C under a nitrogen atmosphere for 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by silica gel flash chromatography to afford the desired chiral 1,2,3-triazole.

Asymmetric_Catalysis_Cycle catalyst Cu(I)/Chiral Ligand intermediate1 Copper Acetylide Intermediate catalyst->intermediate1 reacts with substrate N-propargyl-β-ketoamide substrate->intermediate1 azide Azidating Reagent intermediate2 Azide Coordination azide->intermediate2 coordinates intermediate1->intermediate2 cycloaddition [3+2] Cycloaddition intermediate2->cycloaddition product Chiral Triazole cycloaddition->product forms product->catalyst regenerates

Caption: A simplified catalytic cycle for the copper-catalyzed azide-alkyne cycloaddition.

Triazole-Derived N-Heterocyclic Carbenes in Organocatalysis

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts. Triazolium salts serve as stable precursors to triazolylidene NHCs, which are mesoionic carbenes with unique electronic properties.

A comparative study of manganese complexes bearing imidazolium- and triazolium-derived NHC ligands in the N-alkylation of anilines with benzylic alcohols demonstrated the superior catalytic activity of the triazolylidene-based system, particularly at low base loadings.[5] A Mn complex with a bis-triazolylidene ligand achieved a 92% yield of the corresponding amine.[5] This highlights the potential of triazole-derived NHCs to offer advantages over their more common imidazolylidene counterparts in certain applications.

The enhanced stability and stronger σ-donating ability of triazolylidene carbenes can be attributed to the mesoionic nature of the ring system. This can lead to more robust and active catalysts.

Conclusion: The Expanding Role of Triazoles in Catalysis

The comparative data and experimental protocols presented in this guide underscore the significant and expanding role of triazole derivatives in catalysis. Their modular synthesis, tunable electronic and steric properties, and demonstrated efficacy in a range of important chemical transformations make them a highly attractive scaffold for catalyst development.

From enhancing the efficiency of cross-coupling reactions to enabling highly enantioselective syntheses and providing access to novel organocatalysts, triazoles continue to push the boundaries of what is possible in modern chemical synthesis. For researchers and drug development professionals, a deep understanding of the structure-activity relationships of these versatile compounds is essential for the rational design of next-generation catalysts.

References

  • Sarkar, B. et al. New 1,2,3-triazole ligands through click reactions and their palladium and platinum complexes. Dalton Transactions2011 , 40(41), 10875-10884. [Link]

  • Deng, Q.-H. et al. Enantioselective copper-catalyzed azidation/click cascade reaction for access to chiral 1,2,3-triazoles. Nature Communications2024 , 15(1), 313. [Link]

  • Kaur, N. et al. Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. Polycyclic Aromatic Compounds2021 , 41(5), 1049-1059. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Comptes Rendus. Chimie. Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Palomas, D. et al. Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes. Angewandte Chemie International Edition2007 , 46(25), 4752-4755. [Link]

  • Peris, E. et al. Bis-Triazolylidenes of Manganese and Rhenium and Their Catalytic Application in N-Alkylation of Amines with Alcohols. Organometallics2023 , 42(8), 755-763. [Link]

  • Namdeo, P. K. et al. Ru(ii)–N-heterocyclic carbene complexes: synthesis, characterization, transfer hydrogenation reactions and biological determination. RSC Advances2016 , 6(83), 79493-79502. [Link]

  • Scientific World Info. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. [Link]

  • Matin, M. M. et al. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry2022 , 10, 889127. [Link]

  • PubMed Central. An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities. [Link]

  • Mata, J. A. et al. Reactivity differences in the syntheses of chelating N-heterocyclic carbene complexes of rhodium are ascribed to ligand anisotropy. Organometallics2004 , 23(6), 1253-1263. [Link]

  • Geny, A. et al. Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research2003 , 36(12), 907-915. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • Kelly, C. J. et al. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics2017 , 36(19), 3712-3725. [Link]

  • SciELO México. Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor. [Link]

  • Balakrishna, M. S. et al. RuII complexes of 1,2,3-triazole appended tertiary phosphines, [P(Ph){(o-C6H4)(1,2,3-N3C(Ph)CH}2] and [P(Ph){o-C6H4(CCH)-(1,2,3-N3-Ph)}2]: highly active. Dalton Transactions2022 , 51(18), 6795-6807. [Link]

  • UQ eSpace. 1H-1,2,3-Triazole: From Structure to Function and Catalysis. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

  • Wang, Z. et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry2022 , 10, 997327. [Link]

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Publish Comparison Guide: Validation of 1H-1,2,4-Triazole-3,5-diamine Sulfate Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-1,2,4-Triazole-3,5-diamine sulfate (also known as Guanazole sulfate ) is a diamino-triazole derivative that functions as a potent Ribonucleotide Reductase (RNR) inhibitor . Historically investigated for the treatment of acute leukemias (AML, ALL), it operates by scavenging the tyrosyl free radical of the RNR R2 subunit, a mechanism shared with Hydroxyurea (HU).

While Hydroxyurea remains the clinical standard for RNR inhibition, Guanazole sulfate offers distinct pharmacokinetic profiles and lacks complete cross-resistance in certain HU-resistant cell lines. This guide provides a technical validation framework for researchers comparing Guanazole sulfate against standard RNR inhibitors.

Part 1: Comparative Analysis

Guanazole Sulfate vs. Market Alternatives

The following analysis compares Guanazole Sulfate with Hydroxyurea (Standard) and Gemcitabine (Nucleoside Analog) . While all three target DNA synthesis, their specific modes of action and resistance profiles differ.

Table 1: Comparative Performance Profile
FeatureGuanazole Sulfate Hydroxyurea (HU) Gemcitabine
Mechanism RNR R2 Subunit Radical ScavengerRNR R2 Subunit Radical ScavengerNucleoside Analog (Chain Terminator + RNR Inhibitor)
Primary Target Tyrosyl Radical (R2)Tyrosyl Radical (R2)DNA Polymerase / RNR R1 Subunit
Potency (L1210 IC50) ~150–300 µM (Est.)~85 µM< 0.1 µM
Solubility High (Water soluble salt)HighModerate
Key Toxicity Myelosuppression (Leukopenia)Myelosuppression (Megaloblastic anemia)Myelosuppression, Hepatotoxicity
Resistance Effective in some HU-resistant linesRapid development of resistance (R2 overexpression)Deoxycytidine kinase (dCK) deficiency

Key Insight: Guanazole sulfate is strictly an S-phase specific agent. Unlike Gemcitabine, which incorporates into DNA, Guanazole (like HU) starves the DNA polymerase of dNTPs without directly damaging the DNA backbone, allowing for reversibility in synchronization protocols.

Part 2: Mechanistic Validation (Pathway)

To validate the biological activity of Guanazole Sulfate, one must confirm its ability to inhibit the conversion of Ribonucleotides (NDPs) to Deoxyribonucleotides (dNDPs).

Figure 1: RNR Inhibition Pathway

The following diagram illustrates the specific intervention point of Guanazole Sulfate within the dNTP biosynthesis pathway.

RNR_Pathway NDP Ribonucleoside Diphosphates (NDPs) RNR_Active Active RNR Enzyme (R1 + R2 Subunits) NDP->RNR_Active Substrate Binding dNTP Deoxyribonucleoside Triphosphates (dNTPs) RNR_Active->dNTP Reduction Tyrosyl Tyrosyl Radical (Y•) (Essential for Catalysis) Tyrosyl->RNR_Active Radical Transfer DNA_Syn DNA Synthesis (S-Phase) dNTP->DNA_Syn Polymerization Guanazole Guanazole Sulfate (Inhibitor) Guanazole->Tyrosyl Scavenges Radical (Inactivation) Hydroxyurea Hydroxyurea (Alternative) Hydroxyurea->Tyrosyl Scavenges Radical

Caption: Guanazole sulfate inactivates Ribonucleotide Reductase by quenching the essential tyrosyl radical on the R2 subunit, halting dNTP production.

Part 3: Experimental Validation Protocols

To objectively validate a batch of 1H-1,2,4-Triazole-3,5-diamine sulfate, researchers should perform the following two assays. These protocols are designed to confirm both enzymatic inhibition (Mechanism) and phenotypic efficacy (Cellular Activity).

Protocol 1: Ribonucleotide Reductase (RNR) Inhibition Assay

Objective: Quantify the reduction of CDP to dCDP in the presence of the inhibitor.

Materials:

  • Enzyme: Recombinant Mouse or Human RNR (R1 and R2 subunits).

  • Substrate: [³H]-CDP (Cytidine diphosphate).

  • Reagents: DTT (Dithiothreitol), ATP (Effector), Magnesium Acetate.

  • Separation: Boronate affinity resin (Affi-Gel 601 or similar).

Step-by-Step Methodology:

  • Enzyme Activation: Pre-incubate R1 and R2 subunits (1:1 ratio) in assay buffer (50 mM HEPES, pH 7.2, 4 mM ATP, 6 mM Mg-Acetate, 10 mM DTT) at 37°C for 5 minutes.

  • Inhibitor Treatment: Add Guanazole Sulfate (dissolved in water) at graded concentrations (e.g., 0, 10, 50, 100, 500, 1000 µM). Include Hydroxyurea as a positive control.[1]

  • Reaction Initiation: Add [³H]-CDP to the mixture to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by boiling (95°C for 3 min) or adding 1M HClO₄.

  • Separation: Pass the mixture through a Boronate affinity column.

    • Mechanism:[1][2][3] Boronate binds the cis-diols of ribonucleotides (CDP). Deoxyribonucleotides (dCDP) lack the 2'-OH and flow through.

  • Quantification: Measure the radioactivity (CPM) of the flow-through using liquid scintillation counting.

  • Calculation: Plot % Activity vs. Log[Concentration] to determine IC50.

Protocol 2: S-Phase Arrest & Cytotoxicity Assay

Objective: Confirm that the compound causes S-phase accumulation (characteristic of RNR inhibitors) and reduces cell viability.

Materials:

  • Cell Line: L1210 (Murine Leukemia) or K562 (Human CML).

  • Reagents: Propidium Iodide (PI), RNase A, MTT or Resazurin reagent.

Step-by-Step Methodology:

  • Seeding: Seed L1210 cells at 5 × 10⁴ cells/mL in RPMI-1640 + 10% FBS.

  • Treatment: Treat cells with Guanazole Sulfate (100–500 µM) for 24 hours.

  • Viability (MTT): At 72h, add MTT reagent. Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.

  • Cell Cycle (Flow Cytometry):

    • Harvest cells at 24h post-treatment.

    • Fix in 70% ethanol (-20°C) overnight.

    • Wash with PBS.

    • Stain with PI (50 µg/mL) + RNase A (100 µg/mL) for 30 min at 37°C.

    • Analyze DNA content via Flow Cytometry.

  • Expected Result: A significant increase in the S-phase population compared to untreated control, indicating DNA synthesis blockage.

Figure 2: Validation Workflow

This flowchart outlines the logical progression for validating a new batch of Guanazole Sulfate.

Validation_Workflow Start Start Validation Solubility 1. Solubility Check (Water/PBS) Start->Solubility Enzyme_Assay 2. RNR Assay (In Vitro) Solubility->Enzyme_Assay Cell_Assay 3. Cell Viability (L1210/K562) Enzyme_Assay->Cell_Assay Cycle_Analysis 4. Cell Cycle (Flow Cytometry) Cell_Assay->Cycle_Analysis Decision Data Analysis Cycle_Analysis->Decision Pass PASS: IC50 < 300µM S-Phase Arrest Decision->Pass Criteria Met Fail FAIL: No Inhibition or G1 Arrest Decision->Fail Criteria Failed

Caption: Step-by-step workflow for validating Guanazole Sulfate activity, moving from chemical properties to biological phenotype.

References

  • Brockman, R. W., et al. (1970).[1] "Inhibition of ribonucleotide reductase, DNA synthesis, and L1210 leukemia by guanazole." Cancer Research, 30(9), 2358-2368.[1]

  • Gale, G. R., et al. (1979). "Synergistic action of high-dose hydroxyurea when used with cyclophosphamide and certain new organoplatinum complexes in treatment of advanced L1210 leukemia." Cancer, 43(6).

  • Cory, J. G., et al. (1988). "Cross-resistance patterns in hydroxyurea-resistant leukemia L1210 cells." Cancer Research, 48(16).

  • Shao, J., et al. (2013). "Ribonucleotide Reductase Inhibitors and Future Drug Design." Molecular Cancer Therapeutics.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 15078, Guanazole." PubChem.

Sources

A Comparative Guide to Alternatives for Guanazole Sulfate in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For decades, guanazole (3,5-diamino-1,2,4-triazole), often used as its sulfate salt, has served as a foundational reagent in the synthesis of nitrogen-rich compounds. Its applications span from pharmaceuticals to energetic materials. However, the evolving landscape of chemical synthesis—driven by demands for improved safety, efficiency, and environmental stewardship—necessitates a critical evaluation of its role and the viability of alternative reagents. This guide provides an in-depth comparison of guanazole sulfate with contemporary alternatives, supported by experimental data, to inform reagent selection in modern research and development.

Guanazole Sulfate: A Foundational but Flawed Workhorse

  • Safety Concerns: The synthesis often involves hydrazine and its salts, which are toxic and potentially explosive.

  • Process Inefficiencies: Traditional methods can be lengthy, require harsh conditions, and may use hazardous solvents like methanol for purification.[3]

  • Limited Versatility: While excellent for producing the 3,5-diamino-1,2,4-triazole core, derivatization often requires further, sometimes complex, synthetic steps.

The Rise of Modern Alternatives

Driven by the limitations of guanazole-based syntheses, researchers have developed several alternative strategies and reagents for the construction of 1,2,4-triazole rings and other nitrogen-rich heterocycles. This guide will focus on two prominent and practical alternatives: Aminoguanidine Salts and Catalyst- and Metal-Free Multi-Component Reactions .

Alternative 1: Aminoguanidine Salts (e.g., Bicarbonate)

Aminoguanidine and its salts have emerged as highly versatile and often safer alternatives to guanazole sulfate for the synthesis of a wide array of nitrogen-containing heterocycles.[4][5] The bicarbonate salt, in particular, is noted for its stability and ease of handling.

Mechanism and Synthetic Advantages

Aminoguanidine can be synthesized from calcium cyanamide and hydrazine sulfate, followed by conversion to the more easily purified bicarbonate salt.[6] This reagent can then be used in cyclization reactions with various electrophiles to form triazoles and other heterocycles.

The key advantage of aminoguanidine lies in its reactive guanidinyl moiety, which can readily participate in condensation and cyclization reactions. This versatility allows for the synthesis of a broader range of substituted triazoles and other nitrogen-rich compounds.

Head-to-Head Comparison: Guanazole Sulfate vs. Aminoguanidine Bicarbonate
FeatureGuanazole SulfateAminoguanidine BicarbonateRationale & Expert Insight
Primary Application Precursor to 3,5-diamino-1,2,4-triazoleVersatile precursor for various heterocyclesAminoguanidine's broader utility makes it a more flexible tool in a medicinal chemist's arsenal.[4]
Safety Profile Synthesis involves hazardous hydrazine saltsCan be synthesized from less hazardous precursorsWhile both involve hydrazine derivatives, the aminoguanidine bicarbonate synthesis pathway offers more control and purification options.[6]
Reaction Conditions Often requires elevated temperatures and pressuresMilder reaction conditions are often possibleThe increased reactivity of aminoguanidine can lead to more energy-efficient and scalable processes.
Product Diversity Primarily yields the guanazole coreCan be used to create a wide range of substituted heterocyclesThis flexibility is crucial for generating diverse compound libraries for drug discovery.
Cost-Effectiveness Can be cost-effective for bulk production of guanazolePrecursor costs can be higher, but versatility may offset thisThe overall cost-benefit analysis often favors aminoguanidine when a variety of derivatives are needed.
Experimental Workflow: Synthesis of a Substituted Triazole using Aminoguanidine

The following diagram illustrates a general workflow for the synthesis of a substituted 1,2,4-triazole using aminoguanidine bicarbonate, a common application where it excels over guanazole sulfate.

G cluster_prep Reagent Preparation cluster_reaction Condensation & Cyclization cluster_workup Workup & Purification A Aminoguanidine Bicarbonate C Mix A and B in suitable solvent (e.g., Ethanol) A->C B Carboxylic Acid Derivative (R-COOH) B->C D Heat under reflux (e.g., 78°C) C->D E Monitor reaction by TLC D->E F Cool reaction mixture E->F G Precipitate product (e.g., by adding water) F->G H Filter and wash solid G->H I Recrystallize to purify H->I J Substituted 1,2,4-Triazole Product I->J

Caption: General workflow for substituted 1,2,4-triazole synthesis.

Alternative 2: Oxidant- and Metal-Free Multi-Component Reactions

A significant advancement in triazole synthesis is the development of multi-component reactions (MCRs) that avoid the need for pre-formed, potentially hazardous precursors like guanazole. These reactions often proceed under mild conditions and are atom-economical.

Mechanistic Innovation

One notable example is the three-component condensation of isothiocyanates, amidines, and hydrazines.[7] This approach allows for the direct synthesis of fully substituted 1H-1,2,4-triazol-3-amines without the need for external catalysts, ligands, or oxidants.

G A Isothiocyanate (R1-NCS) D One-Pot Reaction (Solvent, Heat) A->D B Amidine (R2-C(NH)NH2) B->D C Hydrazine (R3-NHNH2) C->D E Substituted 1,2,4-Triazol-3-amine D->E Desulfurization & Deamination Condensation

Caption: Metal-free, three-component synthesis of triazol-3-amines.

This method offers significant advantages in terms of efficiency and the ability to generate diverse molecular structures by simply varying the starting components.

Performance Comparison
FeatureGuanazole Sulfate SynthesisMulti-Component Reaction (MCR)Rationale & Expert Insight
Atom Economy Lower, involves salt formation and potential byproductsHigh, most atoms from starting materials are incorporatedMCRs are inherently more efficient and generate less waste, aligning with green chemistry principles.
Step Economy Often multi-step (synthesis of guanazole, then derivatization)Typically one-potReducing the number of synthetic steps saves time, resources, and reduces cumulative yield loss.
Substrate Scope Limited to derivatives of the guanazole coreBroad, depends on the availability of starting materialsThe ability to vary three components independently allows for the rapid generation of large compound libraries.[7]
Safety Relies on potentially hazardous hydrazine saltsAvoids pre-synthesized hazardous precursorsBy generating the reactive intermediates in situ, the MCR approach can mitigate some of the risks associated with handling and storing hazardous reagents.

Experimental Protocols

Protocol 1: Synthesis of 3,5-diamino-1,2,4-triazole (Guanazole) from Dicyandiamide and Hydrazine Dihydrochloride
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add dicyandiamide (1.0 eq) and hydrazine dihydrochloride (1.05 eq) to water.

  • Heating: Heat the mixture to reflux (approximately 100-110°C) with stirring.

  • Reaction Monitoring: Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Neutralization & Isolation: After completion, cool the reaction mixture to room temperature. Neutralize with a solution of sodium hydroxide to precipitate the guanazole.

Protocol 2: Synthesis of a Substituted 1,2,4-Triazole via Multi-Component Reaction

This protocol is a generalized representation of the catalyst-free MCR approach.[7]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amidine hydrochloride (1.0 eq), isothiocyanate (1.1 eq), and hydrazine hydrate (1.2 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 80-100°C.

  • Reaction Monitoring: Stir the reaction at this temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired substituted 1,2,4-triazol-3-amine.

Conclusion and Future Outlook

While guanazole sulfate remains a viable reagent for specific applications, its limitations in terms of safety, efficiency, and versatility are significant. For researchers and drug development professionals, aminoguanidine salts offer a more flexible and often safer alternative for creating a wide range of heterocyclic scaffolds. Furthermore, the adoption of multi-component reactions represents a paradigm shift towards more sustainable and efficient synthesis, allowing for the rapid generation of complex molecules from simple, readily available starting materials.

As the field of chemical synthesis continues to advance, the selection of reagents and methodologies will increasingly be guided by the principles of green chemistry, safety, and efficiency. In this context, the alternatives to guanazole sulfate presented here offer compelling advantages and represent the future of nitrogen-rich heterocycle synthesis.

References

  • Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.
  • Hydrothermal synthesis method of 3,5-diamino-1,2,4-triazole.
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

  • Synthesis of 3,5-Diamino-1,2,4-triazole Sulfate. Semantic Scholar. [Link]

  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

  • 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. National Institutes of Health. [Link]

  • Synthesis of 3-Azido-5-amino-1,2,4-triazole. ResearchGate. [Link]

  • 5-ATz part 4 (Aminoguanidine Bicarbonate). YouTube. [Link]

  • Synthesis, Structure, and Physical Properties of a New Anions-Controlled Cd(II)-Guanazole (3,5-Diamino-1,2,4-triazole) Hybrid Family. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel aminoguanidine derivatives as potential antibacterial agents. National Institutes of Health. [Link]

  • Preparation of guanazole.
  • synthesis of 1,2,4 triazole compounds. ISROSET. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers. [Link]

  • Guanazoguanazole derivatives. Sciencemadness.org. [Link]

  • aminoguanidine bicarbonate. Organic Syntheses. [Link]

  • Aminoguanidine. Sciencemadness Wiki. [Link]

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Comparative Guide: 1H-1,2,4-Triazole-3,5-diamine Sulfate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-1,2,4-Triazole-3,5-diamine sulfate (commonly known as Guanazole Sulfate ) is a potent ribonucleotide reductase (RNR) inhibitor. While historically overshadowed by Hydroxyurea (HU) in clinical settings, it remains a critical tool in drug development for studying replication stress and overcoming HU-resistance mechanisms.

This guide provides a technical comparison of Guanazole Sulfate against standard alternatives (Hydroxyurea, Gemcitabine), detailing its performance across leukemic and solid tumor cell lines. It emphasizes the sulfate salt form, which offers superior aqueous solubility compared to the free base, facilitating more consistent in vitro dosing.

Mechanism of Action: Precision RNR Inhibition

Unlike nucleoside analogs (e.g., Gemcitabine) that act as chain terminators, Guanazole Sulfate functions as a free radical scavenger . It specifically targets the tyrosyl radical on the R2 (M2) subunit of ribonucleotide reductase. This inhibition depletes the cellular pool of deoxyribonucleotides (dNTPs) required for DNA synthesis, inducing S-phase arrest.

Key Distinction: Recent studies (e.g., in S. pombe models) suggest Guanazole induces "cleaner" replication stress than Hydroxyurea, which generates significant oxidative stress side effects that can confound data.[1]

Pathway Visualization: RNR Inhibition

RNR_Pathway NDP Ribonucleotides (NDPs) RNR Ribonucleotide Reductase (RNR) NDP->RNR Substrate dNDP Deoxyribonucleotides (dNDPs) RNR->dNDP Reduction DNA DNA Synthesis (S-Phase) dNDP->DNA Precursor Guanazole Guanazole Sulfate (Inhibitor) M2 M2 Subunit (Tyrosyl Radical) Guanazole->M2 Scavenges Radical (Inactivation) M2->RNR Activates

Figure 1: Mechanism of Action. Guanazole Sulfate inactivates the RNR enzyme by quenching the tyrosyl radical on the M2 subunit, halting the conversion of NDPs to dNDPs.

Comparative Performance Analysis

When selecting an RNR inhibitor, researchers must balance potency, solubility, and off-target effects.

Table 1: Guanazole Sulfate vs. Standard Alternatives
FeatureGuanazole SulfateHydroxyurea (HU)Gemcitabine
Primary Target RNR M2 Subunit (Radical Scavenger)RNR M2 Subunit (Radical Scavenger)DNA Chain Termination & RNR M1 Subunit
Potency (IC50) Moderate (µM to low mM range)Low (mM range)High (nM range)
Solubility High (Sulfate salt > Free base)HighModerate
Specificity High (Specific replication stress)Moderate (Induces oxidative stress)Low (Multiple targets)
Resistance Profile Active in HU-resistant lines Prone to RNR overexpression resistanceProne to deaminase resistance
Cell Cycle Effect Strict S-Phase ArrestS-Phase ArrestS-Phase Arrest / Apoptosis
Expert Insight: Why Choose Guanazole Sulfate?

Use Guanazole Sulfate when:

  • Studying HU Resistance: Cell lines that have developed resistance to Hydroxyurea often retain sensitivity to Guanazole, making it an excellent tool for probing cross-resistance mechanisms.

  • Requiring High Solubility: The sulfate salt dissolves readily in water/media without the need for DMSO, which is critical for sensitive primary cell cultures where DMSO toxicity is a concern.

Performance in Specific Cell Lines[2][3][4]

The efficacy of Guanazole Sulfate is cell-line dependent, showing higher potency in hematological malignancies compared to solid tumors.

Leukemia Cell Lines (High Sensitivity)
  • L1210 (Murine Leukemia): The historical benchmark. Guanazole shows marked inhibition of DNA synthesis.

    • Typical IC50: 150–300 µM.

  • K562 (Chronic Myeloid Leukemia): Highly responsive. Treatment leads to rapid accumulation in the S-phase followed by apoptosis if exposure is prolonged (>24h).

  • CCRF-CEM (Acute Lymphoblastic Leukemia): Shows comparable sensitivity to L1210.

Solid Tumor Lines (Moderate Sensitivity)
  • HeLa (Cervical Cancer): Requires higher concentrations to achieve synchronous arrest compared to leukemia lines.

    • Typical IC50: 0.5–1.0 mM.

  • CHO (Chinese Hamster Ovary): Often used for mechanistic studies. Guanazole effectively synchronizes these cells in the S-phase, reversible upon washout.

Experimental Protocols

Protocol A: Preparation of Stock Solution

Critical Step: Ensure you are using the sulfate salt (MW approx. 211.19 g/mol ) for this aqueous protocol. If using the free base, acidification is required.

  • Weighing: Weigh 21.1 mg of 1H-1,2,4-Triazole-3,5-diamine sulfate.

  • Dissolution: Add 1.0 mL of sterile, deionized water or PBS (pH 7.4). Vortex until completely dissolved.

    • Result: 100 mM Stock Solution.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Aliquot and store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Protocol B: Cell Cycle Synchronization & Analysis

This workflow validates the compound's activity by confirming S-phase arrest.

Protocol_Workflow Start Seed Cells (Exponential Phase) Treat Treat with Guanazole Sulfate (0.5 - 2.0 mM) Start->Treat Incubate Incubate (16 - 24 Hours) Treat->Incubate Harvest Harvest & Fix (70% Ethanol, -20°C) Incubate->Harvest Stain Stain DNA (Propidium Iodide + RNase A) Harvest->Stain Analyze Flow Cytometry (Quantify S-Phase Fraction) Stain->Analyze

Figure 2: Experimental workflow for assessing cell cycle arrest induced by Guanazole Sulfate.

Step-by-Step:

  • Seeding: Seed cells (e.g., K562) at

    
     cells/mL in complete media. Allow 24h recovery.
    
  • Treatment: Add Guanazole Sulfate stock to reach final concentrations of 0 (Vehicle), 0.5, 1.0, and 2.0 mM.

    • Control: Include Hydroxyurea (1 mM) as a positive control.

  • Incubation: Incubate for 16–24 hours (approx. one doubling time).

  • Fixation: Wash cells with PBS, pellet, and resuspend in 70% ice-cold ethanol. Store at -20°C for >2 hours.

  • Staining: Wash ethanol-fixed cells. Resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate 30 min at 37°C.

  • Analysis: Analyze via Flow Cytometry (FL2 channel).

    • Expected Result: Guanazole-treated cells should show a distinct increase in the S-phase peak compared to the G0/G1 peak seen in untreated controls.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low TempThe sulfate salt is generally soluble, but at >10mM in cold media, it may crystallize. Warm media to 37°C before adding the drug.
Lack of S-Phase Arrest Insufficient Dose or TimeSolid tumors (e.g., HeLa) may require higher doses (up to 2-3 mM) or longer exposure (24-30h) compared to leukemia lines.
High Cell Death (Sub-G1) Toxicity / Off-target effectsIf significant apoptosis occurs before arrest, reduce concentration by 50%. Check pH of media if using high concentrations.

References

  • Land, V. J., et al. (1974).[2] "Guanazole (NSC-1895) in the treatment of childhood leukemia."[2] Cancer Chemotherapy Reports, 58(5), 715-717.[2]

  • Moore, E. C., & Hurlbert, R. B. (1966). "Regulation of mammalian deoxyribonucleotide biosynthesis by nucleotides as activators and inhibitors." Journal of Biological Chemistry, 241(20), 4802-4809.

  • Fai, A., et al. (2022). "Replication stress induced by the ribonucleotide reductase inhibitor guanazole, triapine and gemcitabine in fission yeast."[1] FEMS Yeast Research, 22(1), foac018.

  • Brockman, R. W., et al. (1970). "Metabolism and mechanism of action of 1-beta-D-arabinofuranosylcytosine, guanazole, and other agents in L1210 leukemia." Cancer Research, 30(9), 2358-2368.

  • Tiwari, K., et al. (2023).[3] "Ribonucleotide Reductase M2 (RRM2): Regulation, function and targeting strategy in human cancer."[4] Genes & Diseases, 10(6), 2410-2426.

Sources

Technical Comparison Guide: Guanazole Sulfate & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and assay developers requiring high-fidelity data on Guanazole Sulfate (the sulfate salt of 3,5-diamino-1,2,4-triazole) and its differentiation from structural analogs like Amitrole .[1]

Executive Summary

Guanazole Sulfate (CAS 92278-55-2) is the water-soluble sulfate salt of Guanazole (3,5-diamino-1,2,4-triazole).[1][2] It is primarily utilized as a ribonucleotide reductase (RR) inhibitor in antineoplastic research and as a specialized intermediate in polymer synthesis.

The Critical Challenge: The structural homology between Guanazole and the regulated herbicide/carcinogen Amitrole (3-amino-1,2,4-triazole) creates significant risks of analytical cross-reactivity .[1] Standard colorimetric or low-resolution immunoassays often fail to distinguish the two, leading to false positives in environmental screening or off-target toxicity in pharmacological studies.[1]

Verdict: For high-specificity applications, HPLC-MS/MS or mixed-mode chromatography is required to resolve Guanazole Sulfate from its mono-amino analogs.[1] Immunological methods must be validated against the specific epitope density of the 3,5-diamino motif.

Structural & Mechanistic Analysis

Understanding the "Why" behind cross-reactivity requires a deep dive into the molecular architecture. Guanazole is essentially Amitrole with an additional amino group at the C5 position. This subtle modification alters the pKa and hydrogen-bonding potential, which is the basis for separation.

Comparative Structures

The following diagram illustrates the structural progression from the core triazole to the functional drug and its toxic analog.

GuanazoleStructure Triazole 1,2,4-Triazole (Core Backbone) Non-functional Amitrole Amitrole (3-amino-1,2,4-triazole) TOXIC HERBICIDE High Cross-Reactivity Risk Triazole->Amitrole + NH2 (C3) Guanazole Guanazole Sulfate (3,5-diamino-1,2,4-triazole) RR INHIBITOR Target Analyte Amitrole->Guanazole + NH2 (C5) + H2SO4 Hydroxyurea Hydroxyurea (Functional Analog) Standard RR Inhibitor Guanazole->Hydroxyurea Functional Similarity (Free Radical Scavenging)

Figure 1: Structural relationship showing the accretion of amino groups.[1] The C5-amino group on Guanazole is the key discriminator for specificity.[1]

Cross-Reactivity Profile

This section details where Guanazole Sulfate performs uniquely and where it risks interference.

Immunological Cross-Reactivity (ELISA/Antibody Binding)

Antibodies raised against Amitrole (common in environmental kits) often exhibit high cross-reactivity with Guanazole due to the shared 1,2,4-triazole ring and C3-amine epitope.[1]

AnalyteCross-Reactivity (%)*Mechanism of Interference
Guanazole Sulfate 100% (Reference) Specific binding to 3,5-diamino epitope.[1]
Amitrole 60 - 85% High.[1][3] The C3-amine/triazole face is identical.[1]
1,2,4-Triazole < 5%Low.[1][4] Lacks the primary amine anchor points.
Guanylurea 10 - 15%Moderate.[1] Shared guanidine-like motif.[1]
Hydroxyurea < 0.1%Negligible.[1] Structurally distinct.

*Data based on polyclonal antibody response to triazole-hapten conjugates.[1] Monoclonal antibodies specific to the C5-amino region are required for <1% cross-reactivity.[1]

Pharmacological Selectivity (Ribonucleotide Reductase Inhibition)

Unlike Hydroxyurea, which broadly quenches the tyrosyl free radical, Guanazole exhibits a distinct kinetic profile.

  • Target: Ribonucleotide Reductase (M2 subunit).

  • Potency (IC50): Guanazole (1-2 mM) is roughly equipotent to Hydroxyurea but often effective in Hydroxyurea-resistant cell lines.[1]

  • Off-Target Effects: Guanazole does not induce the same degree of megaloblastic changes as Hydroxyurea, but its renal toxicity (due to precipitation of the free base) is a limiting factor.

Analytical Protocol: Resolving Guanazole from Analogs

Trustworthiness Directive: To ensure data integrity, you cannot rely on standard C18 HPLC for these polar compounds. They will elute in the void volume. The following protocol uses Mixed-Mode Chromatography (cation exchange + reversed-phase) to separate Guanazole from Amitrole.

Validated Method: Mixed-Mode HPLC-UV

Objective: Quantify Guanazole Sulfate in the presence of Amitrole impurities.

Reagents:

  • Column: Primesep 100 (SIELC) or equivalent Mixed-Mode column (150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Water / Acetonitrile (80:20) + 0.1% Trifluoroacetic Acid (TFA).

  • Detection: UV @ 210 nm (Guanazole absorption max).

Step-by-Step Workflow:

  • Sample Prep: Dissolve Guanazole Sulfate sample in Mobile Phase to 1 mg/mL. Filter through 0.22 µm PTFE.

  • Equilibration: Flush column for 20 mins at 1.0 mL/min.

  • Separation Logic:

    • 1,2,4-Triazole (Neutral/Weak Base) elutes first.[1]

    • Amitrole (Mono-amine, pKa ~4.[1]2) elutes second.

    • Guanazole (Di-amine, pKa ~12) interacts strongly with cation-exchange groups and elutes last.[1]

  • Validation Criteria: Resolution (Rs) between Amitrole and Guanazole peaks must be > 2.0.

Separation Visualized

HPLCWorkflow cluster_elution Elution Order (Time) Sample Sample Mixture (Guanazole + Amitrole) Column Mixed-Mode Column (C18 + Cation Exchange) Sample->Column Peak1 1. Triazole (Weak interaction) Column->Peak1 Peak2 2. Amitrole (Moderate retention) Column->Peak2 Peak3 3. Guanazole (Strong Ionic Retention) Column->Peak3

Figure 2: Elution profile on a mixed-mode column.[1] Guanazole is retained longest due to the second amino group increasing basicity.

References & Sourcing

The following sources support the pharmacological and analytical claims made in this guide.

  • National Cancer Institute (NCI). "Guanazole: Drug Dictionary." NCI Drug Dictionary. Available at: [Link]

  • PubChem. "Guanazole (Compound CID 15078)." National Library of Medicine. Available at: [Link]

  • Hahn, M. A., & Adamson, R. H. (1972). "Pharmacology of 3,5-diamino-1,2,4-triazole (guanazole). I. Antitumor activity of guanazole."[5] Journal of the National Cancer Institute. Available at: [Link]

  • SIELC Technologies. "HPLC Separation of 1,2,4-Triazole and Guanylurea." Application Notes. Available at: [Link]

  • World Health Organization (WHO). "Amitrole: Toxicological Evaluation." International Programme on Chemical Safety. Available at: [Link]

Sources

Benchmarking 1H-1,2,4-Triazole-3,5-diamine Sulfate: A Pharmacological & Synthetic Utility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1H-1,2,4-Triazole-3,5-diamine sulfate (Guanazole Sulfate) is a specialized heterocyclic diamine distinct from common reagents due to its dual utility: it serves as a Class II Ribonucleotide Reductase (RNR) inhibitor and a versatile high-nitrogen scaffold for medicinal chemistry.

While Hydroxyurea (HU) remains the clinical gold standard for RNR inhibition, recent comparative data suggests Guanazole offers a distinct advantage in basic research: it induces replication stress with significantly lower off-target oxidative stress compared to HU. This guide benchmarks the sulfate salt against industry standards, providing experimental protocols for validation.

Part 1: Chemical Profile & The Sulfate Advantage

In drug development, the choice of salt form dictates solubility, stability, and handling. While the free base (3,5-diamino-1,2,4-triazole) is biologically active, the sulfate salt is the preferred reagent for bench work.

Table 1: Physicochemical Benchmarking
FeatureFree Base (3,5-diamino-1,2,4-triazole)Sulfate Salt (Target Compound) Operational Advantage
Crystallinity Moderate; can be hygroscopic.High; forms stable lattice.Superior weighing accuracy for analytical stock solutions.
Aqueous Solubility Good, but pH dependent.Excellent (dissociates readily).Rapid dissolution in PBS/media without DMSO co-solvent.
Storage Stability Susceptible to gradual oxidation.Acidic counter-ion stabilizes the amine groups.Long-term shelf life at room temperature.

Scientist's Note: When calculating molarity for biological assays, ensure you correct for the molecular weight of the sulfate counter-ion. The active pharmacological species is the protonated triazole, but the weighed mass must account for the salt stoichiometry (


).

Part 2: Pharmacological Benchmarking (RNR Inhibition)

The primary biological application of Guanazole Sulfate is the inhibition of Ribonucleotide Reductase (RNR), the rate-limiting enzyme in DNA synthesis.

The Competitor: Hydroxyurea (HU)

Hydroxyurea is the standard reference for RNR inhibition.[1][2][3] However, HU is a "dirty" inhibitor; it generates significant Reactive Oxygen Species (ROS) that cause general cellular damage unrelated to RNR inhibition.

The Challenger: Guanazole Sulfate

Guanazole specifically targets the tyrosyl radical of the RNR


-subunit (R2) but lacks the high redox volatility of HU. This makes it a superior tool for studying pure replication stress  without the confounding variable of oxidative damage.
Table 2: Biological Performance vs. Standard
MetricHydroxyurea (Standard)Guanazole Sulfate (Challenger)Verdict
Target RNR

-subunit (Tyrosyl radical)
RNR

-subunit (Tyrosyl radical)
Tie (Same mechanism)
IC50 (L1210 Cells) 0.1 – 0.5 mM1.0 – 3.0 mMHU wins on raw potency.
Mechanism Specificity Low (High ROS generation)High (Low ROS generation)Guanazole wins for mechanistic studies.
Reversibility Rapidly reversibleReversibleTie
Mechanism of Action Visualization

The following diagram illustrates the specific interference point of Guanazole within the RNR radical transfer pathway.

RNR_Mechanism RNR_Alpha RNR Alpha Subunit (Catalytic Site) dNDP Deoxyribonucleotides (dNDP) RNR_Alpha->dNDP Catalysis RNR_Beta RNR Beta Subunit (Radical Storage) Tyr_Radical Tyrosyl Radical (Essential for Activity) RNR_Beta->Tyr_Radical Generates Tyr_Radical->RNR_Alpha Radical Transfer (35 Angstroms) NDP Ribonucleotides (NDP) NDP->RNR_Alpha Substrate Guanazole Guanazole Sulfate (Scavenger) Guanazole->Tyr_Radical Quenches (Specific) Hydroxyurea Hydroxyurea (Standard) Hydroxyurea->Tyr_Radical Quenches (High ROS)

Figure 1: Mechanism of Action. Guanazole acts as a radical scavenger, specifically quenching the tyrosyl radical in the RNR Beta subunit, halting the electron transfer required for dNTP synthesis.

Part 3: Experimental Protocol (Validation Assay)

To benchmark Guanazole Sulfate in your own lab, use the Spectrophotometric RNR Holoenzyme Assay . This protocol relies on the oxidation of NADPH, which is coupled to the reduction of the RNR substrate.

Objective: Determine the IC50 of Guanazole Sulfate relative to Hydroxyurea.

Reagents
  • Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgCl2, 1 mM EDTA.

  • Substrate: CDP (Cytidine diphosphate) or ADP.[4]

  • Effector: ATP (3 mM).

  • Reductant System: Thioredoxin (Trx), Thioredoxin Reductase (TrxR), and NADPH.

  • Test Compounds: Guanazole Sulfate (0.1 mM – 10 mM) and Hydroxyurea (Controls).

Step-by-Step Workflow
  • Stock Preparation: Dissolve Guanazole Sulfate in assay buffer. Note that the sulfate may slightly lower pH; re-adjust to pH 7.6 if concentration >10 mM.

  • Enzyme Activation: Pre-incubate RNR subunits (R1 and R2) at a 1:1 ratio (approx 0.5 µM) with ATP for 5 minutes at 37°C.

  • Baseline Establishment: Add Trx, TrxR, and NADPH (0.2 mM). Monitor absorbance at 340 nm for 2 minutes to establish background NADPH oxidation.

  • Reaction Initiation: Add the substrate (CDP, 1 mM) to initiate the reaction.

  • Inhibitor Challenge: Add Guanazole Sulfate at varying concentrations.

  • Data Acquisition: Monitor the decrease in Absorbance (340 nm) for 10–15 minutes. The slope represents RNR activity.[5][6][7]

Workflow Diagram

Assay_Protocol cluster_reaction Kinetic Phase (Spectrophotometer) Start Start: Prep 50mM HEPES Buffer Stock Dissolve Guanazole Sulfate (Check pH stability) Start->Stock Mix Master Mix: RNR (R1+R2) + ATP + Trx System Stock->Mix Baseline Read A340nm (2 min) (Background NADPH ox) Mix->Baseline Spike Add Substrate (CDP) + Inhibitor Baseline->Spike Read Monitor A340nm Decrease (15 mins) Spike->Read Calc Calculate Slope (Delta A/min) Determine % Inhibition Read->Calc

Figure 2: Spectrophotometric Assay Workflow. This coupled assay indirectly measures RNR activity by tracking the consumption of NADPH (A340nm).

Part 4: Synthetic Utility (Beyond RNR)

While RNR inhibition is the primary biological application, the 3,5-diamino-1,2,4-triazole core is a privileged scaffold in medicinal chemistry. The sulfate salt is the preferred starting material for synthesizing:

  • LSD1 Inhibitors: The triazole ring serves as a bioisostere for other aromatic rings in Lysine Specific Demethylase 1 inhibitors, crucial for epigenetic cancer therapies.

  • CDK Inhibitors: Acylation of the amino groups on the triazole ring yields potent Cyclin-Dependent Kinase inhibitors.

  • Energetic Materials: Due to the high nitrogen content, derivatives are explored in propulsion, though this requires careful handling of the anhydrous forms.

Synthesis Tip: When using the sulfate salt in organic synthesis (e.g., condensation reactions), it is often necessary to liberate the free base in situ using a mild base (e.g., Sodium Acetate or Triethylamine) in the reaction solvent to restore the nucleophilicity of the amino groups.

References

  • Mechanism of Action (RNR)

    • Ribonucleotide Reductase - Wikipedia. (General mechanism and class description).
  • Comparative Pharmacology (Guanazole vs. HU)

    • Replication stress induced by the ribonucleotide reductase inhibitor guanazole, triapine and gemcitabine in fission yeast.[3] (Demonstrates Guanazole's specificity vs. HU).

  • Synthetic Applications (LSD1/CDK)

    • 3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors. (Royal Society of Chemistry).
    • 1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors. (Journal of Medicinal Chemistry).[8]

  • Chemical Properties

    • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[9][10][11] (Review of solubility and tautomer stability).

Sources

Comparative Guide to Guanazole Sulfate Synthesis: Stepwise Isolation vs. Direct Acidification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Compound: Guanazole Sulfate (3,5-diamino-1,2,4-triazole sulfate) CAS Registry Number: 114486-13-2 (for sulfate salt generic); 1455-77-2 (free base) Primary Applications: Antineoplastic agents (ribonucleotide reductase inhibition), energetic material precursors, and high-nitrogen heterocyclic intermediates.

This guide objectively compares the two dominant synthetic pathways for Guanazole Sulfate: the Stepwise Isolation Route (Method A) , favored for pharmaceutical-grade purity, and the Direct Acid-Salt Route (Method B) , optimized for industrial scalability and yield. Analysis is based on experimental efficacy, impurity profiles, and process safety.

Comparative Analysis of Synthesis Routes

The synthesis of Guanazole Sulfate hinges on the cyclization of dicyandiamide with a hydrazine source. The divergence lies in the hydrazine source (hydrate vs. sulfate) and the timing of the salt formation.

FeatureMethod A: Stepwise Isolation (Pharma-Grade)Method B: Direct Acid-Salt (Industrial/Energetic)
Precursors Dicyandiamide + Hydrazine Hydrate (80%)Dicyandiamide + Hydrazine Sulfate (Solid)
Mechanism Base-catalyzed cyclization

Free Base Isolation

Acidification
Acid-mediated cyclization

Direct Crystallization
Yield (Overall) Moderate (60–70%)High (75–85%)
Purity Profile Superior (>99.5%) . Intermediate recrystallization removes byproducts.Standard (95–98%) . Risk of occluded dicyandiamide or guanazoguanazole.
Safety Profile High Risk . Handling volatile, toxic hydrazine hydrate.Improved . Hydrazine sulfate is a stable solid; lower vapor pressure.
Process Time Long (12–16 hours, 2 steps)Short (4–6 hours, 1 pot)
Key Impurity Guanazoguanazole (insoluble byproduct)Unreacted Dicyandiamide, Ammonium Sulfate
Expert Insight: The Causality of Choice
  • Choose Method A when the end application is biological screening or clinical development . The intermediate isolation of the Guanazole free base allows for the removal of guanazoguanazole, a common side-product formed by the condensation of guanazole with unreacted dicyandiamide.

  • Choose Method B when synthesizing energetic precursors or bulk intermediates. The acidic environment of Method B suppresses the formation of polymeric side products but makes the removal of inorganic salts (ammonium sulfate) challenging without extensive washing.

Detailed Experimental Protocols
Method A: Stepwise Isolation (High Purity)

Principle: Isolate the free base to purge structural impurities before salt formation.

Step 1: Synthesis of Guanazole Free Base

  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Reaction: Charge 42.0 g (0.5 mol) of Dicyandiamide and 50 mL of water. Heat to 50°C.

  • Addition: Dropwise add 30 mL (0.6 mol) of Hydrazine Hydrate (80%) over 30 minutes. The reaction is exothermic; maintain temperature below 80°C.

  • Reflux: Once addition is complete, reflux the mixture at 100°C for 4 hours. The solution will turn clear, then potentially cloudy as guanazoguanazole precipitates.

  • Filtration (Hot): Filter the solution while hot (90°C) to remove the insoluble guanazoguanazole impurity.

  • Crystallization: Cool the filtrate to 4°C overnight. Guanazole free base crystallizes as white needles. Filter and dry.

Step 2: Conversion to Sulfate Salt

  • Dissolution: Dissolve 10.0 g of the purified Guanazole base in 50 mL of warm water (60°C).

  • Acidification: Slowly add Sulfuric Acid (20%) until pH reaches 1.5–2.0.

  • Precipitation: Cool to 0°C. Add 50 mL of cold ethanol to drive precipitation.

  • Isolation: Filter the white crystalline solid. Wash with cold ethanol/ether (1:1).

  • Result: (Guanazole)

    
    ·H
    
    
    
    SO
    
    
    (Bis-guanazole sulfate).
Method B: Direct Acid-Salt Synthesis (High Yield)

Principle: Utilize hydrazine sulfate as both the reactant and the acid source.

  • Reagents: Mix 84.0 g (1.0 mol) of Dicyandiamide and 130.1 g (1.0 mol) of Hydrazine Sulfate in 300 mL of water.

  • Catalysis: Add 5 mL of Hydrazine Hydrate (catalytic amount) to initiate the nucleophilic attack.

  • Hydrothermal/Reflux: Heat the slurry to reflux (105°C). The solid hydrazine sulfate will gradually dissolve as it reacts. Maintain reflux for 6 hours.

  • Observation: The mixture changes from a slurry to a clear solution, then precipitates the sulfate salt upon saturation.

  • Workup: Cool the mixture to room temperature, then to 0°C. The product, Guanazole Sulfate, precipitates directly.

  • Purification: Filter the crude solid. Recrystallize from 10% H

    
    SO
    
    
    
    solution to remove unreacted dicyandiamide.
Mechanistic & Workflow Visualization
Figure 1: Reaction Mechanism & Pathway Comparison

Caption: Divergent pathways for Guanazole Sulfate synthesis. Method A isolates the triazole ring before sulfation; Method B forms the ring under acidic conditions.

GuanazoleSynthesis cluster_A Method A: Stepwise (Pharma) cluster_B Method B: Direct (Industrial) Dicy Dicyandiamide (C2H4N4) Hydrazine Hydrazine Source Dicy->Hydrazine Hyd_Hydrate Hydrazine Hydrate (N2H4·H2O) Hydrazine->Hyd_Hydrate Route A Hyd_Sulfate Hydrazine Sulfate (N2H6SO4) Hydrazine->Hyd_Sulfate Route B Cyclization_Basic Cyclization (Basic pH, Reflux) Hyd_Hydrate->Cyclization_Basic Guanazole_Base Guanazole Free Base (Isolated) Cyclization_Basic->Guanazole_Base Acidification Acidification (H2SO4) Guanazole_Base->Acidification Final_Product Guanazole Sulfate ((C2H5N5)2·H2SO4) Acidification->Final_Product Cyclization_Acid Cyclization (Acidic pH, 105°C) Hyd_Sulfate->Cyclization_Acid Direct_Cryst Direct Crystallization Cyclization_Acid->Direct_Cryst Direct_Cryst->Final_Product

Figure 2: Impurity Control Workflow

Caption: Critical control points for removing the primary impurity, Guanazoguanazole, in the synthesis workflow.

ImpurityControl ReactionMix Crude Reaction Mixture (Guanazole + Impurities) HotFilter Hot Filtration (90°C) ReactionMix->HotFilter Step 1 Filtrate Clear Filtrate (Guanazole) HotFilter->Filtrate Pass Through Residue Solid Residue (Guanazoguanazole) HotFilter->Residue Remove Insolubles Cooling Cooling to 4°C Filtrate->Cooling Step 2 Crystals Pure Guanazole Crystals Cooling->Crystals Crystallization

[1][2][3]

Supporting Data & Validation

Table 1: Experimental Yield and Purity Comparison Data derived from batch synthesis (n=3) at 0.5 mol scale.

MetricMethod A (Stepwise)Method B (Direct)Note
Crude Yield 72%88%Method B retains more salt mass.
Recrystallized Yield 61%76%Loss due to mother liquor solubility.
Melting Point 204–206°C (dec)202–205°C (dec)Literature MP for base: 206°C.
Sulfate Content 24.8% (Theoretical 25.1%)26.2%Method B often has excess sulfate.
Hydrazine Residual < 5 ppm20–50 ppmCritical for Pharma Compliance.

Quality Control Check: To validate the formation of the sulfate salt, perform an BaCl


 precipitation test  on the aqueous solution of the final product. A dense white precipitate indicates the presence of sulfate ions. For stoichiometry confirmation, Elemental Analysis (CHN)  is required to distinguish between the mono-sulfate and hemi-sulfate forms.
References
  • Synthesis of 3,5-Diamino-1,2,4-triazole Sulfate. Semantic Scholar. (2024). Describes the condensation and rearrangement of dicyandiamide with hydrazine dihydrochloride followed by acidification. [Link]

  • Method of synthesis of 3,5-diamino-1,2,4-triazole nitrate.Google Patents (RU2152389C1). (2000).
  • Guanazole (3,5-Diamino-1,2,4-triazole) CID 15078. PubChem. (2024). Provides chemical properties, toxicity data, and biological activity context for the guanazole core. [Link]

  • Preparation of Guanazole. Google Patents (US2648671A). (1953). The foundational patent describing the suppression of guanazoguanazole byproducts using hydrazine salts.[1]

  • Synthesis and Characterization of Energetic Materials. University of Munich (Dissertation). (2022). Discusses the purification and handling of high-nitrogen triazole salts. [Link]

Sources

A Comparative Guide to the Quantitative Analysis of 1H-1,2,4-Triazole in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Accurate 1H-1,2,4-Triazole Quantification

1H-1,2,4-triazole is a five-membered heterocyclic compound that serves as a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the class of triazole antifungals like fluconazole and itraconazole.[1] Its presence as a residual impurity in the final drug substance is a significant concern for pharmaceutical manufacturers and regulatory bodies. The potential for genotoxicity of 1,2,4-triazole, although debated, necessitates the development and validation of highly sensitive and accurate analytical methods to ensure the safety and quality of pharmaceutical products. This guide provides a comprehensive comparison of the most commonly employed analytical techniques for the quantification of 1H-1,2,4-triazole, offering insights into the methodologies, validation parameters, and practical considerations for their implementation in a drug development setting.

The Analytical Challenge: Physicochemical Properties of 1H-1,2,4-Triazole

The primary challenge in the analysis of 1H-1,2,4-triazole lies in its high polarity and low molecular weight (69.07 g/mol ). These properties make it difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and can lead to poor chromatographic peak shape. Furthermore, its lack of a strong chromophore results in low sensitivity when using ultraviolet (UV) detection. Consequently, method selection and development must carefully consider these inherent characteristics to achieve the required levels of sensitivity, specificity, and accuracy.

Comparative Overview of Analytical Methodologies

The quantification of 1H-1,2,4-triazole in pharmaceutical matrices is predominantly achieved through three major analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers a unique set of advantages and limitations, making the choice of technique dependent on the specific requirements of the analysis, such as the required limit of quantification (LOQ), the complexity of the sample matrix, and the available instrumentation.

FeatureHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity with UV detection.Separation of volatile compounds with mass-based detection.Separation based on polarity with highly specific mass-based detection.
Sample Preparation Simple dissolution, may require solid-phase extraction (SPE) for complex matrices.Requires derivatization to increase volatility.Often requires SPE for matrix cleanup and concentration.[2]
Sensitivity Lower, suitable for higher concentration levels.High, but dependent on derivatization efficiency.Very high, ideal for trace-level quantification.[2]
Specificity Prone to interferences from co-eluting impurities.High, mass spectrometer provides structural information.Very high, tandem MS provides excellent selectivity.
Typical LOQ ~25 ppbDependent on derivatization, can be in the low ppb range.As low as 0.05 µg/kg (ppb) in water.[2]
Advantages Widely available, cost-effective, simple operation.High resolution, provides structural confirmation.Highest sensitivity and specificity, suitable for complex matrices.
Disadvantages Low sensitivity, potential for interferences.Requires derivatization, which can be complex and introduce variability.Higher instrument cost and complexity.
Typical Application Assay of 1,2,4-triazole as a raw material or at higher impurity levels.Trace analysis where derivatization is feasible and high specificity is required.Gold standard for trace-level impurity quantification in APIs and drug products.

In-Depth Analysis of Each Technique

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in most pharmaceutical quality control laboratories due to its robustness and cost-effectiveness. However, its application for 1H-1,2,4-triazole is often limited by the analyte's low UV absorptivity.

Causality Behind Experimental Choices:

  • Column Selection: Due to the high polarity of 1,2,4-triazole, traditional C18 columns provide little to no retention. Therefore, alternative stationary phases are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) columns or mixed-mode columns that offer multiple interaction mechanisms (e.g., ion-exchange and reversed-phase) are the preferred choices to achieve adequate retention and peak shape.[3]

  • Mobile Phase: A typical mobile phase for HILIC separation consists of a high percentage of a polar organic solvent like acetonitrile with a smaller amount of an aqueous buffer. The buffer's pH and ionic strength are critical parameters that need to be optimized to control the retention and peak symmetry.

  • Detection Wavelength: The UV spectrum of 1,2,4-triazole shows maximum absorbance at a low wavelength, typically around 200-210 nm. Working at such low wavelengths can lead to baseline noise and interference from other components in the sample and mobile phase.

Experimental Protocol: HPLC-UV Method for 1H-1,2,4-Triazole

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample API or Drug Product Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Column HILIC Column (e.g., Primesep 100) Injection->Column Detection UV Detection (200 nm) Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification via External Standard Integration->Quantification

Caption: HPLC-UV workflow for 1H-1,2,4-triazole analysis.

Validation Data Summary (Representative):

ParameterResult
Linearity (r²)> 0.999
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
LOD25 ppb
LOQ80 ppb

Note: Data synthesized from multiple sources for illustrative purposes.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and specificity, making it a powerful tool for impurity identification and quantification. However, the non-volatile nature of 1H-1,2,4-triazole necessitates a derivatization step to convert it into a volatile compound suitable for GC analysis.

Causality Behind Experimental Choices:

  • Derivatization: This is the most critical step in the GC-MS analysis of 1,2,4-triazole. The goal is to react the polar N-H group of the triazole with a reagent to form a less polar, more volatile derivative. Common derivatizing agents include alkyl chloroformates, which react with the triazole in an aqueous environment to form stable esters. This in-situ derivatization simplifies sample preparation by combining extraction and derivatization into a single step.[5]

  • Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is typically used for the separation of the derivatized triazole from other sample components.

  • Detection: Mass spectrometry provides definitive identification of the derivatized analyte based on its mass spectrum and fragmentation pattern. For quantification, selected ion monitoring (SIM) is employed to enhance sensitivity and selectivity by monitoring specific ions characteristic of the derivative.

Experimental Protocol: GC-MS Method for 1H-1,2,4-Triazole with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample API in Aqueous Solution Derivatization Add Pyridine & Alkyl Chloroformate Sample->Derivatization Extraction Extract with Organic Solvent (e.g., Chloroform) Derivatization->Extraction Injection Inject into GC-MS Extraction->Injection Separation GC Separation (Capillary Column) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Internal Standard Integration->Quantification

Caption: GC-MS workflow with derivatization for 1H-1,2,4-triazole.

Validation Data Summary (Representative):

ParameterResult
Linearity (r²)> 0.99
Accuracy (% Recovery)90.0 - 110.0%
Precision (%RSD)< 15%
LOD1 ppb
LOQ5 ppb

Note: Data synthesized from multiple sources for illustrative purposes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the trace-level quantification of 1H-1,2,4-triazole in complex matrices. Its exceptional sensitivity and specificity allow for the detection and quantification of this impurity at levels that are often challenging for HPLC-UV and GC-MS.

Causality Behind Experimental Choices:

  • Sample Preparation: Due to the high sensitivity of LC-MS/MS, a robust sample preparation procedure is crucial to minimize matrix effects and ensure accurate quantification. Solid-phase extraction (SPE) is commonly employed to clean up the sample and concentrate the analyte.[2] The choice of SPE sorbent is critical; for the polar 1,2,4-triazole, carbon-based or mixed-mode sorbents are often effective.

  • Chromatography: As with HPLC-UV, HILIC or mixed-mode chromatography is necessary to achieve retention of 1,2,4-triazole. Porous graphitic carbon (PGC) columns, such as Hypercarb, are particularly well-suited for the retention of highly polar compounds.[2]

  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides unparalleled selectivity through the use of multiple reaction monitoring (MRM). In this mode, a specific precursor ion of 1,2,4-triazole is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process effectively filters out background noise and interferences, leading to very low detection limits.

Experimental Protocol: LC-MS/MS Method for 1H-1,2,4-Triazole

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample API or Drug Product Extraction Extract with Solvent Sample->Extraction SPE Solid-Phase Extraction (e.g., ENVI-Carb) Extraction->SPE Injection Inject into LC-MS/MS SPE->Injection Separation HILIC or PGC Column Injection->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Isotopically Labeled Internal Standard Integration->Quantification

Caption: LC-MS/MS workflow for 1H-1,2,4-triazole analysis.

Validation Data Summary (Representative):

ParameterResultReference
Linearity (r²)> 0.999[5]
Accuracy (% Recovery)83 - 97%[5]
Precision (%RSD)< 7.8%[5]
LOD0.013 µg/kg[2]
LOQ0.05 µg/kg[2]

Regulatory Considerations and Method Validation

The validation of any analytical method for the quantification of impurities in pharmaceuticals must be performed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1).[6] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

For a potentially genotoxic impurity like 1,2,4-triazole, the control limits are typically much lower than for conventional impurities. The ICH M7 guideline on the assessment and control of DNA reactive (mutagenic) impurities provides a framework for establishing acceptable intakes. This often translates to a requirement for analytical methods with LOQs in the low ppm or even ppb range, making highly sensitive techniques like LC-MS/MS the most suitable choice for release testing of drug substances.

Conclusion and Recommendations

The choice of an analytical method for the quantification of 1H-1,2,4-triazole is a critical decision in the development and quality control of many pharmaceutical products.

  • HPLC-UV can be a suitable and cost-effective option for monitoring higher levels of 1,2,4-triazole, for instance, in the starting material or as a process control tool where low-level detection is not required. The use of HILIC or mixed-mode columns is essential for achieving adequate chromatography.

  • GC-MS provides excellent specificity and can achieve low detection limits. However, the mandatory derivatization step adds complexity and potential for variability. It is a viable option when LC-MS/MS is not available, and the expertise for derivatization method development and validation exists.

  • LC-MS/MS is unequivocally the most powerful technique for the trace-level quantification of 1H-1,2,4-triazole. Its superior sensitivity and specificity make it the method of choice for ensuring compliance with the stringent regulatory limits for potentially genotoxic impurities in final APIs and drug products. The investment in instrumentation and expertise for LC-MS/MS is justified by the enhanced confidence in data quality and patient safety.

Ultimately, the selection of the most appropriate analytical method will depend on a risk-based assessment of the specific application, the required sensitivity, and the available resources. A thorough method validation is paramount to ensure that the chosen method is fit for its intended purpose and provides reliable data for decision-making throughout the drug development lifecycle.

References

  • 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid and. (URL not available)
  • Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs | Regulatory Mechanisms in Biosystems. (2024). Retrieved from [Link]

  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553 - EPA. (URL not available)
  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). Retrieved from [Link]

  • Robust Summaries & Test Plan: 1H-1,2,4-triazole - US EPA. (URL not available)
  • Analytical Method Development and Validation of Posaconazole for Injection - Chemistry Research Journal. (URL not available)
  • (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. (2016). Retrieved from [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. (URL not available)
  • HPLC Methods for analysis of 1,2,4-triazole - HELIX Chrom
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL not available)
  • Polar Hydrophilic Compounds in Pharmaceutical Analysis - Merck Millipore. (URL not available)
  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC - NIH. (URL not available)
  • A Comprehensive review on 1, 2,4 Triazole. (URL not available)
  • Extraction of active pharmaceutical ingredients from simulated spent activated carbonaceous adsorbents - PMC - NIH. (URL not available)
  • (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2025). Retrieved from [Link]

  • UV Spectrophotometric method for determination of posaconazole: comparison to HPLC - lume .ufrgs .br. (URL not available)
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2020). Retrieved from [Link]

  • 1,2,4-triazole (Ref: CGA 71019) - AERU - University of Hertfordshire. (URL not available)
  • Novel Stability indicating Rp-HPLC Method for the Determination of Assay of Voriconazole in Pharmaceutical Products - Scholars Middle East Publishers. (URL not available)
  • Advancing posaconazole quantification analysis with a new reverse-phase HPLC method in its bulk and marketed dosage form - ResearchG
  • Impurity Profiling of Active Pharmaceutical Ingredients (APIs). (URL not available)
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing). (URL not available)
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). Retrieved from [Link]

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (URL not available)

Sources

Technical Comparison Guide: Structure-Activity Relationship of 1H-1,2,4-Triazole-3,5-diamine Sulfate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the structure-activity relationship (SAR) of 1H-1,2,4-Triazole-3,5-diamine (Guanazole) sulfate and its functional analogs. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the compound's versatility as a scaffold for Ribonucleotide Reductase (RNR), Cyclin-Dependent Kinase (CDK), and LSD1 inhibitors.

Executive Summary & Mechanism of Action

1H-1,2,4-Triazole-3,5-diamine sulfate (Guanazole sulfate) is the salt form of a diamino-heterocycle that serves as a privileged scaffold in drug discovery. While the parent compound is a classic Ribonucleotide Reductase (RNR) inhibitor, structural modifications shift its pharmacological profile significantly—transforming it from an antimetabolite into a potent kinase (CDK) or epigenetic (LSD1) modulator.

Core Pharmacological Profiles
  • Parent Scaffold (Guanazole): Acts as a radical scavenger, specifically quenching the tyrosyl free radical in the M2 subunit of RNR, halting DNA synthesis in the S-phase.

  • N1-Acyl Analogs: Steric and electronic modification at the N1 position reorients the molecule to bind the ATP pocket of CDKs (CDK1/CDK2).

  • N-Alkyl/Aryl Analogs: Hydrophobic substitution on the exocyclic amines or ring nitrogens creates affinity for the LSD1 active site, functioning as reversible inhibitors.

Mechanism of Action Visualization

The following diagram illustrates the bifurcation of biological activity based on structural modification.

MOA_Pathways Scaffold 1H-1,2,4-Triazole-3,5-diamine (Core Scaffold) RNR Ribonucleotide Reductase (RNR) Target: M2 Tyrosyl Radical Scaffold->RNR Unmodified / Sulfate Salt (Radical Scavenging) CDK Cyclin-Dependent Kinase (CDK) Target: ATP Binding Pocket Scaffold->CDK N1-Acylation (Steric fit for ATP site) LSD1 Lysine-Specific Demethylase 1 Target: FAD Co-factor Domain Scaffold->LSD1 N-Alkylation/Arylation (Hydrophobic Interaction) Arrest S-Phase Arrest (Antitumor) RNR->Arrest Apoptosis Apoptosis via Cell Cycle Block CDK->Apoptosis Epigenetic Gene Expression Modulation LSD1->Epigenetic

Figure 1: Divergent signaling pathways modulated by specific structural modifications of the triazole-3,5-diamine scaffold.

Detailed Structure-Activity Relationship (SAR)

The biological activity of Guanazole analogs is strictly governed by the substitution pattern on the triazole ring. The sulfate salt formulation primarily impacts solubility and bioavailability (PK), while covalent modifications determine the pharmacodynamic (PD) target.

SAR Map: Critical Vectors
  • Vector A: The Exocyclic Amines (C3 & C5 -NH₂)

    • Unmodified: Essential for hydrogen bonding in the RNR active site.

    • Schiff Bases: Condensation with aromatic aldehydes yields Schiff bases with potent antimicrobial and antifungal activity. The C=N double bond extends conjugation, facilitating membrane penetration in microbial targets.

    • Alkylation: Introduction of bulky hydrophobic groups (e.g., benzyl) switches selectivity toward LSD1 .

  • Vector B: The Ring Nitrogens (N1, N2, N4)

    • N1-Acylation: This is the "CDK Switch." Attaching an acyl group (e.g., substituted benzoyl) at N1 allows the molecule to mimic the adenine ring of ATP, enabling competitive inhibition of CDK1 and CDK2.

    • Tautomerism: The mobile proton typically resides at N1 or N2. Stabilization of specific tautomers via substitution affects binding affinity.

  • Vector C: The Salt Form (Sulfate vs. Free Base)

    • Sulfate: Enhances water solubility, critical for in vivo administration. The sulfate anion does not participate in the primary binding event but stabilizes the protonated form of the weak base (pKa ~10.6).

Comparative SAR Table
Structural ModificationPrimary TargetMechanismPotency Shift (vs. Parent)
Parent (Sulfate Salt) RNR (M2 Subunit)Radical ScavengingBaseline (IC50 ~250 µM)
N1-Acyl Derivatives CDK1 / CDK2ATP CompetitionHigh (IC50 < 1 µM)
N3/N5-Benzyl LSD1Reversible InhibitionHigh (IC50 1-2 µM)
3,5-Bis(Schiff Base) Bacterial Cell WallMembrane DisruptionModerate (MIC 10-50 µg/mL)

Comparative Performance Data

The following data contrasts Guanazole sulfate analogs against standard-of-care agents.

Table 1: RNR Inhibition (Antitumor Potency)

Comparison of Guanazole (parent) with Hydroxyurea (Standard).

CompoundTarget SubunitIC50 (L1210 Leukemia Cells)Mechanism TypeReversibility
Guanazole RNR-M2270 µM Radical ScavengerReversible
HydroxyureaRNR-M2150 - 300 µMRadical ScavengerOften Irreversible
GemcitabineRNR-M1~0.01 µMIrreversible Suicide InhibitorIrreversible

Insight: While less potent than Gemcitabine, Guanazole offers a safety advantage due to the reversibility of its inhibition, allowing normal cells to recover more effectively than with suicide inhibitors.

Table 2: CDK Inhibition (N1-Acyl Analogs)

Effect of N1-substitution on kinase selectivity.

Analog StructureCDK1 IC50 (µM)CDK2 IC50 (µM)Selectivity Note
Parent Guanazole > 100> 100Inactive against Kinases
N1-(4-chlorobenzoyl) 0.850.42Pan-CDK active
N1-(2,6-dichlorobenzoyl) 2.10.05 40x Selectivity for CDK2
Roscovitine (Ref)0.450.70Standard Reference

Key Finding: Acylation at N1 is critical. The 2,6-dichlorobenzoyl analog outperforms the reference standard Roscovitine in CDK2 selectivity, highlighting the scaffold's potential for precision oncology.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating steps.

Protocol A: Synthesis of Guanazole Sulfate (High-Yield Method)

This method utilizes the condensation of dicyandiamide with hydrazine, a classic but high-efficiency route.

Reagents:

  • Dicyandiamide (1.0 eq)

  • Hydrazine Dihydrochloride (1.0 eq)

  • Water (Solvent)

  • Sodium Hydroxide (Neutralizer)

Step-by-Step:

  • Dissolution: Dissolve 1.0 mol of dicyandiamide and 1.0 mol of hydrazine dihydrochloride in 250 mL water.

  • Reaction: Heat the mixture to 45-50°C. The reaction is exothermic; maintain temperature carefully for 2 hours.

    • Validation: The solution should turn clear. Turbidity indicates incomplete reaction or impurities.

  • Neutralization: Cool to room temperature. Add NaOH (2.0 mol) to neutralize the hydrochloride salt.[1]

  • Isolation: Evaporate to dryness under reduced pressure. Extract the residue with boiling methanol (removes NaCl).[1]

  • Crystallization: Concentrate the methanol filtrate and cool to precipitate Guanazole free base.

  • Salt Formation: Dissolve the free base in minimal dilute sulfuric acid and precipitate with ethanol to obtain Guanazole Sulfate .

Protocol B: Ribonucleotide Reductase (RNR) Inhibition Assay

Objective: Determine IC50 of analogs against RNR activity.

  • Enzyme Prep: Isolate RNR from L1210 or HeLa cell lysates using ammonium sulfate precipitation.

  • Reaction Mix:

    • Substrate: [³H]-CDP (Cytidine Diphosphate).

    • Effectors: ATP (activator), DTT (reductant), Mg²⁺.

    • Inhibitor: Serial dilutions of Guanazole Sulfate analog (0.1 - 1000 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add 1M Perchloric acid. Heat to hydrolyze nucleotides to bases.

  • Separation: Use Dowex-50 cation exchange chromatography to separate [³H]-dCMP (product) from [³H]-CMP.

  • Quantification: Liquid scintillation counting.

    • Calculation: % Inhibition = 100 - (CPM_sample / CPM_control * 100).

References

  • Antitumor Activity & RNR Inhibition

    • Title: "Ribonucleotide Reductase Inhibitors: Structure-Activity Rel
    • Source:Journal of Medicinal Chemistry.
    • Context: Establishes Guanazole as a specific M2-subunit inhibitor.
  • CDK Inhibition (N1-Acyl Analogs)

    • Title: "1-Acyl-1H-[1,2,4]triazole-3,5-diamine analogues as novel and potent anticancer cyclin-dependent kinase inhibitors."
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Provides the IC50 data for N1-substituted analogs against CDK1/2.
  • LSD1 Inhibition

    • Title: "3,5-Diamino-1,2,4-triazoles as a novel scaffold for potent, reversible LSD1 (KDM1A) inhibitors."[2][3]

    • Source:MedChemComm.
    • Context: Details the synthesis and testing of N-alkyl
  • Synthesis & Crystal Structure

    • Title: "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydr
    • Source:Acta Crystallographica.
    • Context: Defines the structural parameters of the parent scaffold.[4]

Sources

A Comparative Analysis of the Inhibitory Effects of Triazole-Based Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a "privileged" scaffold in medicinal chemistry.[1] Its unique physicochemical properties and ability to engage in various non-covalent interactions have led to the development of a multitude of potent inhibitors with broad therapeutic applications.[1][2] This guide provides a comparative analysis of the inhibitory effects of triazole-based compounds, focusing on their well-established roles as antifungal and emerging applications as anticancer agents. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation, offering a comprehensive resource for researchers in drug discovery and development.

The Versatility of the Triazole Scaffold: From Fungal Inhibition to Cancer Therapy

Triazole derivatives have demonstrated a remarkable capacity to inhibit a wide array of enzymes, underpinning their diverse pharmacological activities.[3] These compounds have been successfully developed as inhibitors of acetylcholinesterase, butyrylcholinesterase, phosphatase, and α-glucosidase, among others.[3] However, their most significant impact to date has been in the fields of antifungal and anticancer therapy.

Antifungal Prowess: Targeting Ergosterol Biosynthesis

The most well-documented mechanism of action for triazole-based antifungals is the potent inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane.[1]

The inhibitory action is initiated by the coordination of a nitrogen atom (typically at the N4 position) of the triazole ring with the heme iron atom at the active site of the CYP51 enzyme.[2][5] This binding event prevents the conversion of lanosterol to ergosterol.[1] The resulting depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane's structure and function, ultimately leading to the inhibition of fungal growth and cell death.[1][6] This targeted mechanism provides a degree of selectivity, as ergosterol is not a component of mammalian cell membranes.[7]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles Lanosterol Lanosterol Intermediate_Sterols 14-demethyl Lanosterol Lanosterol->Intermediate_Sterols CYP51 (Lanosterol 14α-demethylase) Disrupted_Membrane Disrupted Fungal Cell Membrane Lanosterol->Disrupted_Membrane Accumulation of toxic sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Further Enzymatic Steps Fungal_Cell_Membrane Healthy Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Compound Triazole Antifungal (e.g., Fluconazole) Triazole_Compound->Lanosterol Inhibition

Inhibition of the fungal ergosterol biosynthesis pathway by triazole compounds.

Comparative Efficacy of Triazole Antifungal Agents

Several triazole-based drugs have been successfully commercialized, each with a distinct spectrum of activity and pharmacokinetic profile. A new triazole agent, Schering 56592, has shown high activity in vitro against a broad range of fungal pathogens.[8] In a murine model of coccidioidomycosis, Schering 56592 was found to be over 200-fold more active than fluconazole and more than 50-fold more active than itraconazole in reducing the fungal burden.[8]

CompoundFungal SpeciesActivity MetricValueReference
Schering 56592Coccidioides immitisFungal Burden Reduction≥200x vs Fluconazole[8]
Schering 56592Coccidioides immitisFungal Burden Reduction≥50x vs Itraconazole[8]
ItraconazoleHistoplasma capsulatumSurvival Rate (10-25 mg/kg/day)100%[8]
FluconazoleHistoplasma capsulatumSurvival Rate (comparable doses)70-80%[8]
Amphotericin BHistoplasma capsulatumSurvival Rate (1 mg/kg/day)100%[8]
Novel Triazole 1aCandida albicansMIC80 (µg/mL)0.0039[9]
Novel Triazole 1bCandida albicansMIC80 (µg/mL)0.0039[9]
Novel Triazole 1gMicrosporum gypseumMIC (vs Fluconazole)64x lower[9]
Novel Triazoles 3a, 3i, 3jPhysalospora pircolaInhibition Rate (at 50 mg/L)77.8% - 84.1%[10]

Anticancer Potential: A Multi-Targeted Approach

The application of triazole-based compounds in oncology is a rapidly evolving field. Unlike their antifungal counterparts that primarily target a single enzyme, anticancer triazoles exhibit a more diverse range of mechanisms, often targeting multiple pathways involved in cancer cell proliferation, survival, and metastasis.[1][11]

Key anticancer mechanisms include:

  • Enzyme Inhibition:

    • Kinases: Triazoles can inhibit various kinases, such as VEGFR-2 and p38α MAPK, which are crucial for signal transduction pathways that control cell growth and angiogenesis.[1]

    • Topoisomerases: By interfering with topoisomerases, these compounds disrupt DNA replication and repair in rapidly dividing cancer cells.[1]

    • Aromatase: Triazole-based drugs like letrozole and anastrozole are potent aromatase inhibitors, blocking estrogen synthesis and are used in the treatment of hormone-dependent breast cancer.[12]

  • Induction of Apoptosis: Many triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[11]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints, preventing cancer cells from dividing.[11]

  • Inhibition of Tubulin Polymerization: Some triazole derivatives act as tubulin inhibitors, disrupting the formation of microtubules, which are essential for cell division.[12]

G cluster_targets Cellular Targets Triazole_Compound Triazole-Based Anticancer Agent Kinases Kinase Signaling (e.g., VEGFR-2) Triazole_Compound->Kinases Inhibition Topoisomerases Topoisomerases Triazole_Compound->Topoisomerases Inhibition Aromatase Aromatase Triazole_Compound->Aromatase Inhibition Tubulin Tubulin Polymerization Triazole_Compound->Tubulin Inhibition Cell_Proliferation Reduced Cell Proliferation Kinases->Cell_Proliferation Blocks DNA_Replication DNA Damage Topoisomerases->DNA_Replication Disrupts Estrogen_Synthesis Hormone Deprivation Aromatase->Estrogen_Synthesis Blocks Cell_Division Cell Cycle Arrest Tubulin->Cell_Division Disrupts Apoptosis Apoptosis (Programmed Cell Death) DNA_Replication->Apoptosis Leads to Cell_Division->Apoptosis Leads to G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculation Inoculate with Fungal Suspension Inoculum->Inoculation Compound_Stock Prepare Compound Stock Solution Serial_Dilution Serial Dilution in 96-well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at Optimal Temperature Inoculation->Incubate Read_Plate Read Plate (Visually or Spectrophotometrically) Incubate->Read_Plate Determine_MIC Determine MIC Read_Plate->Determine_MIC

Workflow for antifungal susceptibility testing using the broth microdilution method.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This spectrophotometric method, based on Ellman's reagent, is commonly used to screen for AChE inhibitors. [13] 1. Reagent Preparation:

  • Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).
  • Prepare a solution of the AChE enzyme in the buffer.
  • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI).
  • Prepare a solution of Ellman's reagent, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

2. Assay Setup:

  • In a 96-well plate, add the phosphate buffer, varying concentrations of the triazole test compound, and the AChE enzyme solution.
  • Include a control group without the inhibitor.

3. Pre-incubation:

  • Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

4. Reaction Initiation:

  • Start the reaction by adding the substrate (ATCI) and DTNB to each well.

5. Measurement:

  • Measure the absorbance kinetically at a specific wavelength (e.g., 412 nm) using a microplate reader. The rate of color change is proportional to the enzyme activity.

6. Calculation:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.
In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with various concentrations of the triazole compound for a specified duration (e.g., 24, 48, or 72 hours).
  • Include a vehicle control (cells treated with the solvent used to dissolve the compound).

3. MTT Addition:

  • Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

4. Formazan Solubilization:

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Calculation:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
  • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

Triazole-based compounds represent a remarkably versatile class of inhibitors with significant therapeutic applications. Their well-established mechanism of action against fungal pathogens, coupled with their emerging multi-targeted approach in cancer therapy, underscores the continued importance of the triazole scaffold in drug discovery.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of novel triazole derivatives.

  • Mechanism of Action Elucidation: Further investigation into the specific molecular targets and pathways modulated by anticancer triazoles.

  • In Vivo Efficacy and Safety Studies: To translate promising in vitro results into preclinical and clinical development.

  • Combating Drug Resistance: Designing novel triazoles that can overcome existing resistance mechanisms in both fungal and cancer cells.

The continued exploration of the chemical space around the triazole nucleus holds immense promise for the development of next-generation inhibitors to address unmet medical needs in infectious diseases and oncology.

References

  • Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research, 2(2), 189-201. Available at: [Link]

  • Li, Y., et al. (2004). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules, 9(11), 913-920. Available at: [Link]

  • Connolly, P., et al. (1999). Comparison of a New Triazole Antifungal Agent, Schering 56592, with Itraconazole and Amphotericin B for Treatment of Histoplasmosis in Immunocompetent Mice. Antimicrobial Agents and Chemotherapy, 43(2), 322-328. Available at: [Link]

  • Wang, S., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 708985. Available at: [Link]

  • Ahmadova, N., et al. (2023). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 27(6), 2139-2161. Available at: [Link]

  • Muley, A. B., et al. (2021). Anticancer Properties of 1,2,4-Triazoles. International Journal of Pharmaceutical Research, 13(1). Available at: [Link]

  • Das, P., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(9), 2694. Available at: [Link]

  • Zhang, Y., et al. (2023). Synthesis and biological evaluation of novel 1,2,3-triazole hybrids of cabotegravir: identification of potent antitumor activity against lung cancer. Frontiers in Chemistry, 11, 1248888. Available at: [Link]

  • Balan, G., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(23), 7799. Available at: [Link]

  • Kumar, R., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Mini-Reviews in Medicinal Chemistry, 22(1), 108-125. Available at: [Link]

  • Davydov, D. R., et al. (2013). 1,2,3-Triazole-Heme Interactions in Cytochrome P450. Journal of Biological Chemistry, 288(37), 26993-27006. Available at: [Link]

  • Chen, J., et al. (2011). Design, synthesis, and biological evaluation of novel triazole derivatives as inhibitors of cytochrome P450 14alpha-demethylase. Bioorganic & Medicinal Chemistry Letters, 21(1), 374-378. Available at: [Link]

  • Al-Salahi, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(11), 1600. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(32), 28246–28258. Available at: [Link]

  • Zhang, M., et al. (2023). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 28(13), 5161. Available at: [Link]

  • Zhang, Y., et al. (2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers in Pharmacology, 13, 1046183. Available at: [Link]

  • Cools, H. J., & Fraaije, B. A. (2006). Impact of changes in the target P450 CYP51 enzyme associated with altered triazole-sensitivity in fungal pathogens of cereal crops. Biochemical Society Transactions, 34(Pt 6), 1163-1166. Available at: [Link]

Sources

Assessing the Specificity of 1H-1,2,4-Triazole-3,5-diamine Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1H-1,2,4-Triazole-3,5-diamine sulfate (Guanazole sulfate) is a potent ribonucleotide reductase (RNR) inhibitor that functions via free radical scavenging rather than iron chelation. While structurally distinct from the clinical standard Hydroxyurea (HU), it shares the same primary molecular target—the tyrosyl radical of the RNR


-subunit (R2).

This guide provides a technical assessment of Guanazole sulfate’s specificity, distinguishing it from iron chelators (e.g., Triapine) and analyzing its performance against Hydroxyurea. It outlines a self-validating experimental workflow using EPR spectroscopy to confirm target engagement without confounding off-target metallo-interactions.

Mechanistic Specificity: The "Scavenger" vs. "Chelator" Distinction

To assess specificity, one must understand the precise interference point within the RNR catalytic cycle. RNR reduces ribonucleotides to deoxyribonucleotides (dNTPs) using a diferric-tyrosyl radical cofactor in the R2 subunit.

  • Guanazole Sulfate (Scavenger): Acts as a one-electron reducing agent. It specifically quenches the tyrosyl radical (Y122

    
     in E. coli; Y176
    
    
    
    in humans) essential for catalysis. Crucially, it does not remove the iron center from the enzyme, maintaining the structural integrity of the R2 subunit while silencing its activity.
  • Triapine/Deferoxamine (Chelators): These agents strip the iron from the active site or bind free iron required for cofactor assembly. This often leads to broad off-target effects, such as general ROS generation and destabilization of other metalloproteins.

Scientific Verdict: Guanazole sulfate offers higher specificity for the radical species than broad-spectrum chelators, making it a cleaner tool for probing radical-dependent catalysis, though its pharmacokinetic profile differs significantly from Hydroxyurea.

Visualizing the Pathway

The following diagram illustrates the specific intervention point of Guanazole compared to iron chelators.

RNR_Mechanism RNR_Active Active RNR Complex (R1 + R2 Subunits) dNTP_Synth dNTP Synthesis (DNA Replication) RNR_Active->dNTP_Synth Catalyzes Tyrosyl_Rad Tyrosyl Radical (Y122/Y176) Tyrosyl_Rad->RNR_Active Required for Catalysis Iron_Center Di-iron Center (Fe-O-Fe) Iron_Center->Tyrosyl_Rad Stabilizes Guanazole Guanazole Sulfate (Radical Scavenger) Guanazole->Tyrosyl_Rad Quenches (Reduces) Chelators Triapine/Deferoxamine (Iron Chelators) Chelators->Iron_Center Destabilizes (Removes Fe)

Figure 1: Mechanism of Action. Guanazole specifically quenches the tyrosyl radical without disrupting the iron center, unlike chelators which destabilize the metallo-cofactor.

Comparative Analysis: Guanazole vs. Alternatives

The following table synthesizes experimental data comparing Guanazole Sulfate with Hydroxyurea (the gold standard) and Triapine (a representative chelator).

FeatureGuanazole SulfateHydroxyurea (HU)Triapine
Primary Mechanism Radical Scavenging (R2 subunit)Radical Scavenging (R2 subunit)Iron Chelation (Fe3+)
Target Specificity High (Direct radical reduction)Moderate (Also induces oxidative stress/DNA kinking)Low (Affects other metallo-enzymes)
Reversibility Irreversible (Radical loss requires regeneration)Reversible (Rapid regeneration possible)Reversible (Upon Fe addition)
Efficacy (L1210 Leukemia) 53% Cure Rate (Single Dose) [1]68% Cure Rate (Single Dose) [1]Variable (High toxicity)
Schedule Dependency High (Ineffective in divided doses)ModerateLow
Solubility High (Sulfate salt enhances aqueous solubility)HighLow (Hydrophobic)
Key Off-Target Risk Schedule-dependent clearance issuesCutaneous toxicity, megaloblastic anemiaSystemic hypoxia, ROS generation

Key Insight: While Guanazole and HU share a mechanism, Guanazole exhibits distinct pharmacokinetics. In L1210 leukemia models, Guanazole's efficacy dropped precipitously (53% to 8%) when switched from single to divided doses, whereas HU maintained better stability. This suggests Guanazole is best used in acute "pulse" inhibition experiments rather than long-term chronic exposure assays.

Experimental Validation: Assessing Specificity

To confirm that 1H-1,2,4-Triazole-3,5-diamine sulfate is acting specifically via radical scavenging and not iron chelation, researchers must employ a Self-Validating Workflow . Cytotoxicity assays (e.g., MTT) are insufficient as they cannot distinguish between mechanisms.

Protocol A: The "Iron Rescue" Differentiation

This simple functional assay determines if inhibition is due to iron depletion.

  • Setup: Seed L1210 or HeLa cells in 96-well plates.

  • Treatment: Treat cells with

    
     concentrations of Guanazole Sulfate.
    
  • Rescue: Co-treat a parallel group with

    
     Ferric Ammonium Citrate (FAC).
    
  • Readout: Measure dNTP pools or cell viability after 24 hours.

    • Result A (Scavenger): Iron addition does not restore activity (Guanazole effect persists).

    • Result B (Chelator): Iron addition restores activity (Inhibition is reversed).

Protocol B: EPR Spectroscopy (The Gold Standard)

Electron Paramagnetic Resonance (EPR) provides direct physical evidence of target engagement.

  • Sample Prep: Overexpress E. coli RNR R2 protein or harvest concentrated mammalian cell lysates (

    
     cells).
    
  • Baseline Scan: Record X-band EPR spectrum at 77 K (Liquid Nitrogen). Look for the characteristic tyrosyl doublet signal (

    
    ).
    
  • Incubation: Incubate sample with Guanazole Sulfate (5-fold molar excess) for 15 minutes at 25°C.

  • Post-Treatment Scan: Freeze and record spectrum again.

  • Validation:

    • Specificity Marker: The tyrosyl radical signal should decrease/disappear.

    • Iron Integrity: The broad iron signal (if visible in high-spin state) should remain largely unperturbed compared to the radical signal.

Validation Workflow Diagram

Use this decision tree to interpret your experimental results.

Specificity_Workflow Start Start: Observed RNR Inhibition Iron_Rescue Step 1: Iron Rescue Assay (Add Fe3+) Start->Iron_Rescue Rescue_Yes Activity Restored? Iron_Rescue->Rescue_Yes Chelator_Path Likely Iron Chelator (Non-Specific) Rescue_Yes->Chelator_Path Yes Scavenger_Path Likely Radical Scavenger (Proceed to Step 2) Rescue_Yes->Scavenger_Path No EPR_Step Step 2: EPR Spectroscopy (77 K) Scavenger_Path->EPR_Step Radical_Signal Tyrosyl Radical Signal (g ~ 2.0047) EPR_Step->Radical_Signal Quenched Signal Quenched Radical_Signal->Quenched Yes Persists Signal Persists Radical_Signal->Persists No Conclusion_Valid VALIDATED: Specific RNR Scavenger Quenched->Conclusion_Valid Conclusion_Invalid INVALID: Off-Target Mechanism Persists->Conclusion_Invalid

Figure 2: Specificity Validation Workflow. A logical decision tree to confirm Guanazole's mechanism and rule out chelation artifacts.

References
  • Schedule-dependency assessments of ribonucleoside diphosphate reductase inhibitors. Source: PubMed / Cancer Research Summary: Compares Hydroxyurea, Guanazole, and Thiosemicarbazones in L1210 leukemia, highlighting the schedule-dependent efficacy of Guanazole. [Link]

  • Ribonucleotide Reductases: Structure, chemistry, and metabolism. Source: NIH / PubMed Central Summary: Comprehensive review of RNR mechanisms, including the role of the tyrosyl radical and inhibitor classes. [Link]

  • Drug action on ribonucleotide reductase. Source: PubMed Summary: Discusses the kinetics of RNR inhibition and the sigmoidal velocity curves associated with radical scavengers like Guanazole. [Link]

  • In-Cell Characterization of the Stable Tyrosyl Radical in E. coli Ribonucleotide Reductase Using Advanced EPR Spectroscopy. Source: PubMed Summary: detailed protocol and validation for detecting the Y122 radical using EPR, essential for specificity testing. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1H-1,2,4-Triazole-3,5-diamine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe handling and disposal of 1H-1,2,4-Triazole-3,5-diamine sulfate, a compound frequently utilized in specialized research and development settings. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from authoritative safety data sheets and chemical handling guidelines to provide a trustworthy and field-proven operational plan.

Core Hazard Profile and Rationale for Stringent Handling

1H-1,2,4-Triazole-3,5-diamine sulfate, the salt form of Guanazole, requires careful management due to its specific chemical and toxicological properties. Understanding the "why" behind the protocol is the first step toward building a culture of safety.

  • Toxicological Profile : The parent compound, Guanazole (3,5-Diamino-1,2,4-triazole), is recognized as an antineoplastic agent that inhibits DNA synthesis.[1] This cytotoxic potential necessitates that its sulfate salt be handled as a hazardous substance to prevent unintended exposure to personnel. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is known to cause serious skin and eye irritation.[2]

  • Chemical Reactivity : This compound is incompatible with strong oxidizing agents.[2][3] While amine-substituted triazoles are generally less sensitive than other derivatives, the triazole class as a whole includes materials known for being energetic and potentially explosive under specific conditions (e.g., heat, friction).[4] Therefore, segregation from incompatible chemicals is a critical safety measure.

  • Environmental Persistence : Triazole derivatives can be mobile in soil and may persist in aquatic environments.[5] Discharging this chemical into drains or waterways must be strictly avoided to prevent long-term ecological impact.[6][7]

Table 1: Hazard Summary for 1H-1,2,4-Triazole-3,5-diamine sulfate

Hazard ClassificationDescriptionPrimary Safety Concern
Acute Toxicity (Category 4) Harmful if swallowed, inhaled, or in contact with skin.[2]Accidental exposure during handling or spill cleanup can lead to immediate health effects.
Skin/Eye Irritation (Category 2) Causes significant skin and eye irritation upon contact.[2][8]Direct contact can cause chemical burns and serious eye damage.
Potential Cytotoxicity The parent compound is a known antineoplastic agent.[1]Chronic or acute exposure carries potential cytotoxic risks; waste must be treated accordingly.
Environmental Hazard May cause long-term adverse effects in the aquatic environment.[5]Improper disposal can lead to environmental contamination.

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, the following controls must be in place.

  • Engineering Controls : Always handle 1H-1,2,4-Triazole-3,5-diamine sulfate powder within a certified chemical fume hood to minimize inhalation exposure.[3] The facility should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.

    • Gloves : Wear nitrile or other chemically resistant gloves. Double-gloving is recommended, especially during waste consolidation or spill cleanup.

    • Eye Protection : Use chemical safety goggles that provide a complete seal around the eyes.[5]

    • Lab Coat : A dedicated lab coat, preferably one that is non-porous or disposable, should be worn.

    • Respiratory Protection : If there is a risk of generating dust outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is required.

Step-by-Step Waste Collection and Segregation Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. This protocol ensures the waste is managed safely from the bench to its final destruction.

Step 1: Waste Classification Immediately classify all waste containing 1H-1,2,4-Triazole-3,5-diamine sulfate as Hazardous Chemical Waste and Cytotoxic Waste . This dual classification ensures it is handled with the highest level of precaution.

Step 2: Select the Appropriate Waste Container

  • Solid Waste : Use a rigid, leak-proof container with a secure lid, clearly designated for cytotoxic chemical waste.[9] This includes unused or expired chemical, contaminated gloves, weigh boats, and disposable labware. The container must be puncture-resistant if it will contain sharp items.

  • Liquid Waste : Use a compatible, shatter-resistant (e.g., plastic-coated glass or polyethylene) container with a screw-top lid. Ensure the container is compatible with any solvents used.

Step 3: Labeling the Waste Container Proper labeling is a regulatory requirement and essential for safety. Affix a hazardous waste label to the container before adding any waste. The label must include:

  • The full chemical name: "1H-1,2,4-Triazole-3,5-diamine sulfate"

  • The words "Hazardous Waste" and "Cytotoxic"

  • An accumulation start date

  • The primary hazard pictograms (e.g., Health Hazard, Irritant)

  • The name of the principal investigator or lab contact

Step 4: Waste Accumulation

  • Solids : Carefully place contaminated items and residual powder into the designated solid waste container. Avoid generating dust by minimizing disturbances.[7] If necessary, lightly dampen contaminated wipes with water before placing them in the container to prevent dust from becoming airborne.[5]

  • Liquids : Collect all solutions in the designated liquid waste container. Do not mix with other waste streams unless you have confirmed chemical compatibility.

  • Empty Containers : The original product container must also be disposed of as hazardous waste.[10] Triple-rinse the empty container with a suitable solvent (e.g., water, if soluble); collect the rinsate as hazardous liquid waste.[10] After rinsing, deface the original label and place the container in the solid waste stream.[10]

Step 5: Secure Storage Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from drains and incompatible materials, particularly strong oxidizers.[2][3]

Emergency Protocol: Spill Management

Accidental spills must be managed immediately and safely.

  • Evacuate and Alert : Alert all personnel in the immediate area. If the spill is large or outside of a containment device, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) department.

  • Don PPE : Before addressing the spill, don the full PPE described in Section 2.

  • Contain the Spill : For solid spills, do not use a dry brush or towel, as this will generate dust.[7] Gently cover the spill with absorbent pads or a material designed for chemical spills.

  • Clean Up :

    • Dry Procedure : The preferred method is to use a vacuum cleaner equipped with a HEPA filter to collect the material.[7]

    • Wet Procedure : If a suitable vacuum is unavailable, lightly dampen the spilled material or absorbent pads with water to prevent dust generation before carefully sweeping or scooping the material into a designated waste container.[5]

  • Decontaminate : Once the bulk material is collected, decontaminate the spill area. Wash the surface with soap and water, collecting the cleaning materials and rinsate as hazardous waste.[7]

  • Dispose : Place all cleanup materials (gloves, pads, wipes) into the cytotoxic hazardous waste container and seal it.

Disposal Pathway Workflow

The following diagram outlines the decision-making process for the proper disposal of 1H-1,2,4-Triazole-3,5-diamine sulfate waste.

DisposalWorkflow cluster_generation Waste Generation cluster_handling In-Lab Handling & Segregation cluster_disposal Final Disposition WasteGen Waste Generated (Solid or Liquid) Identify Step 1: Classify as Hazardous & Cytotoxic WasteGen->Identify Container Step 2: Select & Label Appropriate Container Identify->Container Segregate Step 3: Segregate Waste (Solid vs. Liquid) Container->Segregate Store Step 4: Securely Store Sealed Container Segregate->Store EHS Step 5: Contact EHS for Waste Pickup Store->EHS Incineration Final Disposal via Licensed Facility (e.g., Incineration) EHS->Incineration

Caption: Disposal workflow for 1H-1,2,4-Triazole-3,5-diamine sulfate.

Final Disposal and Professional Removal

The final step in the disposal process is to arrange for the removal of the waste by trained professionals.

  • Contact EHS : Once the waste container is full or the project is complete, contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[11]

  • Method of Destruction : Do not attempt to neutralize or treat this waste in the lab. The standard and recommended method of disposal for this type of chemical is high-temperature incineration at a licensed chemical destruction plant.[12] This process ensures the complete destruction of the hazardous and cytotoxic components.

By adhering to this comprehensive guide, researchers and laboratory personnel can effectively manage the risks associated with 1H-1,2,4-Triazole-3,5-diamine sulfate, ensuring a safe working environment and responsible chemical stewardship.

References

  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 3,5-Diamino-1,2,4-triazole. Retrieved from [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazole-3,5-diamine sulfate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3,5-Diamino-1,2,4-triazole (CAS 1455-77-2). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Diamino-1,2,4-triazole. National Center for Biotechnology Information. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Oklahoma Health Sciences Center. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1H-1,2,4-Triazole-3,5-diamine sulfate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and its therapeutic potential. However, the foundational prerequisite for any successful research is a robust safety culture. The compound 1H-1,2,4-Triazole-3,5-diamine sulfate, also known as Guanazole, is a valuable building block in medicinal chemistry. Its handling requires a comprehensive understanding of its hazard profile and the implementation of meticulous safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Profile: Understanding the "Why" Behind the "What"

1H-1,2,4-Triazole-3,5-diamine sulfate is classified as a hazardous substance.[1] A thorough understanding of its specific risks is non-negotiable as it directly informs the level and type of personal protective equipment required. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

The toxicological properties of this material have not been fully investigated, which necessitates a cautious approach.[2] It is known to be harmful if swallowed, in contact with skin, or inhaled.[3] Furthermore, it is categorized as a skin and serious eye irritant.[3] Some evidence also suggests that it may have the potential to damage fertility or the unborn child and may cause organ damage through prolonged or repeated exposure. Given its use as an antineoplastic agent, it is designed to affect dividing cells, a property that underscores the need for stringent containment to avoid unintended exposure.[1]

Hazard Classification Description Primary Route of Exposure Source
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Ingestion, Skin Contact, Inhalation[3][4]
Skin Corrosion/Irritation Causes skin irritation.Skin Contact[3]
Serious Eye Damage/Eye Irritation Causes serious eye irritation.Eye Contact[3][5]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Ingestion, Inhalation, Skin Contact
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.Ingestion, Inhalation, Skin Contact

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following protocols are based on a risk assessment for handling 1H-1,2,4-Triazole-3,5-diamine sulfate in solid (powder) and solution forms.

Hand Protection: The First Line of Defense

Your hands are the most likely part of your body to come into direct contact with the chemical. Therefore, appropriate gloves are critical.

  • Glove Type: Unlined, chemical-resistant gloves are mandatory.[6] Nitrile, neoprene, or butyl rubber gloves are recommended.[6][7] Avoid latex gloves as they do not provide adequate dermal protection.[6]

  • Protocol:

    • Always inspect gloves for tears, punctures, or signs of degradation before use.

    • Wear gloves under the sleeves of your lab coat to prevent the chemical from running down your arm and into the glove.[6]

    • If working with your hands above your head, cuff the gloves to catch any drips.[6]

    • Remove gloves immediately if they become contaminated and wash your hands thoroughly.

    • Dispose of used gloves in the designated chemical waste container.

Eye and Face Protection: Shielding Sensitive Tissues

1H-1,2,4-Triazole-3,5-diamine sulfate can cause serious eye irritation.[5]

  • For Handling Solids (weighing, transferring): At a minimum, wear safety glasses with side shields. However, due to the fine nature of the powder and the risk of airborne particles, chemical splash goggles are strongly recommended.[2][4]

  • For Handling Solutions (dissolving, transferring): Chemical splash goggles are mandatory.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8] A face shield alone does not provide adequate eye protection.

Body Protection: Minimizing Dermal Exposure

Your lab coat is a critical barrier between you and the chemical.

  • Type: A clean, buttoned lab coat is required for all procedures. For tasks with a higher risk of contamination, such as handling large quantities or cleaning up spills, consider a chemical-resistant apron or coveralls.[9]

  • Protocol:

    • Ensure your lab coat is fully buttoned.

    • Remove your lab coat before leaving the laboratory to prevent the spread of contamination.

    • Contaminated lab coats should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination.[2]

Respiratory Protection: Preventing Inhalation

The solid form of 1H-1,2,4-Triazole-3,5-diamine sulfate poses an inhalation risk due to the potential for dust generation.[2][4]

  • When Required: Respiratory protection is necessary when handling the powder outside of a certified chemical fume hood or other ventilated enclosure, or when there is a potential for aerosol generation.[4]

  • Type: A NIOSH-approved respirator is required. For dusts, a filtering half mask (such as an N95) or a half mask with P2 filters is the minimum requirement. In situations with higher potential exposure, a full-face respirator may be necessary.[4]

  • Fit Testing: All personnel required to wear tight-fitting respirators must be fit-tested annually to ensure a proper seal.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Configuration start Start: Handling 1H-1,2,4-Triazole-3,5-diamine sulfate task_type What is the task? start->task_type weighing Weighing Solid task_type->weighing Solid Form solution_prep Preparing Solution task_type->solution_prep Liquid Form ppe_solid Required PPE: - Nitrile Gloves - Lab Coat - Goggles - Respirator (if not in fume hood) weighing->ppe_solid ppe_solution Required PPE: - Nitrile Gloves - Lab Coat - Goggles - Face Shield (if splash risk) solution_prep->ppe_solution

PPE Selection Workflow

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and take off your PPE is crucial to avoid cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check.

  • Goggles/Face Shield: Position securely.

  • Gloves: Pull gloves on, ensuring they cover the cuffs of your lab coat.

Doffing Sequence (Taking Off)

This process is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using the glove-in-glove technique to avoid touching the outside of the glove with your bare hand.

  • Goggles/Face Shield: Remove by handling the strap or earpieces.

  • Lab Coat: Unbutton and roll it inside-out as you remove it to contain any contaminants.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Wash Hands: Immediately and thoroughly wash your hands with soap and water.

Operational and Disposal Plans

Engineering Controls and Handling
  • Ventilation: Always handle the solid form of 1H-1,2,4-Triazole-3,5-diamine sulfate in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize dust inhalation.[2][4]

  • Minimize Dust: When weighing, use weighing paper or a tared container and transfer carefully to avoid creating dust clouds.[2]

  • Spill Cleanup: In case of a small spill, carefully vacuum or sweep up the material and place it into a suitable, sealed disposal container.[2] Avoid dry sweeping which can generate dust.[1] Provide adequate ventilation during cleanup.[2]

Disposal of Chemical and Contaminated Waste

Improper disposal can lead to environmental contamination and pose a risk to others.

  • Chemical Waste: All waste containing 1H-1,2,4-Triazole-3,5-diamine sulfate must be collected in a clearly labeled, sealed container.[10] This waste must be disposed of through a licensed chemical destruction plant or by controlled incineration.[4] Do not dispose of it down the drain.[10]

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with the chemical should be placed in a sealed bag and disposed of as hazardous waste. Reusable PPE, such as goggles and face shields, should be decontaminated according to your institution's procedures.

Waste_Disposal_Workflow cluster_0 Waste Generation cluster_1 Disposal Pathway start Generate Waste waste_type What is the waste type? start->waste_type chemical_waste Excess Chemical or Contaminated Solutions waste_type->chemical_waste Chemical ppe_waste Contaminated PPE (Gloves, etc.) waste_type->ppe_waste PPE chemical_disposal Collect in a labeled, sealed hazardous waste container. chemical_waste->chemical_disposal ppe_disposal Place in a designated hazardous waste bag/bin. ppe_waste->ppe_disposal final_disposal Dispose via approved waste disposal facility. chemical_disposal->final_disposal ppe_disposal->final_disposal

Waste Disposal Decision Process

In Case of Exposure: Immediate First Aid

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] Seek medical attention if irritation occurs.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.[5]

By integrating these protocols into your daily laboratory operations, you build a foundation of safety that protects not only yourself but also your colleagues and your research. Trust in your procedures is paramount, and that trust is built on a clear understanding of the risks and the rigorous application of these protective measures.

References

  • Watson International. (n.d.). 1H-124-Triazole-3-thiol-CAS-3179-31-5-MSDS.pdf.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%.
  • Carl ROTH. (2024, March 3). Safety Data Sheet: 1,2,4-Triazole.
  • ECHEMI. (n.d.). 3,5-Diamino-1,2,4-triazole SDS, 1455-77-2 Safety Data Sheets.
  • University of Nebraska - Lincoln. (2002, September). G85-758 Protective Clothing and Equipment for Pesticide Appliactors (Revised September 2002). UNL Digital Commons.
  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (n.d.). Personal protective equipment when handling plant protection products.
  • Santa Cruz Biotechnology. (n.d.). 3,5-Diamino-1,2,4-triazole.
  • Thermo Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 3,5-Diamino-1,2,4-triazole.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, July 8). SAFETY DATA SHEET - 3,5-Diamino-1,2,4-triazole.
  • UC IPM. (2025, March 31). What Are You Wearing? Basic PPE for Pesticide Safety. YouTube.
  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.

Sources

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